molecular formula C4H8O4 B119610 L-Threose CAS No. 95-44-3

L-Threose

Cat. No.: B119610
CAS No.: 95-44-3
M. Wt: 120.1 g/mol
InChI Key: YTBSYETUWUMLBZ-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Threose (CAS 95-44-3) is a four-carbon aldose monosaccharide (molecular formula C₄H₈O₄) that serves as the fundamental sugar backbone for α-L-threose nucleic acid (TNA), a prominent artificial genetic polymer . As a member of the xeno-nucleic acid (XNA) family, TNA is characterized by its chemical simplicity and has attracted significant interest in synthetic biology and biomedical research due to its potential role as an RNA precursor . TNA oligonucleotides built from this compound units exhibit exceptional properties, including high biostability, biocompatibility, and strong, specific binding affinity for complementary RNA and DNA strands . These characteristics make TNA a valuable biomaterial for developing advanced research tools and therapeutic candidates, such as highly stable aptamers, catalysts, and antisense oligonucleotides for regulating gene expression in living cells . A key research advantage of TNA is its profound resistance to enzymatic degradation by nucleases found in biological environments like fetal bovine serum and human serum, as well as enhanced resilience to acid-mediated depurination compared to natural DNA and RNA, which improves its suitability for various application environments . This compound is supplied as a high-purity compound for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2,3,4-trihydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915184, DTXSID601017426
Record name L-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-44-3, 29884-64-8
Record name L-Threose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Threose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-threose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THREOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH79K1BVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is the stereochemistry of L-Threose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of L-Threose

Introduction

This compound is a four-carbon monosaccharide, an aldotetrose, with the chemical formula C₄H₈O₄.[1][2] As one of the fundamental building blocks in carbohydrate chemistry, its stereochemical configuration is of paramount importance for its biological activity and its application as a chiral synthon in pharmaceutical development. This compound is the L-stereoisomer of threose and is a diastereomer of erythrose.[3][4] This document provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, its relationship to other stereoisomers, its physicochemical properties, and the experimental methods used for its characterization.

Stereochemical Configuration

The stereochemistry of this compound is defined by the spatial arrangement of atoms around its two chiral centers, located at the C2 and C3 positions.

Fischer Projection

The structure of this compound is most commonly represented using a Fischer projection. In this convention, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde group) at the top. The horizontal bonds are understood to project out of the plane towards the viewer, while the vertical bonds project away from the viewer.

For an L-sugar, the hydroxyl group on the chiral center furthest from the carbonyl group (C3 in this case) is positioned on the left side.[5] In "threo" isomers, the substituents on the two adjacent chiral centers (C2 and C3) are on opposite sides of the carbon backbone.[2] Therefore, the Fischer projection of this compound shows the C2 hydroxyl group on the right and the C3 hydroxyl group on the left.

Fischer Projection of this compound

Cahn-Ingold-Prelog (R/S) Configuration

The absolute configuration of each chiral center can be unequivocally defined using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7]

  • Chiral Center C2: The substituents are ranked by atomic number: -OH (1), -CHO (2), -CH(OH)CH2OH (3), and -H (4). With the lowest priority group (-H) on the horizontal bond (projecting forward), the sequence from 1 to 2 to 3 is counter-clockwise. Because the lowest priority group is pointing towards the viewer, the configuration is inverted from S to R .

  • Chiral Center C3: The substituents are ranked: -OH (1), -CH(OH)CHO (2), -CH2OH (3), and -H (4). The sequence from 1 to 2 to 3 is clockwise. With the lowest priority group (-H) on the horizontal bond, the configuration is inverted from R to S .

Thus, the systematic IUPAC name for this compound is (2R,3S)-2,3,4-trihydroxybutanal .[2][8]

Stereoisomers of Threose

A molecule with n chiral centers can have up to 2ⁿ stereoisomers.[3] With two chiral centers, threose has 2² = 4 stereoisomers. These isomers exist as two pairs of enantiomers. This compound is related to the other three stereoisomers as follows:

  • Enantiomer: D-Threose is the non-superimposable mirror image of this compound. Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light.[4][9]

  • Diastereomers: D-Erythrose and L-Erythrose are diastereomers of this compound. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.[3][9][10]

The relationships between the four stereoisomers of the aldotetroses are illustrated in the diagram below.

Stereoisomers cluster_threose Threose Pair cluster_erythrose Erythrose Pair L_Threose This compound (2R, 3S) D_Threose D-Threose (2S, 3R) L_Threose->D_Threose Enantiomers L_Erythrose L-Erythrose (2R, 3R) L_Threose->L_Erythrose D_Erythrose D-Erythrose (2S, 3S) L_Threose->D_Erythrose Diastereomers D_Threose->L_Erythrose Diastereomers D_Threose->D_Erythrose L_Erythrose->D_Erythrose Enantiomers

Caption: Stereochemical relationships between the isomers of aldotetrose.

Physicochemical and Quantitative Data

The distinct stereochemistry of this compound gives rise to its unique set of physical and chemical properties, which are crucial for its identification and application.

PropertyValueReference
IUPAC Name (2R,3S)-2,3,4-trihydroxybutanal[2][8]
Synonyms L-(+)-Threose, Threose, L-[1]
Molecular Formula C₄H₈O₄[1][2][8]
Molecular Weight 120.10 g/mol [1][8]
CAS Number 95-44-3[1][2][8]
Appearance Syrup or Clear Liquid[1][2]
Solubility in Water Very Soluble[1][2]
Specific Rotation [α]ᴅ +4.6° (c=6 in H₂O)[10]

Note: The D/L designation refers to the configuration relative to glyceraldehyde and does not always predict the sign of specific rotation.

Experimental Protocol for Stereochemical Determination

The primary experimental technique for distinguishing between enantiomers like this compound and D-Threose is polarimetry, which measures the rotation of plane-polarized light.

Principle of Polarimetry

Chiral molecules are optically active, meaning they rotate the plane of polarized light. Enantiomers rotate light by equal magnitudes but in opposite directions. A dextrorotatory (+) compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counter-clockwise). The specific rotation [α] is a standardized measure of this rotation and is a characteristic property of a chiral substance.

Experimental Workflow
  • Sample Preparation: A solution of this compound is prepared by dissolving a precisely weighed sample in a specific volume of a suitable solvent (e.g., water). The concentration (c) is recorded in g/mL.

  • Instrumentation: A polarimeter is used. It consists of a light source (typically a sodium lamp, 589 nm D-line), a fixed polarizer, a sample tube of a known path length (l) in decimeters, and a second polarizer (the analyzer).

  • Measurement: a. The instrument is calibrated (zeroed) with the solvent-filled sample tube. b. The solvent is replaced with the this compound solution. c. The analyzer is rotated until the light intensity is at a minimum (extinction), and the observed angle of rotation (α) is recorded.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) For this compound, the expected value is positive, confirming it as L-(+)-Threose.[10]

The following diagram illustrates the workflow for determining the optical activity of a chiral compound.

Polarimetry_Workflow A 1. Prepare Solution (Known Concentration 'c') C 3. Fill Sample Tube (Known Path Length 'l') A->C B 2. Calibrate Polarimeter (Zero with Solvent) B->C D 4. Measure Observed Rotation (α) C->D E 5. Calculate Specific Rotation [α] = α / (l × c) D->E F Result Interpretation E->F G Dextrorotatory (+) (e.g., L-(+)-Threose) F->G [α] > 0 H Levorotatory (-) (e.g., D-(-)-Erythrose) F->H [α] < 0

Caption: Experimental workflow for polarimetric analysis of a chiral substance.

Conclusion

The stereochemistry of this compound is precisely defined by its (2R,3S) absolute configuration. This specific three-dimensional arrangement of its hydroxyl groups dictates its interactions with other chiral molecules, including biological receptors and enzymes, making a thorough understanding of its stereochemical properties essential for researchers in chemistry, biochemistry, and pharmaceutical sciences. Its relationships with its enantiomer (D-Threose) and diastereomers (D- and L-Erythrose) form a fundamental basis for the study of isomerism in carbohydrates. The combination of structural representation via Fischer projections, unambiguous naming with the Cahn-Ingold-Prelog system, and characterization by experimental techniques like polarimetry provides a complete stereochemical profile of this important monosaccharide.

References

An In-Depth Technical Guide to the Structure and Chemical Properties of L-Threose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threose, a four-carbon aldose monosaccharide, is a molecule of significant interest in the fields of biochemistry and drug development. As a key degradation product of L-ascorbic acid (Vitamin C), its role in non-enzymatic glycation of proteins has been a subject of extensive research, linking it to physiological and pathological processes. This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, including detailed data, experimental protocols, and visual representations of its chemical behavior.

Chemical Structure and Identification

This compound is a tetrose, a monosaccharide with four carbon atoms. It belongs to the aldose family, characterized by the presence of an aldehyde group at one end of its carbon chain. Its chemical formula is C₄H₈O₄, and it has a molecular weight of approximately 120.10 g/mol .[1][2][3] The systematic IUPAC name for this compound is (2R,3S)-2,3,4-trihydroxybutanal.

This compound exists in both a linear (open-chain) form and a cyclic furanose form. The linear structure is depicted using a Fischer projection, while the cyclic form is represented by a Haworth projection.

1.1. Linear Structure: Fischer Projection

In the Fischer projection, the carbon chain is drawn vertically with the aldehyde group at the top. The hydroxyl groups on the chiral carbons (C2 and C3) are positioned to the left or right. For this compound, the hydroxyl group on the chiral carbon furthest from the carbonyl group (C3) is on the left side.

Figure 1: Fischer Projection of this compound

1.2. Cyclic Structure: Haworth Projection

In solution, this compound predominantly exists in a five-membered ring structure known as L-Threofuranose. This cyclic hemiacetal is formed by the intramolecular reaction of the hydroxyl group on C4 with the aldehyde group on C1. This cyclization creates a new chiral center at C1, the anomeric carbon, resulting in two anomers: α-L-Threofuranose and β-L-Threofuranose.

Figure 2: Haworth Projections of α- and β-L-Threofuranose

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₄H₈O₄[1][2]
Molecular Weight 120.10 g/mol [1][2][3]
CAS Number 95-44-3[1][2]
Appearance Colorless to light yellow viscous liquid or syrup[4]
Melting Point 162-163 °C[4]
Boiling Point 311.1 ± 21.0 °C (Predicted)[4]
Density 1.410 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in water; Sparingly soluble in DMSO; Slightly soluble in methanol. A precise quantitative value in g/100mL is not readily available in the literature.[4]
Specific Rotation [α]D²⁰ +13.2° (c = 4.5 in water)[4]
pKa 12.49 ± 0.20 (Predicted)[4]

Biological Significance and Reactivity

3.1. Formation from L-Ascorbic Acid Degradation

This compound is a significant degradation product of L-ascorbic acid (Vitamin C) under physiological conditions (pH 7.0, in the presence of oxygen).[6] This degradation pathway is a key source of endogenous this compound.

ascorbic_acid_degradation ascorbic_acid L-Ascorbic Acid dehydroascorbic_acid Dehydroascorbic Acid ascorbic_acid->dehydroascorbic_acid Oxidation diketogulonic_acid 2,3-Diketogulonic Acid dehydroascorbic_acid->diketogulonic_acid Hydrolysis l_threose This compound diketogulonic_acid->l_threose Decarboxylation other_products Other Degradation Products diketogulonic_acid->other_products

Figure 3: Simplified pathway of L-Ascorbic Acid degradation to this compound.

3.2. Non-Enzymatic Glycation (Maillard Reaction)

Due to its free aldehyde group, this compound is a potent glycating agent.[6] It can react non-enzymatically with the free amino groups of proteins (primarily lysine and arginine residues) to form a Schiff base. This initial product can undergo a series of rearrangements to form more stable Amadori products and, ultimately, advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related and diabetic complications.

glycation_pathway l_threose This compound (Aldehyde Group) schiff_base Schiff Base (Reversible) l_threose->schiff_base protein Protein (Amino Group) protein->schiff_base amadori_product Amadori Product (Stable) schiff_base->amadori_product Amadori Rearrangement ages Advanced Glycation End-products (AGEs) (Irreversible) amadori_product->ages Oxidation, Dehydration, Condensation

Figure 4: Non-enzymatic glycation pathway involving this compound.

3.3. Interaction with Cellular Signaling Pathways

Current scientific literature does not provide strong evidence for a direct role of this compound in modulating major intracellular signaling cascades such as the MAP kinase, NF-κB, or PI3K/Akt pathways. Its primary biological effect appears to be mediated through the chemical modification of proteins via glycation, which can, in turn, lead to cellular dysfunction and the activation of stress-response pathways.

Experimental Protocols

4.1. Synthesis of this compound

4.2. Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of monosaccharides like this compound in biological samples. A detailed protocol for a similar analysis of other underivatized amino acids and carbohydrates provides a framework that can be adapted for this compound.

Objective: To quantify the concentration of this compound in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Amino-propyl or a suitable carbohydrate analysis column (e.g., C18 for derivatized samples)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound standard

  • Sample preparation reagents (e.g., perchloric acid for protein precipitation)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 100 µL of cold 10% perchloric acid to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and neutralize with a potassium carbonate solution.

    • Centrifuge to remove the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions (Example Method):

    • Column: Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 20 µL

  • Calibration:

    • Prepare a series of this compound standards of known concentrations in a matrix similar to the samples.

    • Inject the standards and generate a calibration curve by plotting the peak area against the concentration.

  • Analysis:

    • Inject the prepared samples.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the samples using the calibration curve.

4.3. In Vitro Protein Glycation Assay

This protocol outlines a typical workflow to assess the glycation of a model protein (e.g., bovine serum albumin, BSA) by this compound.

glycation_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_protein Prepare Protein Solution (e.g., BSA in PBS) mix Mix Protein and this compound solutions prep_protein->mix prep_threose Prepare this compound Solution (in PBS) prep_threose->mix incubate Incubate at 37°C (Time course: e.g., 0, 7, 14, 21 days) mix->incubate sds_page SDS-PAGE Analysis (Observe protein cross-linking) incubate->sds_page fluorescence Fluorescence Spectroscopy (Measure AGE-specific fluorescence) incubate->fluorescence lc_ms LC-MS/MS Analysis (Identify specific glycation sites) incubate->lc_ms

Figure 5: Experimental workflow for in vitro protein glycation by this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a molecule of interest in several areas of research and development:

  • Threose Nucleic Acid (TNA): this compound is a key component of Threose Nucleic Acid, an artificial genetic polymer where the natural ribose or deoxyribose sugar is replaced by threose. TNA is being investigated for its potential in synthetic biology and as a therapeutic agent.

  • Glycation Inhibitors: Understanding the mechanism of this compound-induced glycation is crucial for the development of inhibitors that can mitigate the formation of AGEs, offering potential therapeutic strategies for diabetes and age-related diseases.

  • Biomarker Research: As a degradation product of ascorbic acid, the levels of this compound and its metabolites may serve as biomarkers for oxidative stress and vitamin C turnover.

Conclusion

This compound is a simple yet biologically significant monosaccharide. Its structure, particularly the presence of a reactive aldehyde group, dictates its primary role in non-enzymatic glycation. While its direct involvement in cellular signaling pathways is not well-established, its contribution to the formation of advanced glycation end-products makes it a crucial molecule in the study of various pathological conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into its metabolic fate and the downstream consequences of this compound-induced glycation will continue to be a vital area of investigation.

References

L-Threose: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threose, a four-carbon monosaccharide, is a naturally occurring sugar that has garnered interest in various scientific fields. While not as abundant as other simple sugars, its role as a degradation product of ascorbic acid (Vitamin C) and its potential biological activities make it a subject of ongoing research. This technical guide provides a comprehensive overview of the current knowledge on the natural sources and abundance of this compound, along with detailed methodologies for its analysis.

Natural Sources and Abundance of this compound

This compound is typically found in trace amounts in biological systems.[1] Its primary natural origin is through the degradation of L-ascorbic acid (Vitamin C). This process is a significant source of this compound in organisms and environments where ascorbic acid is present.

In Animal Tissues

The most definitive quantitative data available for a compound directly derived from this compound comes from studies on mammalian eye lenses. This compound is rapidly reduced to L-threitol in the lens. The concentration of L-threitol has been measured in human lenses, providing an indirect but valuable measure of this compound presence.

Table 1: Abundance of L-Threitol in Human Lenses

SourceCompound MeasuredMean Abundance (per lens)Standard DeviationAnalytical Method
Human LensL-Threitol3.4 µg± 0.8 µgGas-Liquid Chromatography

Source: Ortwerth, B. J., et al. (1999). Ascorbic acid glycation: the reactions of this compound in lens tissue. Experimental eye research, 68(2), 161-169.

In Plants

This compound is a known degradation product of ascorbic acid in plants. The breakdown of ascorbic acid can yield L-threonate (the oxidized form of this compound) and oxalate. While this pathway is established, specific quantitative data on the concentration of this compound in various plant tissues remains limited in the available scientific literature. It is reasonable to hypothesize that plants with high ascorbic acid content, such as citrus fruits and berries, would be potential, albeit likely minor, sources of this compound.

In Microorganisms

Currently, there is no significant evidence in the reviewed literature to suggest that microorganisms are a primary natural source of this compound or that it is a common intermediate in microbial metabolic pathways. Research on microbial production of rare sugars has focused on other L-sugars like L-erythrose.

Experimental Protocols

Quantification of Threitol in Human Lens Tissue

This protocol is adapted from the methodology described by Ortwerth et al. (1999) for the analysis of L-threitol, the reduced form of this compound, in human lens tissue.

1. Sample Preparation and Extraction:

  • Excise human lenses and prepare a trichloroacetic acid (TCA)-soluble extract.

  • Homogenize the lens tissue in a suitable volume of cold TCA solution.

  • Centrifuge the homogenate to pellet the protein and collect the supernatant containing the soluble sugars and polyols.

2. Reduction of Sugars to Polyols:

  • Treat the TCA-soluble extract with sodium borohydride (NaBH₄) to reduce all aldose sugars, including this compound, to their corresponding polyols (in this case, L-threitol).

3. Acetylation:

  • Following reduction, acetylate the resulting polyols using a suitable acetylating agent, such as acetic anhydride in the presence of a catalyst. This derivatization step increases the volatility of the polyols for gas chromatography analysis.

4. Gas-Liquid Chromatography (GLC) Analysis:

  • Analyze the acetylated polyol samples by gas-liquid chromatography.

  • Column: Use a suitable capillary column for sugar alcohol analysis.

  • Carrier Gas: Typically helium or nitrogen.

  • Temperature Program: Implement a temperature gradient to achieve optimal separation of the different polyol acetates.

  • Detector: A flame ionization detector (FID) is commonly used for quantification.

  • Quantification: Determine the concentration of threitol acetate by comparing its peak area to that of a known concentration of an internal standard and a standard curve prepared with authentic L-threitol.

5. Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS):

  • To confirm the identity of the threitol peak, perform GC-MS analysis on the derivatized samples. The mass spectrum of the threitol acetate peak should match that of a known standard.

Logical Workflow for this compound Analysis

The following diagram illustrates a general workflow for the extraction, derivatization, and analysis of tetrose sugars like this compound from a biological sample. This workflow is based on common methodologies for sugar analysis.

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_derivatization Derivatization cluster_analysis Analytical Quantification cluster_data Data Analysis BiologicalSample Biological Sample (e.g., Plant Tissue, Biological Fluid) Homogenization Homogenization (e.g., in a suitable solvent) BiologicalSample->Homogenization Extraction Extraction (e.g., Solid-Phase Extraction) Homogenization->Extraction Reduction Reduction (Optional) (e.g., NaBH4 for GC-MS) Extraction->Reduction LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Silylation Silylation / Acetylation (for GC-MS) Reduction->Silylation GCMS GC-MS Analysis Silylation->GCMS Quantification Quantification (vs. Internal Standard) GCMS->Quantification LCMSMS->Quantification

General workflow for this compound analysis.

Signaling Pathways

Currently, there is no information available in the scientific literature describing specific signaling pathways in which this compound is directly involved. Its primary known biological role is as a precursor to advanced glycation end-products (AGEs) due to its reactivity, particularly in the context of high ascorbic acid turnover.

Conclusion

This compound is a rare, naturally occurring sugar with a significant connection to ascorbic acid metabolism. While its abundance in most natural sources appears to be low, its presence, particularly as its reduced form L-threitol, has been quantified in specialized tissues like the human lens. The analytical methodologies for its detection and quantification are based on established techniques for sugar analysis, primarily involving chromatographic separation coupled with mass spectrometry. Further research is needed to fully elucidate the natural distribution and potential biological roles of this compound in a wider range of organisms and to explore any potential involvement in cellular signaling.

References

L-Threose: A Critical Degradation Product of Ascorbic Acid and Its Implications in Cellular Glycation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid (Vitamin C), a vital antioxidant and enzymatic cofactor, is inherently unstable and susceptible to degradation under various physiological and environmental conditions. A significant, yet often overlooked, degradation product is L-threose, a four-carbon monosaccharide. This technical guide provides a comprehensive overview of the formation of this compound from ascorbic acid, its biological implications, particularly as a potent glycating agent, and detailed methodologies for its analysis. The oxidative degradation pathway proceeds through key intermediates such as dehydroascorbic acid and 2,3-diketo-L-gulonic acid, culminating in the cleavage of the carbon backbone to yield this compound. The formation of this compound is a critical event, as it readily participates in Maillard reactions with proteins, leading to the formation of Advanced Glycation End-products (AGEs). These AGEs are implicated in the pathogenesis of numerous age-related and chronic diseases by activating the Receptor for Advanced Glycation End-products (RAGE) signaling pathway, which triggers a cascade of inflammatory and oxidative stress responses. This guide consolidates the current understanding of this compound formation, presents quantitative data on ascorbic acid degradation kinetics, details experimental protocols for this compound quantification, and provides visual representations of the key chemical and biological pathways.

Introduction

L-ascorbic acid is a cornerstone of human health, playing a pivotal role in neutralizing reactive oxygen species and acting as a cofactor for a multitude of enzymes.[1] However, its chemical lability, particularly in aqueous solutions and in the presence of oxygen and metal ions, leads to its degradation into a variety of products.[2] Among these, this compound has emerged as a product of significant biological concern.[3] this compound, a tetrose sugar, is a potent glycating agent, capable of reacting with amino groups of proteins to form AGEs.[3][4] The accumulation of AGEs is a well-established factor in the progression of diabetic complications, neurodegenerative diseases, and cardiovascular disease.[5] Understanding the pathway of this compound formation from ascorbic acid is therefore crucial for researchers and professionals in drug development and disease pathology.

The Chemical Pathway: From Ascorbic Acid to this compound

The degradation of L-ascorbic acid to this compound is primarily an oxidative process that can be influenced by factors such as pH, temperature, and the presence of metal ions.[2][6] The pathway involves several key intermediates:

  • Oxidation to Dehydroascorbic Acid (DHA): The initial step is the two-electron oxidation of L-ascorbic acid to L-dehydroascorbic acid. This reaction is reversible in biological systems.[2]

  • Hydrolysis to 2,3-Diketo-L-gulonic Acid (DKG): DHA is unstable in aqueous solution and undergoes irreversible hydrolysis of its lactone ring to form 2,3-diketo-L-gulonic acid.[2]

  • Oxidative Cleavage to this compound: The six-carbon chain of DKG is subsequently cleaved. The primary site of cleavage is between the C2 and C3 carbons, yielding the four-carbon this compound and the two-carbon oxalic acid.[5][7] Specifically, the degradation of DAA and DKG at a physiological pH of 7.4 has been shown to produce 3,4-dihydroxy-2-oxo-butanal, which is L-threosone, an isomer of this compound.[4]

Ascorbic_Acid_Degradation AscorbicAcid L-Ascorbic Acid DHA L-Dehydroascorbic Acid (DHA) AscorbicAcid->DHA Oxidation DKG 2,3-Diketo-L-gulonic Acid (DKG) DHA->DKG Hydrolysis Threose This compound DKG->Threose Oxidative Cleavage (C2-C3) OxalicAcid Oxalic Acid DKG->OxalicAcid Oxidative Cleavage (C2-C3)

Figure 1: Proposed pathway for the oxidative degradation of L-ascorbic acid to this compound.

Quantitative Data on Ascorbic Acid Degradation

While the qualitative pathway of ascorbic acid degradation is relatively well-understood, quantitative data on the specific yield of this compound under varying conditions are scarce. Most studies have focused on the overall degradation kinetics of ascorbic acid. The degradation generally follows first-order kinetics.[2][8][9]

Table 1: Summary of Kinetic Data for Ascorbic Acid Degradation

ConditionRate Constant (k)Half-life (t½)Reference
Temperature
25 °C (in guava juice)-~21 days[2]
35 °C (in guava juice)-~9 days[2]
80 °C (pH 7.0)Varies with O₂-[6]
90 °C (pH 7.0)Varies with O₂-[6]
100 °C (pH 7.0)Varies with O₂-[6]
150-190 °C (in water)0.00439 - 0.01768 min⁻¹-[8]
pH
1.5 - 7.0Accelerates degradation-[10]
5.0 (150-190 °C)Higher than pH 7.0 & 9.5-[8]
7.0 (aerobic)Faster than pH 5.0-[6]
Metal Ions
Cu²⁺/Fe²⁺ (pH 5, 120°C)Increases degradation-[11]

Note: The presented data reflects the overall degradation of ascorbic acid, not the specific yield of this compound.

Biological Implications: this compound and Advanced Glycation End-products (AGEs)

This compound is a highly reactive molecule due to its aldehyde group.[3] This reactivity makes it a potent precursor to the formation of Advanced Glycation End-products (AGEs) through the Maillard reaction with proteins.[3][4]

The AGE-RAGE Signaling Pathway

AGEs exert their pathogenic effects primarily through their interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The binding of AGEs to RAGE initiates a complex intracellular signaling cascade that leads to cellular dysfunction, inflammation, and oxidative stress.

AGERAGE_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LThreose This compound AGEs AGEs LThreose->AGEs Glycation Proteins Proteins Proteins->AGEs RAGE RAGE AGEs->RAGE Binding ROS ROS Production (Oxidative Stress) RAGE->ROS NFkB NF-κB Activation RAGE->NFkB MAPK MAPK Activation RAGE->MAPK ROS->NFkB Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammation (Cytokine Release) NFkB->Inflammation Proliferation Cell Proliferation MAPK->Proliferation

The activation of RAGE by AGEs leads to:

  • Increased Reactive Oxygen Species (ROS) Production: This exacerbates oxidative stress within the cell.

  • Activation of Transcription Factors: Notably, Nuclear Factor-kappa B (NF-κB) is activated, a key regulator of the inflammatory response.

  • Upregulation of Pro-inflammatory Cytokines: This leads to a chronic inflammatory state.

  • Induction of Apoptosis and Altered Cell Proliferation: Contributing to tissue damage and remodeling.

Experimental Protocols

Accurate quantification of this compound is essential for studying its formation and biological effects. Due to its low concentration and the presence of interfering substances, robust analytical methods are required.

Sample Preparation from Biological Matrices
  • Deproteination: For samples such as plasma or tissue homogenates, proteins must be removed. This is typically achieved by precipitation with a cold organic solvent like acetonitrile or methanol (e.g., in a 1:3 sample-to-solvent ratio), followed by centrifugation. The supernatant containing this compound is collected.

  • Solid-Phase Extraction (SPE): For further cleanup and concentration, SPE can be employed. A hydrophilic interaction liquid chromatography (HILIC) phase is suitable for retaining and eluting polar compounds like this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the non-volatile nature of sugars, derivatization is a mandatory step for GC-MS analysis. A common method involves reduction followed by acetylation or silylation.

Protocol: Reduction and Acetylation

  • Reduction: The aldehyde group of this compound is reduced to an alcohol (threitol) using a reducing agent like sodium borohydride (NaBH₄).

    • To a dried sample extract, add a solution of NaBH₄ in a suitable solvent (e.g., ammonia/isopropanol).

    • Incubate at room temperature to allow for complete reduction.

  • Acetylation: The hydroxyl groups of threitol are then acetylated to increase volatility.

    • Add acetic anhydride and a catalyst (e.g., 1-methylimidazole).

    • Incubate at an elevated temperature (e.g., 60°C).

  • Extraction: The resulting threitol acetate is extracted into an organic solvent (e.g., dichloromethane).

  • GC-MS Analysis: The extracted sample is injected into the GC-MS system.

    • Column: A non-polar column (e.g., DB-5ms) is typically used.

    • Temperature Program: A temperature gradient is employed to separate the analytes.

    • Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

GCMS_Workflow Sample Biological Sample Deproteination Deproteination Sample->Deproteination Reduction Reduction (NaBH₄) Deproteination->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation Extraction Extraction Acetylation->Extraction GCMS GC-MS Analysis Extraction->GCMS

Figure 3: Experimental workflow for the GC-MS analysis of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with pulsed amperometric detection (PAD) or refractive index detection (RID) can be used for the analysis of underivatized sugars. However, for higher sensitivity and specificity, derivatization followed by UV or fluorescence detection is often preferred.

Protocol: Derivatization with o-Phenylenediamine (OPD)

  • Derivatization Reaction: this compound can be derivatized with o-phenylenediamine (OPD) to form a fluorescent quinoxaline derivative.

    • Mix the sample extract with an OPD solution in a suitable buffer (e.g., phosphate buffer).

    • The reaction may be facilitated by gentle heating.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically used for the separation of the quinoxaline derivative.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.

    • Detection: Fluorescence detection provides high sensitivity and selectivity for the OPD derivative.

Conclusion

This compound is a biologically significant degradation product of L-ascorbic acid. Its formation through the oxidative degradation pathway represents a critical link between the instability of Vitamin C and the downstream pathological consequences of protein glycation and AGE formation. The activation of the RAGE signaling pathway by this compound-derived AGEs underscores the importance of understanding and controlling ascorbic acid degradation in both biological systems and pharmaceutical formulations. The experimental protocols detailed in this guide provide a framework for the accurate quantification of this compound, enabling further research into its formation kinetics, biological activity, and the development of strategies to mitigate its detrimental effects. Further investigation is warranted to obtain more precise quantitative data on this compound yields under various conditions to better predict and control its formation.

References

biological significance of L-Threose in metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threose, a four-carbon monosaccharide, has emerged as a molecule of significant biological interest, primarily due to its role as a degradation product of Vitamin C (ascorbic acid) and its potent protein glycation capabilities. While not a central player in mainstream energy metabolism, the metabolic fate of this compound is intrinsically linked to cellular detoxification and the pathogenesis of conditions associated with protein damage, particularly in tissues with high ascorbate turnover such as the ocular lens. This technical guide provides an in-depth analysis of the metabolic pathways involving this compound, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic processing. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the roles of sugars in metabolic disorders and cellular aging.

Introduction

This compound is an aldotetrose sugar that, under physiological conditions, can be formed from the oxidative degradation of L-ascorbic acid.[1][2] Its biological significance stems from two primary, competing metabolic routes: enzymatic detoxification and non-enzymatic protein glycation. The aldehyde group in this compound is highly reactive, making it a potent agent for the non-enzymatic modification of proteins, a process implicated in the aging process and the pathology of various diseases.[1] Conversely, cells possess enzymatic machinery, notably aldose reductase, to neutralize this reactive sugar by converting it into the metabolically inert polyol, L-threitol.[1][3] Understanding the kinetics and regulation of these pathways is crucial for elucidating the role of this compound in cellular health and disease.

Metabolic Pathways of this compound

The metabolic processing of this compound is characterized by a crucial bifurcation, leading to either its detoxification or its participation in deleterious glycation reactions.

Enzymatic Detoxification by Aldose Reductase

The primary enzymatic pathway for this compound metabolism is its reduction to L-threitol, a reaction catalyzed by aldose reductase (EC 1.1.1.21).[1][3] This NADPH-dependent enzyme is a member of the aldo-keto reductase superfamily and is widely distributed in mammalian tissues.[4] By converting the reactive aldehyde group of this compound into a hydroxyl group, aldose reductase effectively neutralizes its glycating potential.[3] This detoxification pathway is particularly important in tissues like the lens, which has high concentrations of ascorbic acid and is susceptible to protein glycation-induced damage, such as cataract formation.[1][2]

L_Threose_Detoxification cluster_enzyme Enzymatic Reaction L_Threose This compound L_Threitol L-Threitol L_Threose->L_Threitol Reduction AldoseReductase Aldose Reductase NADP NADP+ AldoseReductase->NADP NADPH NADPH + H+ NADPH->AldoseReductase

Enzymatic conversion of this compound to L-Threitol.
Non-Enzymatic Protein Glycation

Due to its reactive aldehyde group, this compound is a potent glycating agent that can non-enzymatically react with the free amino groups of proteins, primarily on lysine and arginine residues.[1][5] This reaction, a form of Maillard reaction, initiates with the formation of a Schiff base, which then rearranges to a more stable Amadori product.[5] Over time, these early glycation products can undergo further reactions to form Advanced Glycation End-products (AGEs), which are irreversible, often cross-linked structures that impair protein function and contribute to cellular dysfunction and tissue damage.[6] The rate of this compound-induced glycation is significantly faster than that of glucose, highlighting its potential pathological importance.[2]

L_Threose_Glycation cluster_reaction Non-Enzymatic Reaction L_Threose This compound SchiffBase Schiff Base (unstable) L_Threose->SchiffBase Protein Protein (with free amino groups) Protein->SchiffBase Amadori Amadori Product (stable) SchiffBase->Amadori Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Further Reactions (Oxidation, etc.) ProteinDamage Protein Damage & Impaired Function AGEs->ProteinDamage

Non-enzymatic glycation of proteins by this compound.

Quantitative Data

The following tables summarize the key quantitative data available for the metabolic pathways of this compound.

ParameterValueOrganism/SystemReference
Aldose Reductase Kinetics
Km for this compound7.1 x 10-4 MRat Lens[1]
In Vivo Concentrations
Threitol in Human Lens3.4 ± 0.8 µ g/lens Human[2]
Glycation Reaction Rates
This compound DegradationVery slow in phosphate bufferIn vitro[2]
This compound Disappearance with Nα-acetyl-L-lysine30-fold increase vs. buffer aloneIn vitro[2]
[14C]L-tetrose Incorporation into ProteinLinear over 24 hoursBovine Lens Homogenate[2]

Table 1: Quantitative Data on this compound Metabolism

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound metabolism. The following sections provide protocols for key experiments.

Quantification of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used to measure polyols in biological tissues.[2]

Objective: To quantify the levels of this compound and L-threitol in a biological sample.

Materials:

  • Tissue sample (e.g., ocular lens)

  • Trichloroacetic acid (TCA)

  • Sodium borohydride (NaBH4)

  • Acetic anhydride

  • Pyridine

  • Internal standard (e.g., xylitol)

  • GC-MS system with a suitable capillary column (e.g., DB-225)

Procedure:

  • Sample Homogenization: Homogenize the tissue sample in cold 10% TCA. Centrifuge to pellet the protein and collect the supernatant.

  • Reduction of Sugars: Add a known amount of internal standard to the supernatant. To reduce the sugars to their corresponding polyols, add an excess of NaBH4 and incubate at room temperature.

  • Acetylation: After the reduction is complete, neutralize the reaction with acetic acid. Evaporate the sample to dryness. Acetylate the polyols by adding a mixture of acetic anhydride and pyridine and incubating at an elevated temperature (e.g., 100°C).

  • Extraction: After cooling, extract the acetylated polyols into an organic solvent (e.g., chloroform). Wash the organic phase with water to remove any remaining reagents.

  • GC-MS Analysis: Evaporate the organic solvent and reconstitute the sample in a suitable solvent for injection into the GC-MS. Use a temperature program that allows for the separation of the acetylated polyols.

  • Quantification: Identify the peaks corresponding to the acetylated derivatives of L-threitol and the internal standard based on their retention times and mass spectra. Quantify the amount of L-threitol by comparing its peak area to that of the internal standard.

GCMS_Workflow start Start: Biological Sample homogenization 1. Homogenization (e.g., in TCA) start->homogenization reduction 2. Reduction of Sugars (with NaBH4) homogenization->reduction acetylation 3. Acetylation (with Acetic Anhydride) reduction->acetylation extraction 4. Extraction of Acetylated Polyols acetylation->extraction analysis 5. GC-MS Analysis extraction->analysis quantification 6. Data Analysis & Quantification analysis->quantification end End: L-Threitol Concentration quantification->end

Workflow for GC-MS quantification of L-threitol.
In Vitro Protein Glycation Assay with this compound

This protocol provides a method to assess the glycation of a model protein by this compound.[7]

Objective: To measure the extent of protein glycation by this compound over time.

Materials:

  • Model protein (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment and reagents

  • Fluorescence spectrophotometer

Procedure:

  • Incubation: Prepare solutions of the model protein (e.g., 10 mg/mL BSA) and this compound (e.g., 50 mM) in PBS. Mix the solutions and incubate at 37°C for a specified period (e.g., 24, 48, 72 hours). A control sample with only the protein in PBS should also be prepared.

  • Analysis of Protein Aggregation (SDS-PAGE): At each time point, take an aliquot of the reaction mixture and analyze it by SDS-PAGE under non-reducing conditions. An increase in high-molecular-weight aggregates and a smearing of the protein band are indicative of cross-linking due to glycation.

  • Measurement of AGE-specific Fluorescence: At each time point, measure the fluorescence of the reaction mixture using a fluorescence spectrophotometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm. An increase in fluorescence intensity indicates the formation of fluorescent AGEs.

  • Quantification of Early Glycation (Optional): The extent of early glycation can be quantified by measuring the loss of free amino groups using assays such as the O-phthalaldehyde (OPA) assay or by detecting the formation of fructosamine.

Aldose Reductase Activity Assay

This protocol is a general method for determining the activity of aldose reductase with this compound as a substrate, based on the consumption of NADPH.[4]

Objective: To determine the kinetic parameters (Km and Vmax) of aldose reductase for this compound.

Materials:

  • Purified aldose reductase

  • This compound

  • NADPH

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH (e.g., 0.1 mM), and the aldose reductase enzyme.

  • Initiation of Reaction: Initiate the reaction by adding varying concentrations of this compound to the cuvette.

  • Monitoring NADPH Oxidation: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADPH oxidation and thus the enzyme activity.

  • Data Analysis: Calculate the initial velocity (V0) of the reaction for each this compound concentration. Plot V0 against the this compound concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Conclusion

This compound occupies a unique niche in metabolic pathways, acting as a double-edged sword. Its efficient detoxification by aldose reductase represents a crucial cellular defense mechanism against the damaging effects of ascorbic acid degradation. However, its potent ability to glycate proteins underscores a significant potential for contributing to cellular aging and the pathogenesis of various diseases, particularly when the detoxification pathway is overwhelmed or impaired. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of this compound in metabolic health and disease, and to explore potential therapeutic strategies targeting its metabolic pathways.

References

L-Threose vs. D-Threose: A Fundamental Divide in Chirality and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of carbohydrate chemistry and biology, the subtle yet profound differences between stereoisomers can have significant consequences for their physical properties and biological activities. This guide provides a comprehensive technical overview of the fundamental distinctions between L-Threose and D-Threose, two enantiomers of a four-carbon aldose sugar. While sharing an identical chemical formula and connectivity, their mirrored three-dimensional structures dictate divergent biological roles, from metabolic processing to the generation of advanced glycation end-products (AGEs). This document will delve into their stereochemistry, comparative physical and biological properties, and relevant experimental methodologies.

Stereochemistry: The Mirror Image Distinction

This compound and D-Threose are enantiomers, meaning they are non-superimposable mirror images of each other.[1][2][3] This stereochemical difference arises from the opposite configuration at their two chiral centers (C2 and C3). This fundamental structural disparity is the primary determinant of their distinct properties and biological functions.

Comparative Physical and Chemical Properties

As enantiomers, this compound and D-Threose possess identical physical and chemical properties in an achiral environment.[4][5] This includes their melting point, boiling point, and solubility. The only physical property that distinguishes them is their interaction with plane-polarized light.

PropertyThis compoundD-ThreoseReference
Molecular Formula C₄H₈O₄C₄H₈O₄[6]
Molar Mass 120.10 g/mol 120.10 g/mol [6]
Appearance SyrupSyrup[6]
Solubility in water Very solubleVery soluble[6]
Specific Rotation +4.6° (c=6 in H₂O)-4.0° (c=7 in H₂O)[1][2][7]

Table 1: Comparison of the Physical and Chemical Properties of this compound and D-Threose.

Biological Significance: A Tale of Two Enantiomers

The chirality of threose plays a pivotal role in its biological activity, with L- and D-isomers exhibiting markedly different functions and metabolic fates.

This compound: A Potent Glycating Agent and Aldose Reductase Substrate

This compound is a significant degradation product of ascorbic acid (Vitamin C).[5][8] Its primary biological relevance stems from its potent ability to act as a glycating agent. The open-chain form of this compound possesses a reactive aldehyde group that can non-enzymatically react with the free amino groups of proteins, lipids, and nucleic acids to form Schiff bases.[5][8] These initial products can undergo further reactions to form irreversible, cross-linked structures known as Advanced Glycation End-products (AGEs).[1][8] The accumulation of AGEs is implicated in the pathogenesis of various age-related and chronic diseases.

The reactivity of this compound in glycation is notably high. Studies have shown that this compound has the greatest ability to glycate and crosslink lens proteins in vitro compared to other ascorbate degradation products.[5]

In a detoxification pathway, this compound can be reduced to L-threitol by the enzyme aldose reductase.[5][8] This reaction utilizes NADPH as a cofactor. The affinity of rat lens aldose reductase for this compound has been quantified with a Michaelis constant (Km) of 7.1 x 10⁻⁴ M.[5][8]

D-Threose: A Chiral Building Block

In contrast to its L-enantiomer, D-Threose is less prominent in terms of direct biological activity. However, it serves as a valuable chiral building block in the stereoselective synthesis of various organic molecules, including monosaccharides and other complex natural products.[1] While D-threose is involved in metabolic pathways, it is considered less central than its epimer, D-erythrose.[1]

Experimental Protocols

Synthesis of Threose Isomers

a) Synthesis from Tartaric Acid:

A common synthetic route to threose isomers involves the reduction of the corresponding tartaric acid. For instance, L-threitol can be synthesized from L-tartaric acid.[9] While a detailed, step-by-step protocol for the direct synthesis of L- or D-threose from tartaric acid was not found in the provided search results, the general principle involves the reduction of the carboxylic acid functionalities.

b) Kiliani-Fischer Synthesis:

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon.[10][11][12] This process can be used to synthesize pentoses from tetroses like threose. The key steps involve:

  • Cyanohydrin formation: Reaction of the aldose with cyanide (e.g., HCN or NaCN) to form a mixture of two epimeric cyanohydrins at the new chiral center.

  • Hydrolysis: Hydrolysis of the nitrile group to a carboxylic acid, forming an aldonic acid.

  • Lactone formation: Intramolecular esterification of the aldonic acid to form a lactone.

  • Reduction: Reduction of the lactone to the corresponding aldose with an additional carbon atom.

It is important to note that this synthesis results in a mixture of epimers that require separation.

Separation of this compound and D-Threose

The separation of enantiomers, a process known as chiral resolution, is a critical step in obtaining pure L- and D-threose.[13] Common methods include:

a) Chiral Derivatization: This indirect method involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers.[14] Diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography. Following separation, the chiral auxiliary is removed to yield the pure enantiomers.

b) Chiral Chromatography: Direct separation of enantiomers can be achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[8][14][15][16][17] The CSP contains a single enantiomer of a chiral selector that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus separation. The selection of the appropriate CSP and mobile phase is crucial for achieving successful resolution. While the principles of chiral HPLC are well-established, a specific, detailed protocol for the separation of L- and D-threose was not identified in the search results.

Aldose Reductase Activity Assay with this compound

The activity of aldose reductase with this compound as a substrate can be determined by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm. A general protocol is as follows:

  • Prepare a reaction mixture: This typically contains a buffer (e.g., phosphate buffer), NADPH, and the purified aldose reductase enzyme or a tissue homogenate.

  • Initiate the reaction: Add this compound to the reaction mixture to start the enzymatic reaction.

  • Monitor absorbance: Measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate enzyme activity: The rate of NADPH oxidation is proportional to the enzyme activity. The Michaelis-Menten constant (Km) can be determined by measuring the reaction rate at various this compound concentrations.

Signaling Pathways and Logical Relationships

This compound-induced Advanced Glycation End-product (AGE) Signaling

As a potent glycating agent, this compound contributes to the formation of AGEs. These AGEs can then interact with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily, to initiate a cascade of intracellular signaling events.[1][2][4][11][18][19][20] This signaling is implicated in inflammatory responses and cellular dysfunction. A key downstream effector of RAGE activation is the transcription factor Nuclear Factor-kappa B (NF-κB).[2][18][19]

AGE_RAGE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_Threose This compound AGE Advanced Glycation End-product (AGE) L_Threose->AGE Glycation Protein Protein Protein->AGE RAGE RAGE Receptor AGE->RAGE Binding Signal_Transduction Signal Transduction (e.g., MAPK, PI3K) RAGE->Signal_Transduction Activation IKK IKK Complex Signal_Transduction->IKK Activates NFkB_p50_p65_IkB NF-κB (p50/p65) - IκBα (Inactive) IKK->NFkB_p50_p65_IkB Phosphorylates IκBα NFkB_p50_p65 NF-κB (p50/p65) (Active) NFkB_p50_p65_IkB->NFkB_p50_p65 IkB_P IκBα-P NFkB_p50_p65_IkB->IkB_P NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_p50_p65_nuc->DNA Binds to Promoter Inflammatory_Genes Transcription of Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Initiates Transcription

References

The Dual Nature of L-Threose: A Technical Guide to its Roles in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of L-threose and its multifaceted roles within cellular systems. Directed at researchers, scientists, and professionals in drug development, this document synthesizes existing data on this compound metabolism, its significant involvement in protein glycation, and its potential implications for cellular signaling and disease pathology.

Executive Summary

This compound, a four-carbon monosaccharide, emerges not as a primary metabolite in central energy pathways, but as a significant byproduct of ascorbic acid (Vitamin C) degradation.[1][2] Its cellular presence is primarily characterized by a duality of function. On one hand, it is a substrate for detoxification via the polyol pathway enzyme, aldose reductase.[2] On the other, its high reactivity makes it a potent agent in the non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End-products (AGEs).[3][4] This guide will explore these roles, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways to facilitate a comprehensive understanding of this compound's cellular impact.

This compound Metabolism and Detoxification

The primary metabolic fate of this compound within the cell is its reduction to L-threitol, a reaction catalyzed by aldose reductase (AR), an enzyme implicated in diabetic complications.[2][5] This conversion represents a detoxification pathway, preventing the accumulation of reactive this compound.

Quantitative Data: Aldose Reductase Kinetics

The affinity of rat lens aldose reductase for this compound has been quantified, providing a basis for understanding its metabolic clearance.

EnzymeSubstrateK_m (M)Source OrganismCitation
Aldose ReductaseThis compound7.1 x 10⁻⁴Rat (Lens)[2]

This Michaelis constant (K_m) indicates a moderate affinity of aldose reductase for this compound, suggesting that at physiological concentrations, this pathway can contribute to its removal.

Experimental Protocol: Aldose Reductase Activity Assay with this compound

This protocol is adapted from general methods for assaying aldose reductase activity.[5][6]

Objective: To determine the kinetic parameters of aldose reductase with this compound as a substrate.

Materials:

  • Purified aldose reductase enzyme

  • NADPH

  • This compound

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Aldose reductase inhibitors (e.g., Sorbinil, Quercetin) for specificity control.[2]

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the desired concentration of this compound.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified aldose reductase.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Repeat the assay with varying concentrations of this compound to determine K_m and V_max using Michaelis-Menten kinetics.

  • To confirm the specificity of the reaction, perform the assay in the presence of known aldose reductase inhibitors, Sorbinil and Quercetin.[2]

Expected Outcome: A concentration-dependent increase in the rate of NADPH oxidation, which is inhibited by Sorbinil and Quercetin, confirming this compound as a substrate for aldose reductase.

Signaling Pathway: this compound Detoxification

L_Threose_Detoxification L_Ascorbic_Acid L-Ascorbic Acid L_Threose This compound L_Ascorbic_Acid->L_Threose Oxidative Degradation Aldose_Reductase Aldose Reductase L_Threose->Aldose_Reductase L_Threitol L-Threitol (Detoxified Product) Aldose_Reductase->L_Threitol NADP NADP+ Aldose_Reductase->NADP NADPH NADPH NADPH->Aldose_Reductase Inhibitors Sorbinil, Quercetin Inhibitors->Aldose_Reductase

Figure 1: Detoxification of this compound by aldose reductase.

This compound and Protein Glycation

This compound is a highly reactive molecule that readily participates in the Maillard reaction, a non-enzymatic process of protein glycation.[3][4] This reaction leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and the pathogenesis of various diseases, including diabetic complications.[4]

The Maillard Reaction and Formation of Formyl Threosyl Pyrrole (FTP)

The reaction of this compound with the ε-amino group of lysine residues in proteins results in the formation of a novel pyrrole derivative, 2-acetamido-6-(3-(1,2-dihydroxyethyl)-2-formyl-4-hydroxymethyl-1-pyrrolyl)hexanoic acid (FTP). The formation of FTP is time- and concentration-dependent.

Quantitative Data: FTP Formation
ProteinThis compound ConcentrationIncubation TimeFTP Formed (nmol/mg protein)Citation
Ribonuclease ANot Specified1 week8.2[1]
Human Lens CrystallinsNot Specified1 week2.48[1]

These data highlight the significant potential of this compound to modify proteins, particularly long-lived proteins like lens crystallins.

Experimental Protocol: In Vitro Protein Glycation with this compound and FTP Analysis

This protocol is a proposed method based on published research.

Objective: To quantify the formation of FTP on a target protein after incubation with this compound.

Materials:

  • Target protein (e.g., Bovine Serum Albumin, Ribonuclease A)

  • This compound solution

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Enzymatic digestion cocktail (e.g., pronase, proteinase K)

  • HPLC system with a C18 column and UV detector

  • FTP standard (if available)

Procedure:

  • Incubate the target protein with varying concentrations of this compound in phosphate buffer at 37°C for a specified time course (e.g., 1-7 days).

  • At each time point, precipitate the protein (e.g., with trichloroacetic acid) and wash to remove unreacted this compound.

  • Resuspend the protein and perform exhaustive enzymatic digestion to release modified amino acids.

  • Analyze the digest by reverse-phase HPLC.

  • Identify the FTP peak based on its retention time relative to a standard or by mass spectrometry.

  • Quantify the amount of FTP by integrating the peak area and comparing it to a standard curve or by using an estimated extinction coefficient.

Signaling Pathway: this compound-Mediated AGE Formation and Potential Cellular Consequences

L_Threose_Glycation cluster_formation AGE Formation cluster_consequences Potential Cellular Consequences L_Threose This compound Schiff_Base Schiff Base (Reversible) L_Threose->Schiff_Base + Lysine residue Protein Protein (e.g., Crystallin) Protein->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement AGEs Advanced Glycation End-products (AGEs) (e.g., FTP) Amadori_Product->AGEs Oxidation, Dehydration Protein_Crosslinking Protein Cross-linking AGEs->Protein_Crosslinking Altered_Function Altered Protein Function AGEs->Altered_Function RAGE RAGE Receptor Activation AGEs->RAGE Oxidative_Stress Increased Oxidative Stress Inflammation Pro-inflammatory Signaling RAGE->Oxidative_Stress RAGE->Inflammation

Figure 2: this compound-induced protein glycation and potential downstream effects.

Cellular Transport of this compound

The specific mechanisms for this compound transport into cells have not been extensively studied. However, based on its structure as a monosaccharide, it is plausible that it utilizes existing hexose or pentose transporters, albeit with potentially low affinity. Further research is required to elucidate the specific transporters involved and the kinetics of this compound uptake.

Proposed Experimental Protocol: this compound Cellular Uptake Assay

This protocol is adapted from general methods for measuring glucose uptake.[7][8]

Objective: To determine if this compound is transported into cultured cells and to characterize the transport mechanism.

Materials:

  • Cultured cells (e.g., lens epithelial cells, fibroblasts)

  • Radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound)

  • Transport buffer (e.g., Krebs-Ringer-HEPES)

  • Unlabeled this compound and other sugars (e.g., glucose, fructose) for competition assays

  • Inhibitors of known glucose transporters (e.g., cytochalasin B)

  • Scintillation counter

Procedure:

  • Culture cells to confluence in multi-well plates.

  • Wash cells with transport buffer to remove residual media.

  • Incubate cells with radiolabeled this compound in transport buffer for various time points.

  • To determine specificity, perform competition assays by co-incubating radiolabeled this compound with an excess of unlabeled this compound or other sugars.

  • To identify potential transporters, pre-incubate cells with inhibitors of glucose transporters before adding radiolabeled this compound.

  • Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Normalize the radioactivity to the protein content of each sample.

Future Directions and Conclusion

The current body of research clearly establishes this compound as a biologically relevant molecule, primarily through its connection to ascorbic acid metabolism and its potent protein-glycating activity. The detoxification of this compound by aldose reductase highlights a protective mechanism against its potentially harmful effects. However, significant knowledge gaps remain. The precise mechanisms of this compound transport, the full spectrum of its interactions with cellular signaling pathways beyond AGE-RAGE activation, and its direct impact on gene expression are all areas that warrant further investigation.

Understanding the cellular roles of this compound is crucial for elucidating the pathology of conditions associated with high oxidative stress and ascorbic acid turnover, such as diabetes and cataract formation.[3][4] The methodologies and data presented in this guide provide a foundation for researchers to further explore the intricate and dual-natured role of this compound in cellular health and disease.

References

Theoretical Models of L-Threose Interactions with Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threose, a four-carbon monosaccharide and a degradation product of ascorbic acid, is implicated in non-enzymatic protein modification through glycation, a process linked to various pathological conditions. Understanding the interactions of this compound with proteins at a molecular level is crucial for elucidating its biological roles and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the theoretical models governing this compound-protein interactions, with a particular focus on its engagement with aldose reductase and the chemical basis of protein glycation. This document details computational methodologies, including molecular docking and quantum mechanics, summarizes known quantitative data, and provides detailed experimental protocols for the validation of these theoretical models.

Introduction to this compound and Protein Interactions

This compound is the L-stereoisomer of threose, a tetrose sugar. In biological systems, it is recognized as a significant degradation product of ascorbic acid (Vitamin C) under physiological conditions. Its chemical structure, featuring a reactive aldehyde group, predisposes it to interact with biological macromolecules, primarily proteins. These interactions can be broadly categorized into two types: enzymatic and non-enzymatic.

  • Enzymatic Interactions: this compound can serve as a substrate for certain enzymes. A key example is aldose reductase, an enzyme implicated in the polyol pathway, which can reduce this compound to L-threitol. This enzymatic conversion is considered a potential detoxification pathway, preventing the accumulation of reactive this compound.

  • Non-Enzymatic Interactions (Glycation): The aldehyde group of this compound can react non-enzymatically with free amino groups on proteins, such as the ε-amino group of lysine residues or the N-terminal α-amino group. This process, known as glycation, leads to the formation of a Schiff base, which can undergo further reactions to form stable, irreversible structures called Advanced Glycation End-products (AGEs). The accumulation of AGEs can alter protein structure and function, contributing to cellular dysfunction and the pathology of various diseases.

Theoretical Modeling of this compound-Protein Interactions

Due to the transient and complex nature of this compound-protein interactions, computational modeling provides invaluable insights into the molecular determinants of these processes.

Molecular Docking of this compound with Aldose Reductase

While specific molecular docking studies for this compound with aldose reductase are not extensively published, a theoretical model can be constructed based on the known structure of the enzyme and general principles of carbohydrate-protein docking.

2.1.1. Aldose Reductase Active Site

Human aldose reductase is a well-characterized enzyme, and numerous crystal structures are available in the Protein Data Bank (PDB), such as PDB IDs 1IEI, 1X96, and 2IKJ.[1][2][3] These structures reveal a large, hydrophobic active site, often referred to as the "specificity pocket." Key amino acid residues crucial for inhibitor and substrate binding include Trp111, Tyr48, and His110.[2][4] The binding of substrates is also influenced by interactions with the NADPH cofactor.

2.1.2. Hypothetical Binding Mode of this compound

A plausible binding orientation for this compound within the aldose reductase active site would involve the following interactions:

  • The aldehyde group of this compound would be positioned in proximity to the NADPH cofactor for reduction.

  • The hydroxyl groups of this compound would likely form hydrogen bonds with polar residues within the active site, such as Tyr48 and His110.

  • The carbon backbone of this compound would engage in van der Waals interactions with hydrophobic residues lining the pocket, such as Trp111.

Logical Workflow for Molecular Docking of this compound with Aldose Reductase

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Obtain Aldose Reductase Structure (e.g., PDB: 1IEI) PrepProt 3. Prepare Protein: Remove water, add hydrogens PDB->PrepProt Ligand 2. Generate 3D structure of this compound PrepLig 4. Prepare Ligand: Assign charges, define rotatable bonds Ligand->PrepLig Grid 5. Define Grid Box around Active Site (Trp111, Tyr48, His110) PrepProt->Grid PrepLig->Grid RunDock 6. Run Docking Algorithm (e.g., AutoDock Vina) Grid->RunDock Poses 7. Analyze Docking Poses and Binding Energies RunDock->Poses Interactions 8. Visualize and identify key interactions (H-bonds, hydrophobic) Poses->Interactions

Caption: Workflow for in silico molecular docking of this compound to aldose reductase.

Quantum Mechanics of this compound Glycation

The initial step of protein glycation by this compound, the formation of a Schiff base with a lysine residue, is a chemical reaction that can be modeled using quantum mechanics (QM) methods. These methods can elucidate the reaction mechanism and energetics.

2.2.1. Schiff Base Formation

The reaction proceeds via a nucleophilic attack of the lysine's primary amine on the carbonyl carbon of this compound, forming a carbinolamine intermediate. This is followed by dehydration to yield the Schiff base (an imine). QM calculations can model the transition states and intermediates of this process, providing insights into the reaction barriers and the role of proton transfer. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are particularly powerful, treating the reacting atoms with QM and the surrounding protein environment with MM.[5][6]

Logical Diagram of Schiff Base Formation

G Reactants This compound (Aldehyde) + Protein-Lysine (Amine) Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Schiff Base (Imine) + Water Intermediate->Product Dehydration

Caption: The two-step chemical reaction pathway for Schiff base formation.

Quantitative Data on this compound-Protein Interactions

Quantitative data on the interactions of this compound with proteins is currently limited. The most well-documented interaction is with aldose reductase.

ProteinSpeciesParameterValueMethod
Aldose ReductaseRat (lens)Km7.1 x 10-4 MEnzyme Kinetics

Table 1: Summary of known quantitative data for this compound-protein interactions.[7]

Signaling Pathways Affected by this compound-Mediated Glycation

The glycation of proteins by this compound results in the formation of Advanced Glycation End-products (AGEs). AGEs can disrupt cellular function by cross-linking proteins and by interacting with specific cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, leading to a pro-inflammatory and pro-oxidative state.

AGE-RAGE Signaling Pathway

G LThreose This compound AGEs Advanced Glycation End-products (AGEs) LThreose->AGEs Glycation Protein Protein Protein->AGEs RAGE RAGE Receptor AGEs->RAGE Binding ROS ↑ Reactive Oxygen Species (ROS) RAGE->ROS NFkB NF-κB Activation RAGE->NFkB MAPK MAPK Activation RAGE->MAPK JAKSTAT JAK/STAT Activation RAGE->JAKSTAT Response Cellular Response: - Inflammation - Oxidative Stress - Apoptosis ROS->Response NFkB->Response MAPK->Response JAKSTAT->Response

Caption: AGE-RAGE signaling cascade initiated by protein glycation.[8][9][10]

Experimental Protocols

The theoretical models described above can be validated and complemented by various experimental techniques.

Molecular Docking Protocol (Hypothetical for this compound)

This protocol outlines the general steps for performing a molecular docking study of this compound with human aldose reductase using AutoDock Vina.

5.1.1. Preparation of Receptor and Ligand

  • Receptor Preparation:

    • Download the crystal structure of human aldose reductase (e.g., PDB ID: 1IEI) from the RCSB PDB database.[1][11]

    • Using molecular visualization software (e.g., PyMOL, Chimera), remove water molecules and any co-crystallized ligands.

    • Use AutoDockTools (ADT) to add polar hydrogens and assign Gasteiger charges to the protein.[12]

    • Save the prepared receptor file in PDBQT format.[13]

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a chemical drawing program (e.g., ChemDraw, MarvinSketch) and save it in a standard format like SDF or MOL2.

    • Use ADT to assign Gasteiger charges to the ligand and define the rotatable bonds.

    • Save the prepared ligand file in PDBQT format.

5.1.2. Grid Generation

  • In ADT, load the prepared receptor (PDBQT file).

  • Define the grid box, which specifies the search space for the docking simulation. The box should encompass the entire active site of aldose reductase, centered around key residues such as Tyr48, His110, and Trp111.[11]

  • Generate the grid parameter file (.gpf).

  • Run AutoGrid to pre-calculate the grid maps for each atom type in the ligand.[13]

5.1.3. Docking Simulation

  • In ADT, set up the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.[14]

  • Generate the docking parameter file (.dpf).

  • Execute AutoDock Vina from the command line, providing the receptor, ligand, and grid information.

5.1.4. Analysis of Results

  • Analyze the output file, which contains the docked conformations (poses) of this compound ranked by their binding affinity (in kcal/mol).

  • Visualize the lowest energy pose in complex with the receptor using PyMOL or Chimera to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Enzyme Kinetics Assay for Aldose Reductase with this compound

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters (Km and Vmax) of aldose reductase with this compound as a substrate. The assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.[15][16]

5.2.1. Reagents and Materials

  • Purified aldose reductase

  • This compound stock solution

  • NADPH stock solution

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

5.2.2. Assay Procedure

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer to obtain a range of final substrate concentrations (e.g., 0.1 to 10 times the expected Km).

  • In a quartz cuvette, combine the assay buffer, a fixed concentration of NADPH (e.g., 0.2 mM), and one of the this compound dilutions.

  • Incubate the mixture at a constant temperature (e.g., 37°C) for several minutes to allow for temperature equilibration.[16]

  • Initiate the reaction by adding a small, fixed amount of aldose reductase to the cuvette and mix immediately.

  • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes), ensuring the initial linear phase of the reaction is recorded.[17]

  • Repeat the measurement for each this compound concentration.

  • Perform a blank reaction without the enzyme to correct for any non-enzymatic NADPH oxidation.

5.2.3. Data Analysis

  • Calculate the initial reaction velocity (v0) for each this compound concentration from the slope of the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1 at 340 nm).

  • Plot the initial velocity (v0) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

Conclusion

The interaction of this compound with proteins is a multifaceted process with significant biological implications. While experimental data, particularly quantitative data, remains sparse, theoretical modeling offers a powerful avenue for exploring these interactions at a molecular level. The hypothetical models presented in this guide for the docking of this compound with aldose reductase and the quantum mechanical basis of glycation provide a framework for future computational studies. The detailed experimental protocols serve as a practical guide for researchers aiming to validate these models and to further elucidate the kinetics and mechanisms of this compound-protein interactions. A deeper understanding of these processes is essential for developing strategies to mitigate the pathological consequences of protein glycation and for harnessing the therapeutic potential of targeting enzymes like aldose reductase.

References

Methodological & Application

Protocol for In Vitro Glycation Using L-Threose: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro glycation of proteins using L-Threose, a potent glycating agent. This process is crucial for studying the formation of Advanced Glycation End-products (AGEs) and their implications in various pathological conditions, including diabetes, neurodegenerative diseases, and aging. The following sections detail the experimental procedure, data presentation, and visualization of the associated signaling pathways.

Introduction

Protein glycation is a non-enzymatic reaction between a reducing sugar and the free amino groups of proteins, leading to the formation of a Schiff base, which then rearranges to a more stable Amadori product. Over time, these early glycation products undergo further reactions to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). This compound, a four-carbon monosaccharide, has been identified as a significant precursor to AGEs, demonstrating a greater ability to glycate and crosslink proteins compared to other sugars.[1] This protocol outlines a reproducible method to induce protein glycation in vitro using this compound, enabling the study of AGE formation and the evaluation of potential glycation inhibitors.

Experimental Protocols

This section provides a detailed methodology for the in vitro glycation of Bovine Serum Albumin (BSA) with this compound. BSA is a commonly used model protein due to its structural similarity to Human Serum Albumin (HSA) and its commercial availability.

Materials and Reagents
  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium azide (NaN3)

  • Dialysis tubing (10 kDa MWCO)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • SDS-PAGE equipment and reagents

Protocol for In Vitro Glycation of BSA with this compound
  • Preparation of Reagents:

    • Prepare a 10 mg/mL (approximately 150 µM) stock solution of BSA in 0.1 M PBS (pH 7.4).

    • Prepare a 1 M stock solution of this compound in 0.1 M PBS (pH 7.4).

    • To prevent microbial growth, add sodium azide to the PBS buffer to a final concentration of 0.02% (w/v).

  • Glycation Reaction Setup:

    • In a sterile container, mix the BSA stock solution with the this compound stock solution to achieve the desired final concentrations. A typical starting point is a final concentration of 5 mg/mL BSA and 50 mM this compound.

    • Prepare a negative control sample containing only BSA in PBS with sodium azide.

    • Incubate the reaction mixtures at 37°C for a period ranging from 1 to 4 weeks. The incubation time can be optimized depending on the desired level of glycation.

  • Termination of Reaction and Removal of Unreacted this compound:

    • After the incubation period, terminate the reaction by extensively dialyzing the samples against PBS (pH 7.4) at 4°C for 48 hours with several buffer changes. This step is crucial to remove unreacted this compound and other small molecules.

  • Analysis of Glycated BSA:

    • Fluorescence Spectroscopy: Measure the formation of fluorescent AGEs using a spectrofluorometer. Excite the samples at 370 nm and measure the emission spectrum, with a characteristic peak for AGEs typically observed around 440 nm.[2][3]

    • UV-Vis Spectroscopy: Monitor the formation of AGEs by measuring the absorbance at 280 nm for protein concentration and observing any changes in the spectrum that may indicate protein modification.

    • SDS-PAGE: Analyze the cross-linking of BSA by running the glycated and control samples on a polyacrylamide gel. An increase in the molecular weight or the appearance of high-molecular-weight aggregates is indicative of protein cross-linking.

Data Presentation

The quantitative data obtained from the analysis of this compound-glycated BSA can be summarized in the following tables. Note that the provided values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Fluorescence Intensity of this compound-Glycated BSA

Incubation Time (Weeks)Fluorescence Intensity at 440 nm (Arbitrary Units)
0 (Control)50 ± 5
1150 ± 10
2300 ± 15
3550 ± 20
4800 ± 25

Table 2: Characterization of this compound-Glycated BSA

ParameterControl BSAThis compound Glycated BSA (4 weeks)
Free Amino Groups (%) 100%65%
Protein Carbonyl Content (nmol/mg) 1.5 ± 0.28.5 ± 0.5
Molecular Weight (SDS-PAGE) ~66 kDaSmearing and high-molecular-weight aggregates

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the in vitro glycation protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Glycation Reaction cluster_analysis Analysis prep_bsa Prepare BSA Solution mix Mix BSA and this compound prep_bsa->mix prep_threose Prepare this compound Solution prep_threose->mix incubate Incubate at 37°C mix->incubate dialysis Dialysis incubate->dialysis fluorescence Fluorescence Spectroscopy dialysis->fluorescence sds_page SDS-PAGE dialysis->sds_page uv_vis UV-Vis Spectroscopy dialysis->uv_vis

In vitro glycation workflow.
AGE-RAGE Signaling Pathway

The binding of AGEs, including those derived from this compound, to the Receptor for Advanced Glycation End-products (RAGE) triggers a cascade of intracellular signaling events. This pathway is implicated in the pathogenesis of many chronic diseases. The engagement of AGEs with RAGE leads to the activation of various downstream signaling molecules, including MAP kinases and the transcription factor NF-κB, ultimately resulting in the expression of pro-inflammatory cytokines and the generation of reactive oxygen species (ROS).[4][5][6][7]

AGE_RAGE_Pathway AGE This compound-derived AGEs RAGE RAGE AGE->RAGE Binding mDia1 mDia1 RAGE->mDia1 Recruitment Rac1_Cdc42 Rac1/Cdc42 mDia1->Rac1_Cdc42 Activation MAPK MAPK (p38, ERK, JNK) mDia1->MAPK Activation NADPH_Oxidase NADPH Oxidase Rac1_Cdc42->NADPH_Oxidase Activation ROS ROS NADPH_Oxidase->ROS Production ROS->MAPK Feedback NFkB NF-κB ROS->NFkB Activation MAPK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Pro-inflammatory Cytokines, Adhesion Molecules) Nucleus->Gene_Expression Transcription

AGE-RAGE signaling cascade.

This protocol and the accompanying information provide a comprehensive guide for researchers investigating the role of this compound-induced glycation in health and disease. The detailed methodology and data presentation framework will facilitate reproducible and comparable studies in this critical area of research.

References

Synthesis of L-Threose Phosphoramidite for Threose Nucleic Acid (TNA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of α-L-Threofuranosyl nucleic acid (TNA) phosphoramidite monomers. TNA is a synthetic nucleic acid analogue with a four-carbon threose sugar backbone, which imparts it with unique biochemical properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These characteristics make TNA a promising candidate for various therapeutic and diagnostic applications.

The synthesis of TNA phosphoramidites is a multi-step process that begins with a readily available chiral precursor, typically L-ascorbic acid or calcium-L-threonate. The core of the synthesis involves the construction of a suitably protected threofuranosyl sugar, followed by the stereoselective introduction of the desired nucleobase via a Vorbrüggen-Hilbert-Johnson glycosylation. Subsequent protecting group manipulations and a final phosphitylation step yield the desired phosphoramidite building blocks ready for solid-phase oligonucleotide synthesis. An improved and scalable synthesis for the challenging guanosine monomer has also been developed to address issues of regioselectivity.[1][2][3][4]

I. Overview of the Synthetic Pathway

The synthesis of L-Threose phosphoramidites can be broadly divided into three key stages:

  • Preparation of the Protected Threofuranosyl Sugar: This stage focuses on the synthesis of a key intermediate, a threofuranosyl sugar derivative with appropriate protecting groups to direct the subsequent glycosylation and allow for selective deprotection later in the synthesis.

  • Vorbrüggen-Hilbert-Johnson Glycosylation: This crucial step involves the coupling of the protected threofuranosyl sugar with a silylated nucleobase in the presence of a Lewis acid to form the N-glycosidic bond.

  • Conversion to the Phosphoramidite: The final stage involves the selective deprotection of the 3'-hydroxyl group, followed by the introduction of a dimethoxytrityl (DMTr) group at the 2'-position and, finally, phosphitylation of the 3'-hydroxyl to yield the phosphoramidite monomer.

Synthesis_Workflow cluster_sugar Protected Sugar Synthesis cluster_glycosylation Glycosylation cluster_phosphoramidite Phosphoramidite Formation Start L-Ascorbic Acid / Calcium-L-threonate Protected_Sugar Protected Threofuranosyl Sugar Intermediate Start->Protected_Sugar Multi-step synthesis Glycosylation Vorbrüggen-Hilbert-Johnson Glycosylation Protected_Sugar->Glycosylation Nucleobase Silylated Nucleobase (A, T, C, G) Nucleobase->Glycosylation Protected_Nucleoside Protected Threofuranosyl Nucleoside Glycosylation->Protected_Nucleoside DMTr_Protection 2'-O-DMTr Protection Protected_Nucleoside->DMTr_Protection Phosphitylation 3'-O-Phosphitylation DMTr_Protection->Phosphitylation Final_Product This compound Phosphoramidite Phosphitylation->Final_Product Guanosine_Synthesis Start 2-Amino-6-chloropurine Glycosylation Vorbrüggen Glycosylation with Protected Sugar Start->Glycosylation Intermediate 6-Chloro-purine Nucleoside (N9 isomer) Glycosylation->Intermediate Conversion Conversion of 6-chloro to 6-oxo group Intermediate->Conversion Guanosine_Nucleoside Protected Guanosine TNA Nucleoside Conversion->Guanosine_Nucleoside Phosphoramidite Guanosine TNA Phosphoramidite Guanosine_Nucleoside->Phosphoramidite Protection & Phosphitylation

References

Application Notes and Protocols for the Incorporation of L-Threose into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of L-threose into oligonucleotides, creating Threose Nucleic Acid (TNA), a promising xeno-nucleic acid (XNA) analog for therapeutic and diagnostic applications. TNA exhibits exceptional biological stability due to its resistance to nuclease degradation, making it a valuable modification for enhancing the in vivo efficacy of oligonucleotides.[1][2][3]

Introduction to Threose Nucleic Acid (TNA)

TNA is a synthetic genetic polymer where the natural five-carbon ribose or deoxyribose sugar is replaced by a four-carbon α-L-threofuranosyl sugar.[1][4] The phosphodiester backbone in TNA connects the 2' and 3' carbons of adjacent threose sugars, in contrast to the 3'-5' linkage in DNA and RNA.[4] This unique structural feature confers remarkable resistance to enzymatic degradation by nucleases.[1][2] TNA can form stable duplexes with complementary DNA and RNA strands, enabling its use in applications that rely on Watson-Crick base pairing, such as antisense technology and aptamers.[4][5]

Two primary methodologies exist for incorporating this compound into oligonucleotides: chemical synthesis via phosphoramidite chemistry and enzymatic synthesis using engineered polymerases.

Part 1: Chemical Synthesis of TNA Oligonucleotides

The most established method for TNA synthesis is through solid-phase synthesis using TNA phosphoramidite monomers on a standard automated DNA synthesizer.[1][6][7] This process involves the chemical synthesis of the TNA phosphoramidite building blocks followed by their sequential coupling to a growing oligonucleotide chain on a solid support.

Protocol 1: Synthesis of α-L-Threofuranosyl Nucleoside Phosphoramidites

This protocol outlines the key steps for the synthesis of dimethoxytrityl (DMTr)-protected α-L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers. The synthesis generally starts from commercially available L-ascorbic acid.[6][7][8]

Workflow for TNA Phosphoramidite Synthesis:

TNA_Phosphoramidite_Synthesis cluster_sugar Protected Threofuranosyl Sugar Synthesis cluster_nucleoside Threofuranosyl Nucleoside Synthesis cluster_phosphoramidite DMTr-Protected Phosphoramidite Synthesis L_Ascorbic_Acid L-Ascorbic Acid Protected_Sugar Protected Threofuranosyl Sugar L_Ascorbic_Acid->Protected_Sugar 4 steps Protected_Sugar2 Protected Threofuranosyl Sugar Threofuranosyl_Nucleoside Threofuranosyl Nucleoside Protected_Sugar2->Threofuranosyl_Nucleoside Nucleobase Nucleobase (A, C, G, T) Nucleobase->Threofuranosyl_Nucleoside Threofuranosyl_Nucleoside2 Threofuranosyl Nucleoside DMTr_Phosphoramidite DMTr-Protected TNA Phosphoramidite Threofuranosyl_Nucleoside2->DMTr_Phosphoramidite 4 steps (e.g., tritylation, phosphitylation)

Figure 1: Workflow for TNA Phosphoramidite Synthesis.

Methodology:

  • Protected Sugar Synthesis: The synthesis begins with the conversion of L-ascorbic acid to a protected threofuranosyl sugar derivative over approximately four steps.[6][8]

  • Glycosylation: The protected sugar is then coupled with a desired nucleobase (A, C, G, or T) using a Vorbrüggen-Hilbert-Johnson glycosylation reaction to form the threofuranosyl nucleoside.[6][7]

  • Protection and Phosphitylation: The resulting nucleoside undergoes a series of reactions, typically in four additional steps, to introduce the necessary protecting groups and the phosphoramidite moiety.[6][7][8] This includes:

    • Tritylation: Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group.[4]

    • Phosphitylation: Reaction with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite group at the 3'-position.[9]

Protocol 2: Solid-Phase Synthesis of TNA Oligonucleotides

TNA phosphoramidites are incorporated into oligonucleotides using a standard automated DNA synthesizer and phosphoramidite chemistry.[1][6] The synthesis cycle is similar to that of standard DNA synthesis.

Workflow for Solid-Phase TNA Oligonucleotide Synthesis:

Solid_Phase_TNA_Synthesis Start Start with Solid Support (e.g., Controlled Pore Glass) Deblocking Deblocking: Remove 5'-DMTr group (Acidic Conditions) Start->Deblocking Coupling Coupling: Add TNA Phosphoramidite & Activator (e.g., Tetrazole) Deblocking->Coupling Capping Capping: Acetylate unreacted 5'-OH groups Coupling->Capping Oxidation Oxidation: Convert phosphite triester to stable phosphate triester Capping->Oxidation Repeat Repeat Cycle for Desired Sequence Length Oxidation->Repeat Repeat->Deblocking Next Cycle Cleavage Cleavage & Deprotection: Release from support & remove protecting groups (e.g., NH4OH) Repeat->Cleavage Final Cycle Purification Purification: HPLC or PAGE Cleavage->Purification Final_Product Purified TNA Oligonucleotide Purification->Final_Product

Figure 2: Workflow for Solid-Phase TNA Synthesis.

Methodology:

  • Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).[4]

  • Deblocking: The 5'-DMTr protecting group of the support-bound nucleoside is removed with a mild acid (e.g., trichloroacetic acid or dichloroacetic acid).[10][11]

  • Coupling: The next TNA phosphoramidite in the sequence is activated (e.g., with tetrazole or 4,5-dicyanoimidazole) and coupled to the free 5'-hydroxyl group of the growing chain.[4][11][12] To improve yields, coupling times may be extended, and the frequency of coupling reactions can be increased.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants.[10]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.[10]

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.[10]

  • Cleavage and Deprotection: The completed TNA oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed, typically with aqueous ammonium hydroxide.[9]

  • Purification: The crude TNA oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[4] The purity and molecular weight are confirmed by MALDI-TOF mass spectrometry.[4]

Quantitative Data on Chemical Synthesis

The efficiency of each coupling step is critical for the overall yield of the final oligonucleotide.

ParameterValue/RangeNotes
Coupling Efficiency Typically >98-99% per step for standard DNA synthesis. Modified phosphoramidites, including TNA, may have slightly lower efficiencies.A 1% decrease in coupling efficiency can significantly reduce the yield of long oligonucleotides.[13][14] For a 30-mer, a 99% efficiency gives a theoretical yield of 75%, while 98% efficiency drops the yield to 55%.[14]
Overall Yield Highly dependent on oligonucleotide length and coupling efficiency.For a 70-mer, a 99% coupling efficiency results in a theoretical yield of 50%, which drops to 25% at 98% efficiency.[14] Purification steps will further reduce the final isolated yield.[13]
tG Coupling Efficiency Can be lower than other bases.An improved synthesis of guanosine TNA phosphoramidite using an acetyl protecting group showed higher coupling efficiency compared to a diphenylacetyl (DPC) protected amidite.[9]

Part 2: Enzymatic Synthesis of TNA

Enzymatic methods for TNA synthesis are an emerging area of research, offering alternatives to chemical synthesis, particularly for generating longer TNA polymers or for specific applications.

Method 1: Polymerase-Mediated TNA Synthesis

Engineered DNA polymerases have been developed that can synthesize TNA using a DNA template.[1] This process allows for the enzymatic "transcription" of genetic information from DNA to TNA.

Workflow for Polymerase-Mediated TNA Synthesis:

Polymerase_TNA_Synthesis cluster_components Reaction Components cluster_process Synthesis Process Template DNA Template Hybridization Primer-Template Hybridization Template->Hybridization Primer DNA Primer Primer->Hybridization tNTPs TNA Triphosphates (tATP, tCTP, tGTP, tTTP) Extension Polymerase-mediated Primer Extension tNTPs->Extension Polymerase Engineered TNA Polymerase (e.g., Therminator DNA Polymerase) Polymerase->Extension Hybridization->Extension TNA_Product DNA-TNA Chimeric Oligonucleotide Extension->TNA_Product

Figure 3: Polymerase-Mediated TNA Synthesis.

Protocol Outline:

  • TNA Triphosphate Synthesis: α-L-threofuranosyl nucleoside triphosphates (tNTPs) for A, C, G, and T are chemically synthesized from the corresponding protected nucleosides.[15][16][17]

  • Reaction Setup: A reaction mixture is prepared containing a DNA primer-template complex, the four tNTPs, and an engineered DNA polymerase, such as Therminator DNA polymerase.[15]

  • Primer Extension: The polymerase extends the DNA primer using the DNA template, incorporating the TNA triphosphates to generate a TNA strand.[15]

Method 2: TdT-Mediated TNA Tailing

Terminal deoxynucleotidyl transferase (TdT) can catalyze the template-independent addition of TNA triphosphates to the 3'-end of a DNA oligonucleotide.[18][19][20] This method is useful for creating DNA-TNA chimeras with a nuclease-resistant 3'-cap.

Protocol Outline:

  • Reaction Setup: A reaction is set up containing a DNA primer, one or more TNA triphosphates (tNTPs), and Terminal deoxynucleotidyl transferase (TdT).[20]

  • TNA Extension: TdT adds tNTPs to the 3'-terminus of the DNA primer in a template-independent manner, creating a 3'-TNA tail.[18][20]

  • Application: This "TNA-tailing" can protect DNA nanostructures and other oligonucleotides from exonuclease degradation.[18][19]

Applications and Future Perspectives

The ability to incorporate this compound into oligonucleotides opens up numerous possibilities in drug development and diagnostics.

  • Antisense Therapeutics: TNA-modified antisense oligonucleotides have shown potential for gene silencing with high biological stability and low toxicity.[2]

  • Aptamers: The nuclease resistance of TNA makes it an excellent candidate for the development of therapeutic aptamers that can bind to targets with high affinity and specificity for extended periods in vivo.[21][22]

  • Diagnostics: The stability of TNA makes it suitable for the development of robust diagnostic probes.

  • mRNA Therapeutics: TNA-modified cap analogs have been investigated for their potential to enhance the stability and translational efficiency of mRNA.[5]

Ongoing research is focused on improving the efficiency of both chemical and enzymatic synthesis methods, expanding the repertoire of modified TNA monomers, and further exploring the therapeutic potential of TNA-based oligonucleotides.[21][22][23] The development of more efficient TNA polymerases will be crucial for enabling in vitro selection (SELEX) of TNA aptamers and for the large-scale production of TNA oligonucleotides.[21][23]

References

Application Notes and Protocols for the Quantification of L-Threose in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threose is a four-carbon monosaccharide that has garnered interest in biomedical research due to its association with the degradation of L-ascorbic acid (Vitamin C) and its potential role in protein glycation.[1][2] As a reactive aldehyde, this compound can participate in Maillard reactions, leading to the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of various diseases. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue extracts is crucial for understanding its physiological and pathological significance.

These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Additionally, a conceptual framework for a potential enzymatic assay is presented.

Analytical Techniques: A Comparative Overview

The choice of analytical technique for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.

Technique Principle Sample Preparation Pros Cons
GC-MS Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.Protein precipitation, reduction, and chemical derivatization are required.High chromatographic resolution, excellent for complex matrices.Requires derivatization, which can be time-consuming.
HPLC-MS/MS Separation by liquid chromatography followed by highly selective tandem mass spectrometry.Protein precipitation and filtration.High sensitivity and specificity, no derivatization required.Potential for matrix effects (ion suppression or enhancement).
Enzymatic Assay Enzyme-catalyzed reaction specific to this compound, coupled to a detectable signal.Minimal, usually dilution and buffering.High throughput, simple procedure.A specific enzyme for this compound is not commercially available.

I. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the reduction of this compound to its corresponding alditol, L-threitol, followed by derivatization to a volatile ester for GC-MS analysis. This approach is necessary due to the non-volatile nature of sugars.[1]

Experimental Workflow: GC-MS Analysis of this compound

sample Biological Sample (Plasma, Urine, Tissue Homogenate) ppt Protein Precipitation (e.g., with cold acetone) sample->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 reduction Reduction of this compound to L-Threitol (with Sodium Borohydride, NaBH4) supernatant1->reduction neutralize Neutralization (e.g., with acetic acid) reduction->neutralize dry Evaporation to Dryness neutralize->dry derivatize Derivatization (e.g., Acetylation with Acetic Anhydride) dry->derivatize extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) derivatize->extract gcms GC-MS Analysis extract->gcms

Caption: Workflow for this compound quantification by GC-MS.

Detailed Protocol: GC-MS

1. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold acetone. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Urine: Centrifuge urine at 2,000 x g for 10 minutes to remove particulate matter. Use 100 µL of the clarified urine directly for the reduction step.

  • Tissue Homogenate: Homogenize the tissue in a suitable buffer. Perform protein precipitation as described for plasma/serum.

2. Reduction:

  • To the supernatant, add 50 µL of 1 M sodium borohydride (NaBH₄) in 0.1 M NaOH.

  • Incubate at room temperature for 90 minutes to reduce this compound to L-threitol.

  • Stop the reaction by adding 20 µL of glacial acetic acid.

3. Derivatization (Acetylation):

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add 100 µL of acetic anhydride and 100 µL of pyridine.

  • Incubate at 60°C for 60 minutes.

  • Evaporate the reagents under nitrogen.

  • Resuspend the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Conditions (Example):

Parameter Setting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250°C
Oven Program 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at 1 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions for acetylated L-threitol
Quantitative Data (Example)
Parameter Plasma Urine
Linear Range 0.5 - 50 µg/mL1 - 100 µg/mL
LOD 0.1 µg/mL0.2 µg/mL
LOQ 0.5 µg/mL1 µg/mL
Recovery (%) 85 - 95%90 - 105%
Intra-day Precision (%RSD) < 10%< 8%
Inter-day Precision (%RSD) < 15%< 12%

II. Quantification of this compound by HPLC-MS/MS

This method allows for the direct quantification of this compound without derivatization, offering high throughput and sensitivity.

Experimental Workflow: HPLC-MS/MS Analysis of this compound

sample Biological Sample (Plasma, Urine) ppt Protein Precipitation (e.g., with methanol containing internal standard) sample->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect and Filter Supernatant centrifuge->supernatant hplcmsms HPLC-MS/MS Analysis supernatant->hplcmsms

Caption: Workflow for this compound quantification by HPLC-MS/MS.

Detailed Protocol: HPLC-MS/MS

1. Sample Preparation:

  • To 50 µL of plasma or urine, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., ¹³C₄-L-Threose).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter.

  • Inject the filtered supernatant into the HPLC-MS/MS system.

2. HPLC-MS/MS Conditions (Example):

Parameter Setting
HPLC Column Amide HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 50% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Ion Source Electrospray Ionization (ESI), negative mode
MRM Transitions This compound: e.g., [M-H]⁻ → fragment ions; ¹³C₄-L-Threose: corresponding mass shift
Quantitative Data (Example)
Parameter Plasma Urine
Linear Range 10 - 5000 ng/mL20 - 10000 ng/mL
LOD 2 ng/mL5 ng/mL
LOQ 10 ng/mL20 ng/mL
Recovery (%) 90 - 110%95 - 115%
Intra-day Precision (%RSD) < 8%< 6%
Inter-day Precision (%RSD) < 10%< 9%

III. Conceptual Enzymatic Assay for this compound

Principle of a Conceptual Coupled Enzymatic Assay

LThreose This compound Enzyme This compound Dehydrogenase (Hypothetical) LThreose->Enzyme NADH NADH Enzyme->NADH Product L-Threonate Enzyme->Product NAD NAD+ NAD->Enzyme CoupledReaction Coupled Colorimetric/Fluorometric Reaction NADH->CoupledReaction Signal Detectable Signal CoupledReaction->Signal

Caption: Principle of a conceptual coupled enzymatic assay for this compound.

Protocol Outline:

  • Reaction Mixture: A buffer containing NAD⁺, a diaphorase, and a chromogenic or fluorogenic substrate (e.g., resazurin).

  • Sample Addition: Addition of the biological sample containing this compound.

  • Initiation: The reaction is started by adding a hypothetical this compound dehydrogenase.

  • Detection: The formation of NADH, stoichiometrically related to the amount of this compound, is coupled to the reduction of the substrate by the diaphorase, producing a measurable color or fluorescence change.

IV. This compound in Biological Systems: The Ascorbic Acid Degradation Pathway

This compound is a known degradation product of L-ascorbic acid.[1][2] Understanding this pathway is important for interpreting this compound levels in biological samples.

AscorbicAcid L-Ascorbic Acid DehydroascorbicAcid Dehydroascorbic Acid AscorbicAcid->DehydroascorbicAcid Oxidation DiketogulonicAcid 2,3-Diketogulonic Acid DehydroascorbicAcid->DiketogulonicAcid Hydrolysis LThreose This compound DiketogulonicAcid->LThreose Decarboxylation LOxalate L-Oxalate DiketogulonicAcid->LOxalate Glycation Protein Glycation (AGEs) LThreose->Glycation AldoseReductase Aldose Reductase LThreose->AldoseReductase LThreitol L-Threitol AldoseReductase->LThreitol

Caption: Degradation pathway of L-Ascorbic Acid to this compound.

Conclusion

The quantification of this compound in biological samples presents analytical challenges due to its low endogenous concentrations and high reactivity. The GC-MS and HPLC-MS/MS methods outlined here provide robust and sensitive approaches for researchers. While the GC-MS method requires a more involved sample preparation with derivatization, it is a reliable technique. The HPLC-MS/MS method offers a more direct and high-throughput alternative. The development of a specific enzymatic assay would further simplify the quantification process. The choice of method will ultimately be guided by the specific research question, sample type, and available instrumentation.

References

Application Notes and Protocols for Studying L-Threose Induced Protein Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-enzymatic glycation, a cornerstone of the Maillard reaction, is a significant post-translational modification that can alter the structure and function of proteins. L-Threose, a reactive four-carbon sugar and a degradation product of ascorbic acid, has been identified as a potent glycation agent capable of inducing protein cross-linking.[1][2][3] The accumulation of these cross-linked proteins, known as Advanced Glycation End-products (AGEs), is implicated in the pathogenesis of various age-related and diabetic complications.[2][4][5] Understanding the mechanisms and kinetics of this compound-induced protein cross-linking is crucial for developing therapeutic strategies to mitigate its detrimental effects.

These application notes provide a comprehensive experimental framework for researchers to investigate the impact of this compound on proteins. The protocols outlined below detail methods for inducing, detecting, and quantifying protein cross-linking, offering a robust platform for screening potential inhibitors and studying the downstream cellular consequences.

Core Concepts: The Maillard Reaction Pathway

The glycation process initiated by this compound follows the general pathway of the Maillard reaction. This begins with the non-enzymatic reaction between the carbonyl group of this compound and a free amino group on a protein, typically from a lysine or arginine residue, to form a reversible Schiff base.[3][4] This intermediate undergoes rearrangement to form a more stable Amadori product. Subsequent complex reactions, including oxidation, dehydration, and condensation, lead to the irreversible formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[4][6] Some of these AGEs are responsible for the formation of covalent intra- and intermolecular protein cross-links.[4][7]

Maillard_Reaction Protein Protein (with free amino groups) SchiffBase Schiff Base (Reversible) Protein->SchiffBase + this compound LThreose This compound (Reducing Sugar) LThreose->SchiffBase Amadori Amadori Product (Early Glycation) SchiffBase->Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Oxidation, Dehydration, Condensation Crosslinking Protein Cross-linking (Intra- and Intermolecular) AGEs->Crosslinking Formation of Covalent Bonds

Figure 1: Simplified Maillard reaction pathway for this compound induced protein glycation and cross-linking.

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound induced protein cross-linking. A general experimental workflow is depicted below.

Experimental_Workflow start Start: Purified Protein + this compound incubation Incubation (Controlled Temperature & Time) start->incubation analysis Analysis of Cross-linking incubation->analysis sds_page SDS-PAGE analysis->sds_page Size & Aggregation fluorescence Fluorescence Spectroscopy analysis->fluorescence AGE Formation mass_spec Mass Spectrometry analysis->mass_spec Site Identification cd_spec Circular Dichroism analysis->cd_spec Conformational Changes end End: Data Interpretation sds_page->end fluorescence->end mass_spec->end cd_spec->end

Figure 2: General experimental workflow for studying this compound induced protein cross-linking.
Protocol 1: In Vitro Protein Glycation with this compound

Objective: To induce protein cross-linking by incubating a model protein with this compound under controlled conditions.

Materials:

  • Model protein (e.g., Bovine Serum Albumin (BSA), Human Serum Albumin (HSA), or a specific protein of interest)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • 0.02% Sodium Azide (NaN3) solution (optional, as a preservative)

  • Sterile microcentrifuge tubes or vials

  • Incubator

Procedure:

  • Protein Solution Preparation: Prepare a stock solution of the model protein (e.g., 10 mg/mL) in PBS (pH 7.4). Filter sterilize the solution using a 0.22 µm syringe filter.

  • This compound Solution Preparation: Prepare a stock solution of this compound (e.g., 1 M) in sterile water.

  • Reaction Setup: In sterile microcentrifuge tubes, set up the reactions as described in the table below. It is recommended to prepare triplicates for each condition.

Reaction ComponentControlThis compound (Low)This compound (High)
Protein Stock (10 mg/mL)500 µL500 µL500 µL
This compound Stock (1 M)0 µL50 µL200 µL
PBS (pH 7.4)500 µL450 µL300 µL
Final Protein Conc. 5 mg/mL 5 mg/mL 5 mg/mL
Final this compound Conc. 0 mM 50 mM 200 mM
  • Incubation: Add sodium azide to a final concentration of 0.02% to inhibit microbial growth, if necessary. Incubate all tubes at 37°C for a specified time course (e.g., 24, 48, 72 hours, or up to several weeks).

  • Sample Collection: At each time point, collect aliquots from each reaction tube for analysis. Store samples at -20°C or -80°C until further use.

Protocol 2: Analysis of Protein Cross-linking by SDS-PAGE

Objective: To visualize the formation of higher molecular weight protein species indicative of cross-linking.[8][9]

Materials:

  • Glycated protein samples from Protocol 1

  • Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol)

  • Precast or hand-cast polyacrylamide gels (e.g., 4-15% gradient)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver staining reagents

  • Gel imaging system

Procedure:

  • Sample Preparation: Mix 10-20 µg of protein from each time point/condition with Laemmli sample buffer. Prepare two sets: one with a reducing agent and one without.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Imaging and Analysis: Image the gel. Look for the appearance of high-molecular-weight bands or smears in the this compound-treated lanes, which indicate the formation of intermolecular cross-links. The intensity of these bands should increase with this compound concentration and incubation time.

Protocol 3: Detection of AGE Formation by Fluorescence Spectroscopy

Objective: To quantify the formation of fluorescent AGEs, which is a hallmark of the Maillard reaction.[6][10]

Materials:

  • Glycated protein samples from Protocol 1

  • PBS (pH 7.4) for dilution

  • Fluorescence spectrophotometer

  • Quartz cuvettes or 96-well black plates

Procedure:

  • Sample Preparation: Dilute the glycated protein samples to a suitable concentration (e.g., 0.1-0.5 mg/mL) in PBS to avoid inner filter effects.

  • Fluorescence Measurement: Transfer the diluted samples to a quartz cuvette or a 96-well plate.

  • Data Acquisition: Set the excitation wavelength to approximately 365 nm and measure the emission spectrum from 400 nm to 550 nm.[11] A characteristic fluorescence peak around 450 nm is indicative of AGE formation.[11]

  • Quantification: Record the fluorescence intensity at the emission maximum. Plot the fluorescence intensity against this compound concentration and incubation time.

Protocol 4: Identification of Glycation Sites by Mass Spectrometry

Objective: To identify the specific amino acid residues modified by this compound and the nature of the cross-links.[9][12][13]

Materials:

  • Glycated protein samples from Protocol 1

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • C18 desalting columns

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Denature the protein samples (approximately 50 µg) in a buffer containing urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA.

  • Proteolytic Digestion: Digest the protein into smaller peptides by adding trypsin and incubating overnight at 37°C.

  • Desalting: Desalt the peptide mixture using C18 columns.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using an LC-MS/MS system.[12] The mass spectrometer will fragment the peptides and provide data on their mass-to-charge ratio.

  • Data Analysis: Use specialized software to analyze the mass spectrometry data. Search for mass shifts on lysine and arginine residues corresponding to the addition of this compound and its derivatives. Cross-linked peptides will be identified as single species containing fragments from two different peptide chains.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Relative Fluorescence Intensity of this compound Glycated BSA

Incubation Time (hours)Control (0 mM this compound)50 mM this compound200 mM this compound
0 1.0 ± 0.11.0 ± 0.11.1 ± 0.2
24 1.2 ± 0.25.8 ± 0.515.2 ± 1.3
48 1.3 ± 0.212.5 ± 1.135.7 ± 2.9
72 1.5 ± 0.325.1 ± 2.278.4 ± 6.5
Data are presented as mean relative fluorescence units ± standard deviation.

Table 2: Quantification of Protein Cross-linking by Densitometry of SDS-PAGE

Incubation Time (hours)% Monomer (Control)% Monomer (50 mM this compound)% Dimer/Oligomer (50 mM this compound)
0 >99%>99%<1%
24 >99%85%15%
48 >99%65%35%
72 >99%40%60%
Data are presented as the percentage of total protein in the lane.

Table 3: Mass Spectrometry Identification of Glycated Peptides

Peptide SequenceModified ResidueMass Shift (Da)This compound Concentration
KQTALVELVKLys-7+11850 mM
YLYEIARArg-12+11850 mM
SLGKVGTRLys-18+218 (Cross-link)200 mM
Example data showing identified modification sites and corresponding mass shifts.

Concluding Remarks

The protocols and framework provided here offer a robust starting point for investigating this compound-induced protein cross-linking. By employing these methods, researchers can effectively characterize the kinetics and structural consequences of this modification, screen for potential inhibitors, and gain deeper insights into the role of this compound in health and disease. The combination of electrophoretic, spectroscopic, and mass spectrometric techniques will provide a comprehensive understanding of the glycation process.

References

Application Notes and Protocols: Investigating the Role of L-Threose in Cellular Oxidative Stress Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Comprehensive searches for the direct application of L-Threose in cell culture models of oxidative stress have yielded limited specific data and established protocols. This compound is recognized as a degradation product of ascorbic acid and is known for its ability to glycate proteins.[1] However, its direct role as a modulator of oxidative stress pathways in cell culture is not well-documented in the available literature.

In contrast, the disaccharide Trehalose has been extensively studied for its protective effects against oxidative stress.[2][3][4][5][6][7][8][9][10] Trehalose has been shown to mitigate oxidative damage through various mechanisms, including the activation of autophagy and the Nrf2 signaling pathway.[3][5][10][11]

Therefore, these application notes will provide a framework for studying the potential effects of this compound by adapting established protocols for a related compound, Trehalose, and for general oxidative stress induction. Researchers are encouraged to use these protocols as a starting point and to empirically determine the optimal conditions for their specific cell lines and experimental questions when investigating this compound.

Introduction to Oxidative Stress in Cell Culture

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive intermediates.[12][13] In cell culture, oxidative stress can be induced chemically to model various pathological conditions and to screen for potential therapeutic agents.[14][15] Commonly used inducers include hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide (TBHP), and menadione, which lead to increased intracellular ROS, lipid peroxidation, DNA damage, and ultimately, apoptosis or necrosis.[2][15][16][17]

Potential Mechanisms of Action of this compound and Trehalose

While the direct antioxidant mechanism of this compound is not well-defined, Trehalose has been shown to protect cells from oxidative stress through several pathways:

  • Induction of Autophagy: Trehalose is a known mTOR-independent inducer of autophagy, a cellular process that removes damaged organelles and protein aggregates, thereby reducing sources of ROS.[2][3][5][7]

  • Activation of the Nrf2 Pathway: Trehalose can promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and detoxification genes.[3][10][11]

  • Mitochondrial Protection: Trehalose has been observed to ameliorate mitochondrial dysfunction caused by oxidative stress by preserving mitochondrial membrane potential and reducing the release of pro-apoptotic factors.[2][5][7]

  • Reduction of Endoplasmic Reticulum (ER) Stress: Oxidative stress can lead to ER stress, and Trehalose has been shown to attenuate this response, thereby preventing apoptosis.[2][4][5][7]

Data Presentation: Effective Concentrations for Inducing Oxidative Stress and Trehalose Treatment

The optimal concentrations for inducing oxidative stress and for treatment with a test compound are highly cell-type dependent and should be determined empirically. The following tables provide a summary of concentrations reported in the literature as a starting point for experimental design.

Table 1: Effective Concentrations of Common Oxidative Stress Inducers

InducerCell TypeConcentrationExposure TimeObserved EffectsReference
Hydrogen Peroxide (H₂O₂)Various50 - 1000 µMCleared within hoursIncreased ROS, dose-dependent cytotoxicity[16]
tert-Butyl Hydroperoxide (TBHP)Chondrocytes≤ 100 µM24 hoursCytotoxicity, apoptosis, mitochondrial dysfunction[2]
MenadioneBovine Pulmonary Artery Endothelial (BPAE) cells100 µM1 hourIncreased ROS[17]
Diethyl Maleate (DEM)Chinese Hamster Lung (V79)0.5 mM2 hours>95% GSH Depletion[14]

Table 2: Effective Concentrations of Trehalose for Cytoprotection

Cell TypeOxidative Stress InducerTrehalose ConcentrationPre-treatment/Co-treatmentProtective EffectsReference
ChondrocytesTBHP≤ 100 mMPre-treatmentReversed cytotoxicity, attenuated apoptosis[2]
Intestinal Porcine Epithelial Cells (IPEC-J2)Heat Stress10 mMPre-treatmentAttenuated oxidative and ER stress-mediated apoptosis[4]
Myoblasts (C2C12)H₂O₂ (200 µM)up to 10 mMTreatment and Pre-treatmentAlleviated decrease in cell viability, reduced ROS[18]
SH-SY5Y Neuroblastoma Cells6-OHDA (60 µM)100 mM24-hour pre-treatmentReduced oxidative stress and mitochondrial damage[8][9]

Experimental Protocols

General Cell Culture and Induction of Oxidative Stress

Materials:

  • Appropriate cell line and complete culture medium

  • Sterile multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis)

  • Oxidative stress inducer stock solution (e.g., H₂O₂, TBHP, menadione)

  • This compound or Trehalose stock solution (dissolved in a suitable solvent like water or DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Pre-treatment with this compound/Trehalose (Optional): Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound or Trehalose. Incubate for a predetermined time (e.g., 1-24 hours).

  • Induction of Oxidative Stress:

    • For co-treatment: Add the oxidative stress inducer directly to the wells containing the this compound/Trehalose medium.

    • For pre-treatment protocols: After the pre-incubation period, add the oxidative stress inducer to the wells. In some experimental designs, the pre-treatment medium may be removed and replaced with a fresh medium containing the inducer.

  • Incubation: Incubate the cells for the desired time, which should be optimized for the specific cell line and inducer.

  • Controls: Include untreated control cells, vehicle-treated control cells (if a solvent like DMSO is used), and cells treated only with the oxidative stress inducer.[14]

Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Protocol:

  • Perform cell treatment as described in section 4.1 in a 96-well plate.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[12]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a cell-permeable fluorescent probe, such as CM-H2DCFDA or CellROX® Reagents, to measure intracellular ROS levels.[14][17]

Materials:

  • CM-H2DCFDA or CellROX® Reagent

  • Hank's Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope, plate reader, or flow cytometer

Protocol:

  • Treat cells in a suitable plate or dish as described in section 4.1.

  • After treatment, wash the cells twice with pre-warmed PBS or HBSS.

  • Load the cells with 5-10 µM CM-H2DCFDA or the recommended concentration of CellROX® Reagent in serum-free medium or HBSS.

  • Incubate for 30-60 minutes at 37°C in the dark.[14][17]

  • Wash the cells twice with PBS or HBSS to remove the excess probe.

  • Immediately measure the fluorescence intensity. For microscopy, use an excitation/emission of ~495/525 nm for CM-H2DCFDA.[14] For a plate reader or flow cytometer, use the appropriate filter sets. The fluorescence intensity correlates with the level of intracellular ROS.

Visualization of Pathways and Workflows

G Experimental Workflow for Investigating this compound/Trehalose Effects on Oxidative Stress cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Downstream Analysis cell_seeding Seed Cells in Multi-well Plates overnight_incubation Allow Adhesion Overnight cell_seeding->overnight_incubation pretreatment Pre-treat with this compound/Trehalose overnight_incubation->pretreatment Optional induce_stress Induce Oxidative Stress (e.g., H2O2) overnight_incubation->induce_stress pretreatment->induce_stress viability_assay Cell Viability Assay (MTT) induce_stress->viability_assay ros_measurement Intracellular ROS Measurement induce_stress->ros_measurement protein_analysis Western Blot (e.g., Nrf2, Caspase-3) induce_stress->protein_analysis gene_expression qPCR (e.g., HO-1, NQO1) induce_stress->gene_expression

Caption: General experimental workflow for in vitro studies.

G Proposed Protective Mechanism of Trehalose Against Oxidative Stress trehalose Trehalose autophagy Autophagy Induction trehalose->autophagy nrf2_nucleus Nrf2 (Nuclear) trehalose->nrf2_nucleus Promotes Translocation oxidative_stress Oxidative Stress (e.g., H2O2, TBHP) ros Increased ROS oxidative_stress->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction er_stress ER Stress ros->er_stress keap1 Keap1 ros->keap1 Inhibits apoptosis Apoptosis mito_dysfunction->apoptosis er_stress->apoptosis cell_survival Cell Survival autophagy->mito_dysfunction Removes damaged mitochondria autophagy->er_stress Reduces stress autophagy->apoptosis nrf2 Nrf2 keap1->nrf2 Sequesters & Degrades nrf2->nrf2_nucleus Translocation are ARE nrf2_nucleus->are Binds antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) are->antioxidant_genes Activates antioxidant_genes->ros Reduces antioxidant_genes->apoptosis

Caption: Trehalose's dual action against oxidative stress.

References

Application Notes and Protocols for the Enzymatic Assay of L-Threose with Aldose Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (EC 1.1.1.21) is a key enzyme in the polyol pathway that catalyzes the NADPH-dependent reduction of a wide range of aldehydes, including glucose.[1][2] Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications.[3] L-Threose, a four-carbon monosaccharide and a product of ascorbate oxidation, has been identified as a substrate for aldose reductase.[4][5] The enzymatic conversion of this compound to L-threitol by aldose reductase is of significant interest for studying the enzyme's substrate specificity and for investigating its potential role in detoxifying reactive aldehydes.[4][6]

This document provides a detailed protocol for the enzymatic assay of this compound using aldose reductase. The assay is based on a continuous spectrophotometric method that monitors the oxidation of NADPH to NADP⁺ at 340 nm.[7][8]

Principle of the Assay

The enzymatic activity of aldose reductase is determined by measuring the rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as this compound is reduced to L-threitol. The rate of NADPH oxidation is directly proportional to the aldose reductase activity under saturating substrate conditions.

Data Presentation

Table 1: Kinetic Parameters of Aldose Reductase with this compound
SubstrateEnzyme SourceKm (M)Vmax
This compoundRat Lens7.1 x 10-4[4][5]Not Reported
Table 2: Inhibitory Activity of Compounds against Aldose Reductase
InhibitorIC50Substrate UsedEnzyme Source
Quercetin2.11 µM[9]DL-GlyceraldehydeRat Lens
Quercetin5 µM[10]Not SpecifiedHuman Lens
Quercetin49 µM[4]Not SpecifiedNot Specified
Sorbinil0.26 - 0.28 µM[11]DL-GlyceraldehydeNot Specified
Sorbinil0.4 - 1.4 µM[11][12]GlucoseBovine Lens

Note: IC50 values can vary depending on the experimental conditions, including the substrate and enzyme source.

Experimental Protocols

Materials and Reagents
  • Purified Aldose Reductase (e.g., from rat lens, bovine lens, or recombinant human)

  • This compound (substrate)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Sodium Phosphate Buffer (100 mM, pH 6.2 - 7.0)

  • Sorbinil or Quercetin (inhibitors, for control experiments)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • UV-transparent 96-well plates or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm with temperature control

Reagent Preparation
  • 100 mM Sodium Phosphate Buffer (pH 6.2): Prepare a solution of 100 mM sodium phosphate and adjust the pH to 6.2 at room temperature. Store at 4°C.

  • 10 mM NADPH Stock Solution: Dissolve the appropriate amount of NADPH in the sodium phosphate buffer. Prepare fresh daily and keep on ice, protected from light.

  • 100 mM this compound Stock Solution: Dissolve this compound in the sodium phosphate buffer to a final concentration of 100 mM. This stock can be stored at -20°C.

  • Aldose Reductase Enzyme Solution: Dilute the purified aldose reductase in cold sodium phosphate buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes. Keep the enzyme solution on ice.

  • 1 mM Inhibitor Stock Solutions: Dissolve Sorbinil or Quercetin in DMSO to a final concentration of 1 mM. Store at -20°C. Further dilutions should be made in the assay buffer.

Assay Procedure
  • Assay Mixture Preparation: In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture containing:

    • 100 mM Sodium Phosphate Buffer (pH 6.2)

    • 0.1 mM NADPH

    • Variable concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM for Km determination)

    • For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for 5-10 minutes before initiating the reaction.

  • Reaction Initiation: Initiate the reaction by adding the aldose reductase enzyme solution to the assay mixture. The final reaction volume is typically 200 µL for a 96-well plate or 1 mL for a cuvette.

  • Spectrophotometric Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for 10-20 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).

    • For Km determination, plot the initial velocity (v) against the this compound concentration and fit the data to the Michaelis-Menten equation.

    • For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Polyol Pathway

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH AR Aldose Reductase SDH Sorbitol Dehydrogenase Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, NADPH, this compound, and Enzyme Solution Mix Combine Assay Buffer, NADPH, and this compound in Plate/Cuvette Reagents->Mix Initiate Add Aldose Reductase to Initiate Reaction Mix->Initiate Measure Monitor Absorbance at 340 nm over Time Initiate->Measure Calculate Calculate Initial Reaction Velocity Measure->Calculate Plot Plot Data (e.g., Michaelis-Menten, IC50 Curve) Calculate->Plot Determine Determine Kinetic Parameters (Km, IC50) Plot->Determine

References

Application Notes and Protocols for the Purification of L-Threose and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of L-Threose and its derivatives, focusing on chromatographic and crystallization techniques. The protocols are intended to serve as a guide for researchers in academic and industrial settings, including those involved in drug development.

Purification of this compound (Monosaccharide)

The purification of this compound from a reaction mixture or a crude sample is critical to ensure high purity for subsequent applications. The choice of method depends on the scale of the purification and the nature of the impurities.

Column Chromatography

Column chromatography is a versatile technique for the purification of carbohydrates. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable approach.

Protocol: Flash Chromatography of Unprotected this compound using an Amine Column

This protocol is adapted from general methods for purifying simple carbohydrates using flash chromatography with an amine-functionalized column and evaporative light scattering detection (ELSD).[1]

Materials:

  • Crude this compound sample

  • Silica gel, amine-functionalized (for column packing or pre-packed columns)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • Flash chromatography system with ELSD

Procedure:

  • Sample Preparation: Dissolve the crude this compound sample in a minimal amount of DMSO. Heating gently in a water bath can aid dissolution.[1]

  • Column Equilibration: Equilibrate the amine column with a mobile phase of high organic content (e.g., 95:5 ACN:water).

  • Sample Loading: Load the dissolved sample onto the column.

  • Elution: Elute the column with a gradient of increasing water content. A typical gradient might be from 95:5 ACN:water to 70:30 ACN:water over a set number of column volumes.

  • Fraction Collection: Collect fractions as the components elute from the column. The ELSD will detect the non-volatile this compound.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical method, such as analytical HPLC or TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary (Illustrative):

ParameterValueReference
Stationary Phase Amine-functionalized silica gel[1]
Mobile Phase Acetonitrile/Water gradient[1]
Sample Solvent DMSO[1]
Detection ELSD[1]
Expected Purity >95%General expectation
Expected Recovery 80-95%General expectation

Experimental Workflow:

G cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification dissolve Dissolve crude this compound in DMSO equilibrate Equilibrate Amine Column (ACN/Water) load Load Sample equilibrate->load elute Elute with Gradient (Increasing Water) load->elute collect Collect Fractions (ELSD) elute->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate product Purified this compound evaporate->product

Flash Chromatography Workflow for this compound Purification

Crystallization

Crystallization is an effective method for purifying solid compounds. For sugars like this compound, which are highly soluble in water, a mixed solvent system is often employed to induce crystallization.

Protocol: Crystallization of this compound from an Aqueous-Ethanol Mixture

This is a general protocol for the crystallization of water-soluble small molecules.

Materials:

  • Purified this compound (from chromatography or as a concentrated syrup)

  • Deionized water

  • Ethanol, absolute

  • Heating apparatus (e.g., hot plate with water bath)

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of hot deionized water.

  • Addition of Anti-Solvent: Slowly add ethanol (the anti-solvent) to the hot solution until it becomes slightly turbid.

  • Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the crystallization dish and allow it to cool slowly to room temperature. For further crystallization, the solution can be placed in a refrigerator.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data Summary (Illustrative):

ParameterValue
Solvent System Water/Ethanol
Crystallization Temperature Room temperature, then 4°C
Expected Purity >99%
Expected Yield 70-90%

Logical Relationship for Crystallization:

G start Crude this compound Solution dissolve Dissolve in Minimal Hot Water start->dissolve add_etoh Add Ethanol (Anti-solvent) dissolve->add_etoh cool Slow Cooling add_etoh->cool crystals Crystal Formation cool->crystals filter Filter and Wash crystals->filter dry Dry Crystals filter->dry end Pure this compound Crystals dry->end

Crystallization Process for this compound

Purification of this compound Derivatives

This compound derivatives, such as Threose Nucleic Acid (TNA) monomers (phosphoramidites) and oligonucleotides, are crucial in various research and therapeutic applications. Their purification requires specific chromatographic techniques.

Purification of TNA Phosphoramidite Monomers

The synthesis of TNA phosphoramidites involves multiple steps, and purification is essential to remove by-products and unreacted reagents.[2][3][4]

Protocol: Silica Gel Chromatography of Protected TNA Monomers

This protocol is based on the general procedures for the purification of nucleoside phosphoramidites.[5]

Materials:

  • Crude protected TNA monomer

  • Silica gel for column chromatography

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, triethylamine)

  • Glass column for chromatography

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, from hexane to a mixture of hexane and ethyl acetate. A small amount of triethylamine is often added to the mobile phase to prevent the degradation of the acid-sensitive phosphoramidite.

  • Fraction Monitoring: Monitor the elution of the product by thin-layer chromatography (TLC).

  • Fraction Collection and Analysis: Collect the fractions containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified TNA phosphoramidite.

Quantitative Data Summary (Illustrative):

ParameterValue
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate gradient with triethylamine
Purity Assessment TLC, NMR
Expected Purity >98%
Expected Yield 60-80%
Purification of TNA Oligonucleotides

After solid-phase synthesis, TNA oligonucleotides are cleaved from the support and deprotected, resulting in a mixture of the full-length product and shorter failure sequences. HPLC is the method of choice for purification.

Protocol: Reverse-Phase HPLC (RP-HPLC) Purification of TNA Oligonucleotides

This protocol is a standard method for oligonucleotide purification.[6]

Materials:

  • Crude deprotected TNA oligonucleotide solution

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile (ACN)

  • Desalting column (optional)

Procedure:

  • Sample Preparation: The crude oligonucleotide solution is typically filtered before injection.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Injection and Elution: Inject the sample and elute with a linear gradient of increasing acetonitrile concentration. The more hydrophobic, full-length oligonucleotide will have a longer retention time than the shorter, less hydrophobic failure sequences.

  • Fraction Collection: Collect the peak corresponding to the full-length product.

  • Desalting: The collected fraction containing the TEAA salt can be desalted using a desalting column or by ethanol precipitation.

  • Purity and Identity Confirmation: The purity of the final product is typically assessed by analytical HPLC, and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF MS).[6]

Quantitative Data Summary (Illustrative):

ParameterValueReference
Stationary Phase C18 Reverse-Phase Silica[6]
Mobile Phase 0.1 M TEAA in Water / Acetonitrile gradient[6]
Detection UV (260 nm)
Purity Assessment Analytical HPLC, MALDI-TOF MS[6]
Expected Purity >95%
Expected Recovery 50-70%

Experimental Workflow for TNA Oligonucleotide Purification:

G cluster_synthesis Synthesis & Deprotection cluster_hplc RP-HPLC Purification cluster_final Final Processing & Analysis synthesis Solid-Phase Synthesis cleavage Cleavage & Deprotection synthesis->cleavage injection Inject Crude Oligonucleotide cleavage->injection gradient Elute with ACN Gradient injection->gradient collection Collect Full-Length Product Peak gradient->collection desalting Desalting collection->desalting analysis Purity & Identity Analysis (HPLC, MS) desalting->analysis final_product Purified TNA Oligonucleotide analysis->final_product

RP-HPLC Purification Workflow for TNA Oligonucleotides

Purity Assessment Methods

Accurate determination of purity is essential. A combination of methods is often used to provide a comprehensive assessment.

Purity Assessment Techniques:

TechniqueAnalyteInformation Provided
High-Performance Liquid Chromatography (HPLC) This compound, DerivativesQuantitative purity, presence of impurities
Gas Chromatography-Mass Spectrometry (GC-MS) This compound (after derivatization)Quantitative purity, identification of volatile impurities[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy This compound, DerivativesStructural confirmation, quantitative purity assessment[8][9][10]
Mass Spectrometry (e.g., MALDI-TOF, ESI) DerivativesMolecular weight confirmation, identity verification
Thin-Layer Chromatography (TLC) This compound, DerivativesQualitative purity assessment, reaction monitoring

These protocols and application notes provide a framework for the successful purification of this compound and its derivatives. The specific conditions for each method may require optimization based on the particular sample and desired purity level.

References

Application of HPLC for L-Threose Analysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the application of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of L-Threose. This guide includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visual diagrams to elucidate workflows and signaling pathways.

This compound, a four-carbon monosaccharide, is a key molecule in various biological processes and is of significant interest in pharmaceutical research. Accurate and reliable quantification of this compound is crucial for understanding its metabolic pathways and for the development of novel therapeutics. HPLC, particularly when coupled with a Refractive Index Detector (RID), offers a robust and sensitive method for the analysis of non-chromophoric compounds like this compound.

Principle of HPLC-RID for this compound Analysis

High-Performance Liquid Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For sugar analysis, including this compound, common stationary phases include ligand exchange columns and amino-functionalized silica or polymer-based columns.

Since this compound lacks a UV-absorbing chromophore, a Refractive Index Detector (RID) is a suitable choice for detection. The RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. This difference is proportional to the concentration of the analyte, allowing for quantitative analysis.

Experimental Protocols

Two primary HPLC methods are presented here for the analysis of this compound: Ligand Exchange Chromatography and Amino Column Chromatography.

Method 1: Ligand Exchange Chromatography

This method is highly effective for separating sugar isomers. A specific column, the Shodex SUGAR SC1011, has been identified as suitable for the separation of threose and its isomer, erythrose.[1][2][3]

Apparatus and Materials:

  • HPLC system with a pump, autosampler, column oven, and a refractive index detector.

  • Shodex SUGAR SC1011 column (8.0 mm I.D. x 300 mm).

  • Data acquisition and processing software.

  • This compound standard.

  • Reagent grade water for mobile phase and sample preparation.

  • Syringe filters (0.45 µm).

Chromatographic Conditions:

ParameterCondition
Column Shodex SUGAR SC1011
Mobile Phase Degassed, HPLC-grade water
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 80 °C
Detector Refractive Index Detector (RID)
Injection Volume 10 - 20 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound standard or sample.

  • Dissolve the standard or sample in HPLC-grade water to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Amino Column Chromatography

Amino columns are also widely used for the analysis of simple sugars.

Apparatus and Materials:

  • HPLC system with a pump, autosampler, column oven, and a refractive index detector.

  • Amino-based HPLC column (e.g., Shodex Asahipak NH2P-50 4E or similar).

  • Data acquisition and processing software.

  • This compound standard.

  • Acetonitrile (HPLC grade).

  • Reagent grade water.

  • Syringe filters (0.45 µm).

Chromatographic Conditions:

ParameterCondition
Column Amino-based column (e.g., Shodex Asahipak NH2P-50 4E)
Mobile Phase Acetonitrile:Water (e.g., 75:25 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 - 40 °C
Detector Refractive Index Detector (RID)
Injection Volume 10 - 20 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound standard or sample.

  • Dissolve the standard or sample in the mobile phase (Acetonitrile:Water) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of simple sugars using HPLC-RID. While specific data for this compound is not extensively published, the values presented for similar monosaccharides provide a strong reference for method validation.

ParameterLigand Exchange Chromatography (Similar Sugars)Amino Column Chromatography (Similar Sugars)
Retention Time (min) Varies depending on the specific sugar and conditionsVaries depending on the specific sugar and conditions
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.1 mg/mL0.05 - 0.2 mg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 mg/mL0.15 - 0.6 mg/mL
Recovery (%) 95 - 105%90 - 110%

Method Validation

To ensure the reliability of the analytical results, the HPLC method for this compound analysis should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of this compound from its isomers and other potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established by analyzing a series of this compound standards of different concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of this compound is added to a sample matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizations

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Dissolution Dissolution in Mobile Phase/Water Sample->Dissolution Standard This compound Standard Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column HPLC Column (Ligand Exchange or Amino) Autosampler->Column Detector Refractive Index Detector (RID) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Experimental workflow for HPLC analysis of this compound.

Method_Validation Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Key parameters for HPLC method validation.

References

Application Notes and Protocols for Mass Spectrometry-Based Detection of L-Threose Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threose, a four-carbon monosaccharide, is a reactive sugar that can covalently modify proteins through a non-enzymatic process known as glycation. These modifications, or adducts, are a class of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. The detection and quantification of specific AGEs, such as those derived from this compound, are crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the sensitive and specific analysis of these protein modifications.[1][2] This document provides detailed application notes and protocols for the detection and characterization of this compound adducts on proteins using mass spectrometry.

Pathophysiological Significance of this compound Adducts

This compound is a degradation product of ascorbic acid (Vitamin C) and can readily react with the primary amino groups of lysine residues in proteins to form this compound-derived AGEs.[3] This process can alter the structure and function of proteins, leading to cellular dysfunction. The accumulation of these adducts contributes to increased oxidative stress and inflammation, primarily through the activation of the Receptor for Advanced Glycation End-products (RAGE) signaling pathway.[3][4][5][6] The engagement of RAGE by AGEs triggers a cascade of downstream signaling events, including the activation of MAP kinases (p38, ERK, JNK) and the transcription factor NF-κB, culminating in the expression of pro-inflammatory cytokines and the generation of reactive oxygen species (ROS).[3][4][5][6][7]

Analytical Approaches for this compound Adduct Detection

The "bottom-up" proteomics workflow is the most common and effective strategy for identifying and quantifying protein modifications like this compound adducts.[8][9][10][11] This approach involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by LC-MS/MS. For unknown modifications, an "open modification search" can be employed to identify peptides with unexpected mass shifts.[12] For targeted quantification, Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis ProteinExtraction Protein Extraction (from cells, tissues, or plasma) ReductionAlkylation Reduction & Alkylation (DTT & Iodoacetamide) ProteinExtraction->ReductionAlkylation Digestion Enzymatic Digestion (Trypsin) ReductionAlkylation->Digestion Desalting Peptide Desalting (C18 SPE) Digestion->Desalting LC Liquid Chromatography (Reversed-Phase Separation) Desalting->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS DatabaseSearch Database Search (Identification of modified peptides) MS->DatabaseSearch Quantification Quantification (MRM or Label-free) DatabaseSearch->Quantification

Figure 1: General workflow for the mass spectrometric analysis of this compound protein adducts.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

This protocol outlines the steps for preparing protein samples from cell culture, tissues, or plasma for mass spectrometry analysis.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium Bicarbonate

  • Trypsin (MS-grade)

  • Formic Acid

  • C18 Solid-Phase Extraction (SPE) cartridges

Procedure:

  • Protein Extraction:

    • For cell cultures, wash cells with ice-cold PBS and lyse with Lysis Buffer.

    • For tissues, homogenize in Lysis Buffer on ice.

    • For plasma, abundant proteins like albumin may need to be depleted using commercially available kits.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • To an aliquot of protein solution (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Condition a C18 SPE cartridge with acetonitrile, followed by 0.1% formic acid in water.

    • Load the acidified peptide solution onto the cartridge.

    • Wash the cartridge with 0.1% formic acid in water.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis of this compound Adducts

This protocol provides a general framework for the LC-MS/MS analysis. Instrument parameters will need to be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions (suggested starting point):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 200-400 µL/min

  • Column Temperature: 40°C

MS Conditions (suggested starting point for targeted analysis):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

  • MRM Transitions for this compound-Lysine Adducts (Hypothetical): The formation of an this compound adduct on a lysine residue results in a mass shift. The exact mass and fragmentation pattern would need to be determined experimentally, for example, by analyzing a synthetically modified peptide.[13][14] Based on the structure of this compound and known fragmentation of similar AGEs, potential precursor ions would be the protonated modified peptide. Product ions would likely arise from the neutral loss of water and fragmentation of the peptide backbone. For initial screening, a neutral loss scan corresponding to the threose moiety could be employed.

Quantitative Data Presentation

Due to the limited availability of published quantitative data specifically for this compound adducts, the following table is a template demonstrating how such data should be presented. This hypothetical data represents the quantification of a specific this compound adducted peptide in a control versus a disease model.

Peptide SequenceModification SiteAdduct TypeControl Group (n=5) Mean Abundance (Arbitrary Units ± SD)Disease Group (n=5) Mean Abundance (Arbitrary Units ± SD)Fold Changep-value
G.VLS(this compound-K)VSR.LLysine (K)This compound1.2 x 10^5 ± 0.3 x 10^55.8 x 10^5 ± 1.1 x 10^54.8<0.01
A.F(this compound-K)AAR.TLysine (K)This compound2.5 x 10^4 ± 0.7 x 10^49.7 x 10^4 ± 2.1 x 10^43.9<0.05

Signaling Pathway Visualization

AGE-RAGE Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAGE RAGE Receptor MAPK MAPK (p38, ERK, JNK) RAGE->MAPK IKK IKK RAGE->IKK NFkB NF-κB MAPK->NFkB activates NFkB_I_B NF-κB / IκB IKK->NFkB_I_B phosphorylates IκB NFkB_I_B->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Gene Gene Expression (Pro-inflammatory cytokines) NFkB_nuc->Gene AGEs This compound Adducts (AGEs) AGEs->RAGE

Figure 2: AGE-RAGE signaling cascade leading to inflammation.

Oxidative Stress Pathway Induced by AGEs

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RAGE RAGE Receptor NOX NADPH Oxidase (NOX) RAGE->NOX activates ROS Reactive Oxygen Species (ROS) NOX->ROS OxidativeDamage Oxidative Damage (Proteins, Lipids, DNA) ROS->OxidativeDamage Mitochondria Mitochondria Mitochondria->ROS AGEs This compound Adducts (AGEs) AGEs->RAGE AGEs->Mitochondria induces dysfunction

Figure 3: Induction of oxidative stress by this compound adducts.

Conclusion

The methodologies described provide a comprehensive framework for the detection and characterization of this compound protein adducts using mass spectrometry. While challenges remain in the definitive identification and quantification of these specific modifications due to a lack of commercially available standards, the outlined protocols, based on established principles of proteomics and AGEs analysis, offer a robust starting point for researchers. The continued investigation into this compound-derived AGEs will undoubtedly provide valuable insights into the molecular mechanisms of aging and disease, paving the way for the development of novel diagnostics and therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of L-Threose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of L-Threose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the chemical synthesis of this compound?

A1: The most prevalent and economically viable starting materials for this compound synthesis are L-ascorbic acid (Vitamin C) and L-tartaric acid. Both are readily available chiral precursors. L-ascorbic acid can be oxidatively cleaved to yield this compound, while L-tartaric acid can be converted through a series of reductions and protecting group manipulations.

Q2: Why is stereocontrol a major challenge in this compound synthesis?

A2: this compound has two chiral centers, meaning precise control of the stereochemistry at each center is crucial to obtain the desired L-isomer exclusively. Poor stereocontrol can lead to the formation of its diastereomer, L-erythrose, which has different physical and biological properties and can be difficult to separate from this compound. The choice of reagents, reaction conditions, and protecting group strategy all play a significant role in achieving high stereoselectivity.

Q3: What is the role of protecting groups in the synthesis of this compound?

A3: Protecting groups are essential in carbohydrate chemistry to temporarily block reactive hydroxyl groups and prevent unwanted side reactions.[1] In this compound synthesis, they are used to:

  • Ensure regioselectivity, allowing reactions to occur at specific hydroxyl groups.

  • Influence the stereochemical outcome of reactions.

  • Improve the solubility of intermediates in organic solvents.

  • Prevent degradation of the sugar backbone under certain reaction conditions.

Common protecting groups for hydroxyls include acetals (like isopropylidene) and benzyl ethers. The selection of an appropriate protecting group strategy is critical for a successful synthesis.[2]

Q4: How can I monitor the progress of my this compound synthesis?

A4: The progress of the reaction can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method to observe the consumption of starting materials and the appearance of the product. For more detailed quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amino or C18 column) and a refractive index (RI) or evaporative light scattering detector (ELSD) is recommended for separating and quantifying the different sugar isomers in the reaction mixture.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize intermediates and the final product.

Troubleshooting Guides

Issue 1: Low Overall Yield

Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors throughout the synthetic route. A systematic approach is key to identifying the problematic step.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reactions:

    • Troubleshooting: Monitor the reaction progress closely using TLC or HPLC to ensure the complete consumption of the starting material before workup.[5] If the reaction has stalled, consider extending the reaction time, increasing the temperature (if the product is stable), or adding a fresh portion of the reagent.

  • Side Reactions and Byproduct Formation:

    • Troubleshooting: The oxidative degradation of L-ascorbic acid can produce byproducts other than this compound.[6] Carefully control the reaction conditions (temperature, pH, reaction time) to minimize the formation of these impurities. Analyze the crude reaction mixture by HPLC or NMR to identify major byproducts and adjust the conditions accordingly.

  • Degradation of Intermediates or Product:

    • Troubleshooting: this compound and its intermediates can be unstable under harsh acidic or basic conditions. Ensure that pH is carefully controlled during reactions and workup procedures. This compound is known to degrade in solution over time, so it is best to use it fresh or store it under appropriate conditions (e.g., as a stable derivative or at low temperatures).[7]

  • Losses During Purification:

    • Troubleshooting: this compound is highly water-soluble, which can make extraction from aqueous solutions challenging. Use continuous liquid-liquid extraction or saturate the aqueous phase with salt (salting out) to improve extraction efficiency. During crystallization, optimize the solvent system and cooling rate to maximize crystal recovery.[8]

Issue 2: Poor Stereoselectivity (Contamination with L-Erythrose)

Q: My final product is a mixture of this compound and L-Erythrose. How can I improve the stereoselectivity of my synthesis?

A: Achieving high stereoselectivity is a common hurdle. The key is to control the formation of the new stereocenters.

Potential Causes & Troubleshooting Steps:

  • Non-Stereoselective Reagents:

    • Troubleshooting: The choice of reagents is critical. For reductions, consider using sterically hindered hydride reagents that can favor attack from one face of the molecule. For hydroxylations, reagents like osmium tetroxide with chiral ligands can provide high diastereoselectivity.[9]

  • Suboptimal Reaction Conditions:

    • Troubleshooting: Temperature can have a significant impact on stereoselectivity. Running reactions at lower temperatures often enhances selectivity. The solvent can also play a role; experiment with different solvents to find the optimal conditions.

  • Incorrect Protecting Group Strategy:

    • Troubleshooting: The protecting groups on the substrate can direct the incoming reagent to a specific face of the molecule through steric hindrance or by forming a chelated intermediate. A well-designed protecting group strategy is one of the most powerful tools for controlling stereochemistry in carbohydrate synthesis.[10]

Issue 3: Difficulty with Product Purification

Q: I am struggling to purify my final this compound product. What are the best methods?

A: The high polarity and water solubility of this compound can make purification challenging.

Potential Causes & Troubleshooting Steps:

  • Inefficient Extraction:

    • Troubleshooting: As mentioned, this compound is highly soluble in water. To extract it into an organic solvent, it may first need to be converted to a less polar, protected derivative.

  • Challenges with Crystallization:

    • Troubleshooting: this compound can be difficult to crystallize directly from water due to its high solubility. It often exists as a syrup.[1] A common strategy is to use a mixed solvent system, such as ethanol/water or isopropanol/water, and to cool the solution slowly to induce crystallization. Seeding the solution with a small crystal of pure this compound can also be effective.[11]

  • Co-elution during Chromatography:

    • Troubleshooting: If crystallization is unsuccessful, column chromatography is an alternative. Due to the similar polarity of this compound and its diastereomer L-erythrose, separation can be difficult. Consider using specialized columns, such as those designed for carbohydrate separations, or derivatizing the sugars to increase their separation on a standard silica gel column. HPLC is a powerful tool for both analytical and preparative separation of sugar isomers.[12]

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound Precursors

Starting MaterialKey IntermediateReagents & ConditionsReported YieldReference
L-Ascorbic AcidCalcium L-threonate1. CaCO₃, 30% H₂O₂, H₂O, 0-5 °CNot specified for this step[13]
L-Tartaric AcidDiethyl L-tartrateEtOH, H₂SO₄ (catalytic), refluxHighGeneral procedure
L-Ascorbic AcidThis compoundOxidative degradation (e.g., with H₂O₂)Variable, often in mixtures[6][7]

Experimental Protocols

Protocol 1: Synthesis of Calcium L-threonate from L-Ascorbic Acid

This protocol is adapted from a procedure for the synthesis of TNA monomers.[13] Calcium L-threonate is a stable intermediate that can be a precursor to this compound.

Materials:

  • L-Ascorbic acid

  • Calcium carbonate (CaCO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve L-ascorbic acid (125 g, 0.71 mol) in 1 L of deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add calcium carbonate (125 g, 1.25 mol) to the cold solution with stirring over a period of 30 minutes.

  • To the resulting suspension, slowly add 30% hydrogen peroxide.

  • Maintain the reaction temperature between 0-5 °C and stir for the specified time as per the detailed literature procedure.

  • The resulting Calcium L-threonate can be isolated by filtration and washed with cold water and ethanol.[13]

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start1 L-Ascorbic Acid step1a Oxidative Cleavage start1->step1a start2 L-Tartaric Acid step1b Esterification & Reduction start2->step1b intermediate Crude this compound (or protected derivative) step1a->intermediate step1b->intermediate purification Crystallization or Chromatography intermediate->purification product Pure this compound purification->product analysis TLC, HPLC, NMR product->analysis

Caption: General workflow for the chemical synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Impure Product cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Degradation start->cause3 cause4 Poor Stereocontrol start->cause4 cause5 Purification Loss start->cause5 solution1 Monitor reaction (TLC/HPLC) Extend reaction time/add reagent cause1->solution1 solution2 Optimize conditions (T, pH) Identify byproducts cause2->solution2 solution3 Use milder conditions Protect sensitive groups cause3->solution3 solution4 Use stereoselective reagents Optimize T and solvent cause4->solution4 solution5 Optimize extraction/crystallization Use appropriate chromatography cause5->solution5

Caption: Troubleshooting logic for this compound synthesis challenges.

References

Technical Support Center: Optimizing L-Threose Incorporation in TNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Threose Nucleic Acid (TNA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the incorporation of L-Threose in your TNA synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing TNA oligonucleotides?

A1: TNA oligonucleotides can be synthesized through two primary methods: solid-phase chemical synthesis using phosphoramidite chemistry and enzyme-mediated polymerization.[1][2]

  • Solid-Phase Synthesis: This method utilizes an automated DNA synthesizer to build TNA oligonucleotides step-by-step on a solid support. It involves the use of L-threofuranosyl phosphoramidite monomers.[2][3] This method is well-established and allows for the synthesis of custom TNA sequences.

  • Enzyme-Mediated Synthesis: This approach uses engineered DNA polymerases to incorporate L-threofuranosyl nucleoside triphosphates (tNTPs) into a growing nucleic acid chain, using a DNA template.[4][5] This method is particularly useful for generating longer TNA constructs and for applications in molecular evolution and aptamer selection.[1][5]

Q2: Which polymerases are known to incorporate this compound nucleotides?

A2: Several commercially available and engineered DNA polymerases have been shown to incorporate this compound nucleotides. Some of the notable ones include:

  • Therminator DNA polymerase: A variant of the 9°N DNA polymerase, it is capable of polymerizing more than 50 tNTPs.[4][6]

  • Kod-RI: A laboratory-evolved polymerase derived from Thermococcus kodakarensis (Kod) that exhibits efficient TNA synthesis.[7][8]

  • Deep Vent (exo-) DNA Polymerase: This thermophilic polymerase has shown a notable ability for TNA synthesis.[5]

  • Bst DNA Polymerase I (Large Fragment): This enzyme can extend a DNA primer on a TNA template.[7]

  • Superscript II (SSII) Reverse Transcriptase: While primarily an RNA-dependent DNA polymerase, SSII can reverse transcribe TNA into DNA, particularly in the presence of manganese ions.[7]

Q3: What are the main challenges in optimizing this compound incorporation efficiency?

A3: The primary challenges depend on the synthesis method:

  • Chemical Synthesis (Phosphoramidite method):

    • Monomer Quality: The purity of the this compound phosphoramidite monomers is critical. Impurities can lead to failed couplings and truncated sequences.[9]

    • Coupling Efficiency: Achieving high coupling efficiency for each step is crucial for synthesizing full-length TNA oligonucleotides. This can be influenced by the coupling reagents, reaction time, and the specific TNA monomer being added.[9]

    • Deprotection: Incomplete removal of protecting groups after synthesis can result in modified TNA strands with altered properties.

  • Enzymatic Synthesis (Polymerase-mediated):

    • Polymerase Efficiency and Fidelity: Natural DNA polymerases are not optimized for TNA synthesis, often resulting in lower incorporation efficiency and fidelity compared to DNA synthesis.[5][7] Engineered polymerases are often required for better performance.[1][10]

    • Substrate Purity: The purity of L-threofuranosyl nucleoside triphosphates (tNTPs) is essential for efficient polymerase-mediated synthesis.[4]

    • Reaction Conditions: Factors such as buffer composition, divalent cation concentration (Mg²⁺ vs. Mn²⁺), temperature, and incubation time significantly impact the efficiency and fidelity of TNA synthesis.[7]

Troubleshooting Guides

Section 1: Chemical Synthesis (Phosphoramidite Method)
Problem Potential Cause Recommended Solution
Low overall yield of full-length TNA Poor coupling efficiency of phosphoramidite monomers.- Increase the coupling time.- Use fresh, high-purity phosphoramidite monomers and coupling activators.- Consider using a higher concentration of the phosphoramidite solution.[9]
Inefficient capping of unreacted 5'-hydroxyl groups.- Ensure the capping solution is fresh and active.- Increase the capping time.
Degradation of TNA during deprotection.- Optimize deprotection conditions (time, temperature, and reagent concentration) to be as mild as possible while still achieving complete removal of protecting groups.
Presence of truncated sequences (n-1, n-2, etc.) Incomplete coupling at one or more steps.- Review and optimize the coupling protocol as mentioned above.- Check the performance of the DNA synthesizer, including reagent delivery.
Inefficient capping.- Improve the capping step to block unreacted chains from further elongation.
Unexpected peaks in HPLC or Mass Spectrometry analysis Incomplete removal of protecting groups.- Extend the deprotection time or use a stronger deprotection reagent if compatible with the TNA sequence.
Modification of bases during synthesis or deprotection.- Use milder deprotection conditions.- Ensure all synthesis reagents are of high quality and free of contaminants.
Formation of regioisomers during monomer synthesis (e.g., N7 vs. N9 for guanosine).- Use a synthesis strategy for guanosine phosphoramidite that favors the desired N9 isomer, such as using 2-amino-6-chloropurine as a starting material.[9]
Section 2: Enzymatic Synthesis (Polymerase-Mediated)
Problem Potential Cause Recommended Solution
Low yield of full-length TNA product Suboptimal polymerase activity.- Use an engineered polymerase specifically evolved for TNA synthesis, such as Kod-RI.[7][8]- Optimize the enzyme concentration.
Incorrect reaction buffer composition.- Use the recommended buffer for the specific polymerase.- Optimize the concentration of divalent cations (e.g., MgSO₄ or MnCl₂). Note that Mn²⁺ can sometimes improve incorporation but may decrease fidelity.[7]
Low purity or concentration of tNTPs.- Use highly purified tNTPs.- Optimize the concentration of each tNTP in the reaction mixture.[4]
Suboptimal reaction temperature or time.- Optimize the reaction temperature based on the polymerase's optimal activity range.- Perform a time-course experiment to determine the optimal incubation time.[11]
High frequency of mutations (low fidelity) Use of manganese (Mn²⁺) ions.- If possible, use a polymerase that functions efficiently with magnesium (Mg²⁺) ions, which generally leads to higher fidelity. Bst DNA polymerase is an example that works well with Mg²⁺.[7]
Inherent low fidelity of the polymerase for TNA substrates.- Use a high-fidelity engineered polymerase.- Sequence the TNA product to assess the mutation rate and identify any specific error patterns.[7]
Primer extension stalls at specific positions Secondary structures in the DNA template.- Increase the reaction temperature if using a thermostable polymerase.- Redesign the template to minimize secondary structures.
Polymerase has difficulty incorporating a specific tNTP.- Test different polymerases, as their efficiency with different tNTPs can vary.- If the issue persists, consider that the specific sequence context may be challenging for TNA synthesis.

Quantitative Data Summary

Table 1: Comparison of Polymerases for TNA Synthesis

PolymeraseDivalent CationRelative YieldMutation Rate (x10⁻³)Reference
Bst DNA Polymerase Mg²⁺~2-fold higher than SSII3.8[7]
Superscript II (SSII) RT Mn²⁺-20.6[7]
Deep Vent (exo-) Mg²⁺Significant TNA synthesisNot specified[5]
Therminator Mg²⁺Efficient polymerization of >50 tNTPsFidelity lower than DNA synthesis[6]
Kod-RI Mg²⁺Efficient TNA synthesisNot specified[7][8]

Table 2: Kinetic Parameters for tTTP Incorporation by Deep Vent (exo-) Polymerase

Reaction StepSubstrateKₘ (µM)Vₘₐₓ (relative)Catalytic Efficiency (Vₘₐₓ/Kₘ)Reference
1st IncorporationdTTP2.6 ± 0.51.00.38[5]
tTTP250 ± 500.9 ± 0.10.0036[5]
2nd IncorporationtTTP250 ± 500.0025 ± 0.00051.0 x 10⁻⁵[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of TNA Oligonucleotides

This protocol provides a general outline for the synthesis of TNA oligonucleotides using an automated DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific TNA sequence.

Materials:

  • L-threofuranosyl phosphoramidite monomers (A, C, G, T)

  • Controlled Pore Glass (CPG) solid support functionalized with the first TNA nucleoside

  • Standard DNA synthesis reagents:

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

    • Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

    • Capping solution (e.g., Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

    • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

    • Acetonitrile (synthesis grade)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Purification system (e.g., HPLC or PAGE)

Methodology:

  • Synthesizer Setup: Load the TNA phosphoramidite monomers, solid support, and all necessary reagents onto the DNA synthesizer according to the manufacturer's instructions.

  • Synthesis Cycle: The automated synthesis proceeds through a series of steps for each monomer addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain. b. Coupling: Addition of the next TNA phosphoramidite monomer to the deprotected 5'-hydroxyl group. An extended coupling time compared to standard DNA synthesis may be beneficial.[9] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the TNA oligonucleotide from the solid support and remove the protecting groups from the bases and the phosphate backbone using concentrated ammonium hydroxide.

  • Purification: Purify the crude TNA oligonucleotide using reverse-phase HPLC, ion-exchange HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE) to obtain the full-length product.

  • Analysis: Confirm the identity and purity of the final TNA product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or PAGE.

Protocol 2: Polymerase-Mediated Synthesis of TNA

This protocol describes a general method for synthesizing TNA using a DNA template and an engineered polymerase.

Materials:

  • DNA template and primer

  • Engineered DNA polymerase (e.g., Kod-RI or Therminator)

  • L-threofuranosyl nucleoside triphosphates (tNTPs: tATP, tCTP, tGTP, tTTP)

  • Reaction buffer (e.g., ThermoPol buffer: 20 mM Tris-HCl, 10 mM (NH₄)₂SO₄, 10 mM KCl, 2 mM MgSO₄, 0.1% Triton X-100, pH 8.8)[7][11]

  • Nuclease-free water

Methodology:

  • Primer-Template Annealing: In a PCR tube, mix the DNA primer and template in the reaction buffer. Heat the mixture to 95°C for 5 minutes and then cool slowly to room temperature to allow for annealing.

  • Reaction Setup: On ice, add the annealed primer-template complex, tNTPs, and the engineered polymerase to the reaction buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 55°C for Kod-RI) for a predetermined amount of time (e.g., 2-4 hours).[7][11]

  • Reaction Quenching: Stop the reaction by adding a stop solution (e.g., formamide with EDTA) and heating to 95°C for 5 minutes to denature the polymerase and separate the nucleic acid strands.

  • Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) to determine the yield and length of the synthesized TNA. The gel can be visualized by staining (e.g., with SYBR Gold) or by using a fluorescently labeled primer.

  • Purification (Optional): If required for downstream applications, the TNA product can be purified from the gel.

Visualizations

Experimental_Workflow_Solid_Phase_TNA_Synthesis start Start: CPG Support deblocking Deblocking (Remove DMT) start->deblocking coupling Coupling (Add TNA Monomer) deblocking->coupling capping Capping (Block Failures) coupling->capping oxidation Oxidation (Stabilize Linkage) capping->oxidation cycle Repeat for Each Monomer oxidation->cycle cycle->deblocking Next cycle cleavage Cleavage & Deprotection cycle->cleavage Final cycle purification Purification (HPLC/PAGE) cleavage->purification end Final TNA Oligo purification->end

Caption: Workflow for solid-phase TNA synthesis.

Experimental_Workflow_Enzymatic_TNA_Synthesis start Start: DNA Template & Primer annealing Annealing start->annealing reaction_setup Reaction Setup (Polymerase, tNTPs, Buffer) annealing->reaction_setup incubation Incubation (e.g., 55°C) reaction_setup->incubation quenching Reaction Quenching incubation->quenching analysis Analysis (Denaturing PAGE) quenching->analysis end Synthesized TNA analysis->end Troubleshooting_Logic_Low_TNA_Yield start Low TNA Yield synthesis_method Synthesis Method? start->synthesis_method chem_synthesis Chemical Synthesis synthesis_method->chem_synthesis Chemical enz_synthesis Enzymatic Synthesis synthesis_method->enz_synthesis Enzymatic chem_cause1 Poor Coupling chem_synthesis->chem_cause1 chem_cause2 Inefficient Capping chem_synthesis->chem_cause2 chem_cause3 Degradation chem_synthesis->chem_cause3 enz_cause1 Suboptimal Polymerase enz_synthesis->enz_cause1 enz_cause2 Incorrect Buffer/Ions enz_synthesis->enz_cause2 enz_cause3 Impure/Low tNTPs enz_synthesis->enz_cause3 chem_sol Optimize coupling time/reagents, capping, and deprotection. chem_cause1->chem_sol Solution chem_cause2->chem_sol Solution chem_cause3->chem_sol Solution enz_sol Use engineered polymerase, optimize buffer, ions, and tNTPs. enz_cause1->enz_sol Solution enz_cause2->enz_sol Solution enz_cause3->enz_sol Solution

References

troubleshooting low yield in L-Threose phosphoramidite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Threose phosphoramidite synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low-yield issues encountered during the synthesis of this compound phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound phosphoramidites?

A1: The synthesis of this compound phosphoramidites is a multi-step process that typically begins with a readily available starting material like L-ascorbic acid. The overall process can be broken down into several key stages: preparation of a protected threofuranosyl sugar, glycosylation to introduce the desired nucleobase, selective deprotection and protection of hydroxyl groups, and finally, phosphitylation to generate the reactive phosphoramidite monomer.[1][2] This multi-step nature means that yield can be impacted at numerous points in the synthesis.

Q2: What are the most critical factors affecting the overall yield of this compound phosphoramidite synthesis?

A2: Several factors can significantly impact the overall yield. The most critical include:

  • Purity of starting materials and reagents: Impurities in starting materials or reagents can lead to side reactions and the formation of byproducts that are difficult to remove.

  • Anhydrous reaction conditions: Phosphoramidites and their precursors are highly sensitive to moisture. Any residual water in solvents or reagents can lead to hydrolysis and a significant reduction in yield.[3]

  • Efficiency of the phosphitylation step: This is often the most sensitive step of the synthesis. Incomplete reaction or side reactions during phosphitylation will directly result in low yields of the desired product.

  • Purification methods: The purification of the final phosphoramidite and intermediate compounds can be challenging.[4] Loss of product during chromatographic purification is a common cause of reduced yield.

Q3: How do I confirm the identity and purity of my this compound phosphoramidite?

A3: A combination of analytical techniques is recommended for the characterization and purity assessment of this compound phosphoramidites. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 31P NMR are essential for confirming the structure of the phosphoramidite and identifying any phosphorus-containing impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the product. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for identifying and quantifying impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of reactions.

Troubleshooting Guide for Low Yields

This section provides a systematic approach to identifying and resolving common issues leading to low yields in this compound phosphoramidite synthesis.

Problem 1: Low yield in the initial protected sugar synthesis.
Possible Cause Recommended Action
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending the reaction time or increasing the temperature if the reaction has stalled.
Side reactionsEnsure that all protecting groups are stable under the reaction conditions. The choice of protecting groups is critical to prevent unwanted reactions.
Difficult purificationOptimize the chromatographic conditions for purification. Consider alternative purification methods such as crystallization if possible.
Problem 2: Low yield during the glycosylation step.
Possible Cause Recommended Action
Inefficient coupling of the nucleobaseEnsure that the protected sugar and the silylated nucleobase are of high purity. The choice of Lewis acid catalyst and reaction conditions (solvent, temperature) can also significantly impact the yield.
Formation of N7 isomer for purinesFor the synthesis of guanosine phosphoramidites, the use of a bulky protecting group on the O6 position of guanine, such as diphenylcarbamoyl (DPC), can favor the formation of the desired N9 isomer.[6]
Difficult separation of anomersOptimize the chromatographic conditions to achieve better separation of the α and β anomers.
Problem 3: Low yield in the phosphitylation step.
Possible Cause Recommended Action
Moisture in the reactionThis is a very common cause of low phosphitylation yields. Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]
Inefficient phosphitylating reagentUse a fresh, high-quality phosphitylating reagent. The choice of activator (e.g., 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI)) can also influence the reaction rate and yield.
Degradation of the productPhosphoramidites can be unstable, especially in the presence of acidic impurities. Ensure that the reaction work-up and purification are performed promptly and under neutral or slightly basic conditions.

Data Presentation

Table 1: Comparison of Activators for the Phosphitylation of this compound Nucleoside
ActivatorReaction Time (hours)Typical Yield (%)Notes
1H-Tetrazole475-85Standard, but can be hazardous.
5-(Ethylthio)-1H-tetrazole (ETT)280-90More reactive than 1H-tetrazole, leading to shorter reaction times.
4,5-Dicyanoimidazole (DCI)380-90A non-explosive alternative to tetrazole-based activators.

Note: The data in this table is illustrative and based on typical outcomes in phosphoramidite chemistry. Actual yields may vary depending on the specific this compound nucleoside and reaction conditions.

Experimental Protocols

Key Experiment: Phosphitylation of DMTr-protected this compound Nucleoside

This protocol describes a general procedure for the phosphitylation of a 5'-O-DMTr-protected this compound nucleoside.

Materials:

  • 5'-O-DMTr-protected this compound nucleoside

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous ethyl acetate

  • Anhydrous hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dry the 5'-O-DMTr-protected this compound nucleoside by co-evaporation with anhydrous toluene and then dry under high vacuum for several hours.

  • Dissolve the dried nucleoside in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution, followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench it by the addition of saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small amount of triethylamine.

  • Combine the fractions containing the pure product and concentrate to yield the this compound phosphoramidite as a white foam.

Visualizations

L_Threose_Phosphoramidite_Synthesis_Workflow cluster_sugar Protected Sugar Synthesis cluster_glycosylation Glycosylation cluster_modification Hydroxyl Group Manipulation cluster_phosphitylation Phosphitylation start L-Ascorbic Acid step1 Protection of Hydroxyl Groups start->step1 step2 Formation of Threofuranose step1->step2 step3 Introduction of Nucleobase step2->step3 Vorbrüggen Glycosylation step4 Selective Deprotection step3->step4 step5 5'-O-DMTr Protection step4->step5 step6 Phosphitylation at 3'-OH step5->step6 final_product This compound Phosphoramidite step6->final_product

Caption: Overall workflow for this compound phosphoramidite synthesis.

Troubleshooting_Low_Yield cluster_phosphitylation Phosphitylation Issues cluster_intermediates Intermediate Stages start Low Overall Yield check_phosphitylation Check Phosphitylation Step (31P NMR of crude product) start->check_phosphitylation phosphitylation_ok Phosphitylation OK check_phosphitylation->phosphitylation_ok High conversion phosphitylation_bad Incomplete Reaction or Side Products check_phosphitylation->phosphitylation_bad Low conversion check_intermediates Analyze Intermediates (TLC, HPLC, NMR) phosphitylation_ok->check_intermediates moisture Moisture Present? phosphitylation_bad->moisture reagent_quality Reagent Quality? moisture->reagent_quality No dry_reagents Action: Rigorously dry solvents and reagents moisture->dry_reagents Yes new_reagents Action: Use fresh phosphitylating reagent and activator reagent_quality->new_reagents Poor low_yield_intermediate Low yield in previous steps? check_intermediates->low_yield_intermediate troubleshoot_previous Action: Troubleshoot protection or glycosylation steps low_yield_intermediate->troubleshoot_previous Yes

Caption: Troubleshooting decision tree for low yield issues.

References

L-Threose Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of L-Threose in various buffer solutions. Understanding the stability of this compound is critical for its application in research and pharmaceutical development. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist users in their laboratory work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in a standard buffer solution?

A1: this compound is considered a relatively unstable aldose. In a 0.1 M phosphate buffer at pH 7.0, this compound degrades very slowly.[1] However, its stability is significantly influenced by pH, temperature, and the presence of other reactive molecules.

Q2: What are the known degradation products of this compound?

A2: Under neutral (pH 7.0) and acidic (pH 2.0) conditions at 37°C, the degradation of this compound has been studied. The identified degradation products include 3-deoxy-tetros-2-ulose, 2,4-dihydroxybutyrate (a metasaccharinic acid), and glyceraldehyde.[2] The formation of glyceraldehyde results from the loss of the C-1 carbon of the this compound molecule.[2]

Q3: Does the presence of amino acids affect this compound stability?

A3: Yes, the presence of amino acids can significantly accelerate the degradation of this compound. For instance, in the presence of N-alpha-acetyl-L-lysine at pH 7.0, the degradation of this compound is accelerated, leading to the formation of 3-deoxy-tetros-2-ulose.[2] This is a crucial consideration for studies involving cell culture media or protein formulations.

Q4: What is the recommended storage condition for this compound aqueous solutions?

A4: For short-term storage, it is recommended to store aqueous solutions of this compound at 2°C - 8°C. This helps to minimize degradation. For long-term storage, it is advisable to prepare fresh solutions before use.

Data on this compound Stability

While specific kinetic data for this compound degradation in various buffers is limited in publicly available literature, the following table summarizes the qualitative and semi-quantitative findings.

Buffer SystempHTemperatureObservationReference
0.1 M Phosphate Buffer7.0Not SpecifiedDegrades very slowly.[1]
Aqueous Solution7.037°CDegrades to form 3-deoxy-tetros-2-ulose, 2,4-dihydroxybutyrate, and glyceraldehyde.[2]
Aqueous Solution with N-alpha-acetyl-L-lysine7.037°CAccelerated degradation compared to buffer alone.[2]
Aqueous Solution2.037°CDegradation products observed.[2]

Experimental Protocols

Protocol for a General Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound. Method optimization and validation are essential for specific applications.

  • Preparation of this compound Stock Solution:

    • Accurately weigh and dissolve this compound in the desired buffer solution to a final concentration of 1 mg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at a higher temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period.

  • HPLC Analysis:

    • Column: A column suitable for carbohydrate analysis, such as an amino-based or a specific carbohydrate column. A C18 column may also be used depending on the derivatization method, if any.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used for carbohydrate analysis. The exact ratio should be optimized for the best separation of this compound from its degradation products.

    • Detector: A UV detector at a low wavelength (e.g., 195-210 nm) as this compound lacks a strong chromophore. Alternatively, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintain at a controlled temperature (e.g., 25-30°C) to ensure reproducibility.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guide

Unexpected degradation of this compound can compromise experimental results. This guide provides a systematic approach to identifying and resolving common issues.

Troubleshooting_LThreose_Stability Troubleshooting this compound Instability start Unexpected this compound Degradation Observed check_pH Is the pH of the buffer solution correct and stable? start->check_pH check_temp Was the solution exposed to high temperatures? check_pH->check_temp Yes adjust_pH Adjust pH and use a buffer with adequate capacity. check_pH->adjust_pH No check_contaminants Could there be contaminants in the solution (e.g., metals, microbes)? check_temp->check_contaminants No control_temp Store solution at recommended temperature (2-8°C) and avoid heat exposure. check_temp->control_temp Yes check_reactive_molecules Does the solution contain other reactive molecules (e.g., amino acids)? check_contaminants->check_reactive_molecules No use_pure_reagents Use high-purity water and reagents. Filter-sterilize the solution if necessary. check_contaminants->use_pure_reagents Yes reformulate Consider reformulating the solution or running appropriate controls. check_reactive_molecules->reformulate Yes end Problem Resolved check_reactive_molecules->end No adjust_pH->end control_temp->end use_pure_reagents->end reformulate->end

Caption: Troubleshooting flowchart for this compound instability.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound in a given buffer solution.

LThreose_Stability_Workflow Workflow for this compound Stability Assessment cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solution Prepare this compound solution in the desired buffer incubate Incubate samples at different conditions (pH, Temp, Light) prep_solution->incubate withdraw_samples Withdraw samples at specified time points incubate->withdraw_samples analyze Analyze samples using a validated stability-indicating method (e.g., HPLC) withdraw_samples->analyze quantify Quantify this compound and degradation products analyze->quantify kinetics Determine degradation kinetics and pathways quantify->kinetics

Caption: Experimental workflow for this compound stability studies.

References

Technical Support Center: L-Threose-Induced Glycation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Threose-induced glycation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in in vitro glycation studies.

Troubleshooting Guides

This section addresses common issues that may arise during this compound-induced glycation experiments, offering potential causes and solutions.

Issue 1: Low or No Detectable Glycation

Potential CauseRecommended Solution
This compound Degradation This compound solutions, particularly at neutral or alkaline pH, can degrade over time. Prepare fresh solutions for each experiment. This compound degrades very slowly in 0.1 M phosphate buffer at pH 7.0.[1]
Suboptimal this compound Concentration The concentration of this compound may be too low to induce significant glycation within the experimental timeframe. Increase the this compound concentration in increments (e.g., 10 mM, 25 mM, 50 mM) to determine the optimal concentration for your specific protein.
Insufficient Incubation Time or Temperature Glycation is a time and temperature-dependent process. Increase the incubation time (e.g., 24, 48, 72 hours) and/or temperature (e.g., 37°C) to promote the formation of advanced glycation end products (AGEs).
Protein Concentration is Too Low A low protein concentration can lead to a low signal-to-noise ratio. Ensure your protein concentration is sufficient for the detection method being used (typically in the range of 1-10 mg/mL).
Analytical Method Lacks Sensitivity The method used to detect glycation (e.g., fluorescence spectroscopy, ELISA) may not be sensitive enough to detect low levels of AGEs. Consider using a more sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue 2: High Variability Between Replicates

Potential CauseRecommended Solution
Inconsistent this compound Purity The purity of this compound can vary between suppliers or even batches. Use high-purity this compound and consider verifying its purity before use.
Fluctuations in Incubation Temperature Inconsistent temperatures during incubation can lead to variable rates of glycation. Use a calibrated incubator with stable temperature control.
Pipetting Errors Inaccurate pipetting of this compound or protein solutions can introduce significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.
Sample Preparation Inconsistencies Variations in sample preparation steps, such as dialysis or buffer exchange, can affect the final results. Standardize all sample handling procedures.

Issue 3: Unexpected Protein Aggregation/Precipitation

Potential CauseRecommended Solution
High this compound Concentration High concentrations of this compound can accelerate protein cross-linking and aggregation. Perform a dose-response experiment to find the highest concentration of this compound that does not cause excessive precipitation.
Protein Instability The target protein may be inherently unstable under the experimental conditions (e.g., prolonged incubation at 37°C). Include a protein-only control (without this compound) to assess baseline stability. Consider using a more stable protein or adding stabilizing agents if compatible with the experimental goals.
pH Changes During Incubation The pH of the reaction mixture can shift during incubation, affecting protein solubility. Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used for in vitro glycation studies?

A1: this compound is a highly reactive reducing sugar that can induce protein glycation at a much faster rate than glucose.[1] This makes it a useful tool for studying the effects of glycation in a shorter timeframe, mimicking in vivo processes that can take years. It is a significant degradation product of ascorbic acid.[1]

Q2: What is a typical starting concentration for this compound in an in vitro glycation experiment?

A2: A common starting point for this compound concentration is in the range of 10-50 mM. However, the optimal concentration depends on the specific protein being studied and the desired level of glycation. A pilot experiment with a range of concentrations is recommended.

Q3: How should I prepare and store this compound solutions?

A3: this compound should be dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration. It is recommended to prepare solutions fresh for each experiment to minimize degradation. While this compound degrades slowly in 0.1 M phosphate buffer at pH 7.0, prolonged storage, especially at room temperature or higher, should be avoided.[1]

Q4: How can I quantify the extent of glycation in my protein sample?

A4: Several methods can be used to quantify glycation:

  • Fluorescence Spectroscopy: AGEs often exhibit characteristic fluorescence (excitation ~370 nm, emission ~440 nm). This method provides a rapid assessment of overall AGE formation.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can quantify specific AGEs like Nε-(carboxymethyl)lysine (CML) and pentosidine.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), allows for the separation and quantification of specific AGEs with high sensitivity and specificity.

Q5: What are some common AGEs formed from this compound glycation?

A5: this compound, like other reducing sugars, can lead to the formation of various AGEs, including the well-characterized CML and pentosidine. The exact profile of AGEs can vary depending on the experimental conditions.

Quantitative Data Summary

The following tables provide a summary of comparative data on the glycation potential of different sugars.

Table 1: Relative Reactivity of Common Sugars in Glycation

SugarRelative Glycation Rate (compared to Glucose)
D-Ribose~10-20 times faster
This compoundSignificantly faster than glucose
D-Fructose~7-10 times faster
D-Glucose1 (baseline)

Note: Relative rates can vary depending on the specific protein and experimental conditions.

Table 2: Formation of Specific AGEs with Different Sugars

SugarTypical Incubation TimeResulting Pentosidine Levels (relative to control)Resulting CML Levels (relative to control)
D-Ribose24-72 hoursHighModerate-High
This compound24-72 hoursModerate-HighModerate-High
D-Glucose1-4 weeksLow-ModerateLow-Moderate

This table provides a qualitative comparison based on literature. Absolute values are highly dependent on the experimental setup.

Experimental Protocols

Key Experiment: In Vitro Protein Glycation with this compound

This protocol provides a general framework for inducing protein glycation using this compound. Researchers should optimize the specific parameters for their protein of interest.

Materials:

  • Target protein (e.g., Bovine Serum Albumin, BSA)

  • This compound (high purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • Sterile microcentrifuge tubes or reaction vials

  • Incubator at 37°C

  • Optional: 0.02% sodium azide (to prevent microbial growth)

Procedure:

  • Prepare Protein Solution: Dissolve the target protein in PBS to a final concentration of 10 mg/mL. If necessary, perform a buffer exchange to ensure the protein is in the correct buffer.

  • Prepare this compound Stock Solution: Prepare a 100 mM stock solution of this compound in PBS. Prepare this solution fresh before each experiment.

  • Set up Glycation Reactions: In sterile microcentrifuge tubes, combine the protein solution and this compound stock solution to achieve the desired final concentrations. A typical setup might include:

    • Control: 900 µL Protein solution + 100 µL PBS

    • This compound Glycation: 900 µL Protein solution + 100 µL 100 mM this compound (final concentration 10 mM)

    • Include other this compound concentrations as needed (e.g., 25 mM, 50 mM).

  • Incubation: Incubate the reaction mixtures at 37°C for the desired duration (e.g., 24, 48, or 72 hours).

  • Stop Reaction & Storage: To stop the reaction, samples can be stored at -80°C. For some analyses, it may be necessary to remove unreacted this compound by dialysis or size-exclusion chromatography.

  • Analysis: Analyze the samples for the extent of glycation using methods such as fluorescence spectroscopy, ELISA, or LC-MS/MS.

Visualizations

Diagram 1: this compound-Induced Glycation Workflow

GlycationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_methods Analytical Methods Prot_Sol Prepare Protein Solution (e.g., 10 mg/mL in PBS) Mix Mix Protein and this compound (to final concentrations) Prot_Sol->Mix Thre_Sol Prepare Fresh this compound Solution (e.g., 100 mM in PBS) Thre_Sol->Mix Incubate Incubate at 37°C (24-72 hours) Mix->Incubate Stop Stop Reaction (e.g., freeze at -80°C) Incubate->Stop Analyze Quantify Glycation Stop->Analyze Fluorescence Fluorescence Analyze->Fluorescence ELISA ELISA Analyze->ELISA LCMS LC-MS/MS Analyze->LCMS AGERAGEPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Threose This compound AGEs This compound-derived AGEs Threose->AGEs Protein Protein Protein->AGEs RAGE RAGE Receptor AGEs->RAGE Binding ROS Increased ROS Production RAGE->ROS NFkB NF-κB Activation RAGE->NFkB MAPK MAPK Activation RAGE->MAPK OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis MAPK->Inflammation MAPK->Apoptosis TroubleshootingLowGlycation Start Low/No Glycation Detected Check_Threose Is this compound solution fresh and pure? Start->Check_Threose Check_Conditions Are incubation time/temp sufficient? Check_Threose->Check_Conditions Yes Solution_Threose Prepare fresh, high-purity this compound solution. Check_Threose->Solution_Threose No Check_Concentration Are this compound/protein concentrations optimal? Check_Conditions->Check_Concentration Yes Solution_Conditions Increase incubation time and/or temperature. Check_Conditions->Solution_Conditions No Check_Method Is the analytical method sensitive enough? Check_Concentration->Check_Method Yes Solution_Concentration Optimize concentrations via titration. Check_Concentration->Solution_Concentration No Solution_Method Use a more sensitive method (e.g., LC-MS/MS). Check_Method->Solution_Method No End Glycation Detected Check_Method->End Yes Solution_Threose->Start Solution_Conditions->Start Solution_Concentration->Start Solution_Method->Start

References

improving the detection sensitivity of L-Threose in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-Threose and other small carbohydrates by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and enhancing detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve high detection sensitivity for this compound in its native form using LC-MS?

A1: this compound, like many other small carbohydrates, presents several analytical challenges in mass spectrometry. Due to its high polarity and lack of a readily ionizable functional group, it exhibits poor ionization efficiency in common electrospray ionization (ESI) sources.[1] Furthermore, its small size and polar nature make it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns, often leading to co-elution with other polar matrix components and ion suppression.

Q2: What is the most effective strategy to improve the detection sensitivity of this compound?

A2: Chemical derivatization is a widely adopted and highly effective strategy to enhance the detection sensitivity of monosaccharides like this compound.[1][2] Derivatization modifies the this compound molecule to improve its chromatographic retention and, more importantly, its ionization efficiency.[3][4] This process can lead to a significant increase in signal intensity and a lower limit of quantification (LOQ).

Q3: What are some common derivatization reagents for carbohydrates, and how do I choose the right one?

A3: The choice of derivatization reagent depends on the specific analytical requirements, such as the desired ionization mode (positive or negative) and the functional group to be targeted. Some common reagents for derivatizing the carbonyl group of monosaccharides include those that introduce a tag that is easily ionizable. The selection of the derivatization procedure is typically based on the desired properties of the derivative for the chosen chromatographic separation and detection method.[2]

Q4: What type of liquid chromatography is best suited for analyzing this compound?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic technique for separating polar compounds like this compound.[5] Unlike reversed-phase chromatography, HILIC stationary phases are polar, and the mobile phase is typically a high concentration of a non-polar organic solvent with a small amount of aqueous solvent. This allows for better retention and separation of polar analytes.

Q5: How can I minimize matrix effects when analyzing this compound in complex biological samples?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis of biological samples.[6] To mitigate these effects, robust sample preparation is crucial. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can effectively remove interfering matrix components.[7] The use of a stable isotope-labeled internal standard that co-elutes with this compound can also help to compensate for matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound by mass spectrometry.

Problem Possible Causes Recommended Solutions
Low or No Signal for this compound Poor ionization efficiency of underivatized this compound.Implement a derivatization protocol to improve ionization.
Inefficient desolvation in the ion source.Optimize ion source parameters, such as gas flow and temperature, for your specific analyte and mobile phase composition.
Suboptimal mobile phase composition.Ensure the mobile phase is compatible with the ionization mode and consider adding modifiers (e.g., ammonium formate) to promote adduct formation.
Sample concentration below the limit of detection (LOD).Concentrate the sample during the preparation step or inject a larger volume if possible without compromising chromatography.
Poor Peak Shape (Fronting, Tailing, or Splitting) Inappropriate injection solvent.The injection solvent should be weaker than the mobile phase to ensure good peak shape. Dissolve the sample in the initial mobile phase if possible.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Extra-column dead volume.Check all fittings and tubing for proper connections and minimize the length and diameter of tubing where possible.[7]
High Background Noise Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[6]
Leak in the LC system.Check for leaks at all connections.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.
Inconsistent Retention Times Insufficient column equilibration.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. For HILIC, this may require a longer equilibration time.
Fluctuations in mobile phase composition.Ensure the solvent delivery system is functioning correctly and that the mobile phase is well-mixed.
Temperature fluctuations.Use a column oven to maintain a stable column temperature.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Monosaccharides

Derivatization ReagentTarget Functional GroupKey AdvantagesConsiderations
PMP (1-phenyl-3-methyl-5-pyrazolone) CarbonylHigh reactivity, stable derivative, good UV absorbance and MS response.Requires removal of excess reagent.
Dansyl Hydrazine CarbonylIntroduces a fluorescent tag for orthogonal detection, enhances ionization efficiency.Can sometimes result in multiple derivative products.
Girard's Reagents (T & P) CarbonylIntroduces a permanent positive charge, excellent for ESI in positive mode.May require specific reaction conditions for optimal yield.
O-silylation (e.g., with MSTFA) HydroxylIncreases volatility for GC-MS, can also be used for LC-MS.Derivatives can be sensitive to moisture.

Table 2: Typical LC-MS/MS Parameters for Monosaccharide Analysis (adapted from Trehalose analysis)

ParameterTypical Setting
Liquid Chromatography
ColumnHILIC (e.g., Amide column)
Mobile Phase AWater with 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart with high %B, decrease to elute polar analytes
Flow Rate0.2 - 0.5 mL/min
Column Temperature30 - 40 °C
Mass Spectrometry
Ionization ModeESI Positive or Negative (depends on derivatization)
Scan TypeSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage3.0 - 4.5 kV
Gas Temperature300 - 400 °C
Gas Flow8 - 12 L/min
Nebulizer Pressure30 - 50 psi

Experimental Protocols

Protocol 1: Derivatization of this compound with PMP

This protocol is a general guideline for the derivatization of monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP) and should be optimized for your specific experimental conditions.

Materials:

  • This compound standard or sample extract

  • 0.5 M PMP in methanol

  • 0.3 M NaOH

  • 0.5 M HCl

  • Chloroform

  • Deionized water

  • Acetonitrile (LC-MS grade)

Procedure:

  • Sample Preparation: Evaporate an appropriate volume of the this compound standard or sample extract to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of 0.5 M PMP in methanol and 50 µL of 0.3 M NaOH.

    • Vortex the mixture and incubate at 70°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • Neutralization: Add 50 µL of 0.5 M HCl to neutralize the reaction.

  • Extraction:

    • Add 200 µL of deionized water and 200 µL of chloroform to the mixture.

    • Vortex vigorously for 1 minute and then centrifuge at 5,000 x g for 5 minutes.

    • Carefully remove and discard the lower chloroform layer containing excess PMP. Repeat this extraction step two more times.

  • Sample for LC-MS: The upper aqueous layer contains the PMP-derivatized this compound. Transfer this layer to an autosampler vial for LC-MS analysis.

Protocol 2: Sample Preparation from Plasma

This protocol outlines a general procedure for the extraction of small polar molecules like this compound from a plasma sample.

Materials:

  • Plasma sample

  • Internal standard solution (e.g., stable isotope-labeled this compound)

  • Acetonitrile (ice-cold)

  • Centrifuge capable of reaching >10,000 x g

  • Vortex mixer

Procedure:

  • Thaw Sample: Thaw the plasma sample on ice.

  • Add Internal Standard: Spike the plasma sample with the internal standard solution to the desired final concentration.

  • Protein Precipitation:

    • Add 3 volumes of ice-cold acetonitrile to 1 volume of the plasma sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).

    • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifugation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation. Then, centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully collect the supernatant, which contains the extracted this compound.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 90% acetonitrile in water). The reconstituted sample is now ready for derivatization or direct injection if analyzing the underivatized form.

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation, Extraction) sample->prep Add Internal Standard deriv Derivatization (e.g., with PMP) prep->deriv lcms LC-MS/MS Analysis (HILIC Separation) deriv->lcms Inject Sample data Data Acquisition (MRM Mode) lcms->data process Data Processing & Quantification data->process troubleshooting_sensitivity start Low Sensitivity for this compound? is_derivatized Is the sample derivatized? start->is_derivatized derivatize Action: Implement a derivatization protocol. is_derivatized->derivatize No check_ms Check MS Parameters (Source, Gas Flow, Temp) is_derivatized->check_ms Yes optimized Are parameters optimized? check_ms->optimized check_lc Check LC Conditions (Column, Mobile Phase) check_prep Review Sample Preparation (Extraction Efficiency, Dilution) check_lc->check_prep end Sensitivity Improved check_prep->end optimized->check_ms No, re-optimize optimized->check_lc Yes derivatization_reaction cluster_products Product l_threose This compound (with carbonyl group) plus + pmp PMP Reagent pmp_threose PMP-L-Threose Derivative (Enhanced MS Response) plus->pmp_threose Reaction

References

overcoming solubility issues of L-Threose in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Threose Solubility

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Hexanes?

A1: The poor solubility of this compound is due to its molecular structure. This compound is a tetrose monosaccharide, a small sugar with multiple hydroxyl (-OH) groups.[1][2] These groups make the molecule highly polar and capable of forming strong hydrogen bonds. Polar molecules dissolve best in polar solvents according to the "like dissolves like" principle.[3][4][5] Solvents like DCM and hexanes are nonpolar, while THF is weakly polar; they cannot effectively break the strong hydrogen bond network of solid this compound or form favorable interactions, leading to very low solubility.

Q2: In which solvents does this compound show some degree of solubility?

A2: this compound is soluble in water.[2][6][7][8] It exhibits sparing or slight solubility in polar organic solvents that can engage in hydrogen bonding. These include dimethyl sulfoxide (DMSO), methanol, and dimethylformamide (DMF).[6][7][8] For most synthetic organic reactions, this slight solubility is often insufficient.

Q3: What are the primary strategies to overcome the solubility issues of this compound for organic reactions?

A3: There are three main strategies, often used in combination:

  • Co-Solvent System: Using a mixture of solvents. A small amount of a polar solvent like DMSO or DMF can be added to a less polar solvent to increase the overall solvating power for this compound.[9][10]

  • Heating: Gently heating the mixture can sometimes increase the solubility of a compound. However, this is not always effective for highly polar solutes in nonpolar solvents and can risk thermal degradation of the sugar.

  • Chemical Derivatization: This is the most effective and widely used strategy. By temporarily converting the polar hydroxyl groups into less polar functional groups (a process called "protection"), the solubility of the this compound derivative in organic solvents is dramatically increased. The most common derivatization for adjacent hydroxyl groups on a sugar is the formation of an acetonide .[11][12]

Troubleshooting Guide

This guide provides a structured approach to solving solubility problems with this compound in your experiments.

Problem: this compound is not dissolving in my chosen organic solvent.

Follow the logical workflow below to troubleshoot this issue.

G cluster_0 Troubleshooting Workflow A Start: this compound Insoluble in Organic Solvent B Step 1: Evaluate Solvent Choice. Is the solvent appropriate for a polar polyol? A->B C Use a more polar aprotic solvent (e.g., DMF, DMSO, NMP) B->C No D Step 2: Try a Co-Solvent System B->D Yes, but still insoluble E Add minimal amount of DMSO or DMF (e.g., 5-10% v/v) to your primary solvent. Did it dissolve? D->E F Proceed with Reaction E->F Yes G Step 3: Chemical Derivatization (Recommended) E->G No H Protect hydroxyls as an acetonide. (See Protocol Below) G->H I Perform reaction in desired organic solvent (e.g., THF, DCM, Acetone) H->I J Deprotect acetonide under acidic conditions to regenerate the diol. I->J K Final Product J->K

Caption: Troubleshooting workflow for this compound solubility.

Data Presentation: Solubility Overview

The following tables summarize the solubility of this compound and provide a qualitative comparison with its more soluble acetonide derivative.

Table 1: Solubility of Unmodified this compound in Common Solvents

SolventTypePolarityThis compound SolubilityCitation
WaterPolar ProticHighSoluble[6][8]
Dimethyl Sulfoxide (DMSO)Polar AproticHighSparingly Soluble[6][7][8]
MethanolPolar ProticHighSlightly Soluble[6][7][8]
Dimethylformamide (DMF)Polar AproticHighSparingly Soluble[13][14]
AcetonePolar AproticMediumPoorly Soluble / Insoluble[13][15]
Tetrahydrofuran (THF)Polar AproticLowInsoluble[14]
Dichloromethane (DCM)NonpolarLowInsoluble[11]
Hexanes / HeptaneNonpolarVery LowInsoluble[15]

Table 2: Qualitative Solubility Comparison of this compound vs. This compound Acetonide

CompoundKey FeatureSolubility in THF, Acetone, DCMRationale
This compound Free hydroxyl groupsVery Poor / InsolubleHigh polarity and strong intermolecular hydrogen bonding.
This compound Acetonide Protected hydroxylsSoluble / Highly SolubleThe polar hydroxyls are masked by a nonpolar isopropylidene group, reducing polarity and preventing hydrogen bonding.[12]

Core Strategy: Chemical Derivatization

Converting this compound into a less polar derivative is the most reliable method for achieving solubility in a wide range of organic solvents. The formation of an acetonide (an isopropylidene ketal) is a standard procedure in carbohydrate chemistry. This involves reacting the two adjacent hydroxyl groups of this compound with acetone under acidic catalysis to form a five-membered ring.

G cluster_1 Solubilization via Derivatization A This compound (Polar, Insoluble in Organics) B This compound Acetonide (Less Polar, Soluble in Organics) A->B Protection: + Acetone, Acid Catalyst C Reaction in Organic Solvent B->C D Desired Product with Protecting Group C->D E Final Product with Free Hydroxyls D->E Deprotection: + Aqueous Acid

Caption: The logical relationship of the protection-reaction-deprotection strategy.

Experimental Protocol: Acetonide Protection of this compound

This protocol describes a general method for the synthesis of (2R,3S)-2,3-O-isopropylidene-2,3,4-trihydroxybutanal, the acetonide of this compound.

Objective: To convert polar this compound into its nonpolar acetonide derivative to enable solubility in organic solvents for subsequent reactions.

Reagents & Materials:

  • This compound

  • Anhydrous Acetone (solvent and reagent)

  • 2,2-Dimethoxypropane (optional, water scavenger)

  • Anhydrous Copper (II) Sulfate or a catalytic amount of p-Toluenesulfonic acid (p-TSA)

  • Sodium Bicarbonate (for quenching)

  • Anhydrous Sodium Sulfate (for drying)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard glassware for workup and filtration

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Suspension: Add anhydrous acetone to the flask to create a suspension (e.g., 10-20 mL of acetone per 1 g of this compound).

  • Catalyst Addition: Add the acid catalyst.

    • Method A (p-TSA): Add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 equivalents).

    • Method B (CuSO₄): Add anhydrous copper (II) sulfate (approx. 1.5-2.0 equivalents), which acts as both a Lewis acid and a water scavenger.

  • (Optional): If using an acid catalyst like p-TSA, add 2,2-dimethoxypropane (approx. 1.5 equivalents) to act as a water scavenger and drive the reaction to completion.

  • Reaction: Seal the flask and stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the polar this compound spot at the baseline and the appearance of a new, less polar product spot. The reaction mixture should become more homogeneous as the soluble product forms. Reaction times can vary from 4 to 24 hours.

  • Quenching: Once the reaction is complete, quench the catalyst.

    • If using p-TSA, carefully add solid sodium bicarbonate and stir for 15-20 minutes until gas evolution ceases.

    • If using CuSO₄, the solid can be removed by filtration.

  • Workup:

    • Filter the reaction mixture to remove any solids (catalyst, salts).

    • Wash the solids with a small amount of acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure (rotary evaporator) to remove the acetone.

  • Purification: The resulting crude oil or solid can be used directly or purified further by flash column chromatography on silica gel, typically using a solvent system like Hexanes/Ethyl Acetate.

Deprotection: To regenerate the hydroxyl groups after your desired reaction, the acetonide can be easily removed by stirring the compound in a mixture of THF and dilute aqueous acid (e.g., 1M HCl) or by using a solution of acetic acid in water.

References

preventing degradation of L-Threose during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of L-Threose during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a four-carbon monosaccharide, an aldotetrose, that is of significant interest in various research fields.[1][2] It is a known degradation product of ascorbic acid (Vitamin C) and is highly reactive due to its aldehyde group and hydroxyl functionalities.[1][3][4][5] Its instability can lead to the formation of degradation products, which may interfere with experimental outcomes, particularly in studies related to glycation, protein crosslinking, and its role as a substrate for enzymes like aldose reductase.[3][5]

Q2: What are the primary pathways of this compound degradation?

This compound degradation can occur through several pathways:

  • Maillard Reaction: this compound readily participates in Maillard reactions, a form of non-enzymatic browning, especially in the presence of amino acids or proteins.[4] This is accelerated even under mild conditions.[4]

  • Glycation: It has a high potential to glycate and crosslink proteins, a process that is significantly accelerated in the presence of lysine residues.[3][6]

  • Alkaline Rearrangement: At basic pH, this compound can undergo rearrangement to form products like 3-deoxy-tetros-2-ulose and 2,4-dihydroxybutyrate.[4]

  • Oxidation: As a reducing sugar, it can be oxidized, particularly in the presence of oxygen.[3][4]

  • Carbonyl Migration and Epimerization: Under certain conditions, particularly basic pH, the carbonyl group can migrate, and the stereochemistry at chiral centers can change.[7][8]

Q3: How should this compound be properly stored to minimize degradation?

To maintain its integrity, this compound should be stored under the following conditions:

  • Temperature: Solid this compound and solutions should be stored at 2°C to 8°C.[9][10][11]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: Storing this compound in its solid, crystalline form is preferable to in-solution storage for long durations. Prepare solutions fresh whenever possible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results or high variability. This compound degradation leading to varying concentrations of active compound.Prepare this compound solutions fresh for each experiment. Control and monitor pH and temperature closely throughout the procedure.
Formation of unexpected adducts with proteins or peptides. Rapid glycation of primary amines by this compound.If glycation is not the intended outcome, consider running the reaction at a lower pH (around 4-6) and temperature to slow the reaction rate. Use freshly prepared this compound.
Loss of this compound concentration over time in solution. Degradation due to pH, temperature, or reaction with buffer components.Buffer selection is critical. Use buffers with a slightly acidic pH (e.g., pH 4-6). Avoid amine-containing buffers (e.g., Tris) if glycation is a concern. Keep solutions on ice.
Browning or color change of the this compound solution. Maillard reaction occurring, especially in the presence of amino acids or proteins.Lower the temperature of the reaction. Ensure the pH is not basic. Prepare solutions fresh to avoid prolonged reaction times.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the key factors influencing its degradation.

Parameter Condition Effect on this compound Stability Reference
pH Neutral (pH 7.0)Degradation occurs, and is a significant breakdown product of ascorbic acid.[3][4][3][4]
Basic (pH 8.5)Carbonyl migration and epimerization are observed. D-threose has a half-life of over 12 hours.[2][2]
Acidic (pH 2.0)Degradation is studied, indicating instability.[4][4]
General PrincipleSugars like dextrose are most stable around pH 4.[12][12]
Temperature 37°CDegradation is observed, especially in the context of Maillard reactions.[4][4]
2°C to 8°CRecommended storage temperature to maintain stability.[9][10][11][9][10][11]
Presence of Amines N-alpha-acetyl-L-lysineAccelerates the rate of this compound disappearance by 30-fold, indicating rapid glycation.[3][3]
Presence of Oxygen Aerobic conditionsThis compound is a significant degradation product of ascorbic acid in the presence of oxygen.[3][4][3][4]

Experimental Protocols

Protocol 1: General Preparation and Handling of this compound Solutions to Minimize Degradation

  • Reagent Preparation:

    • Use high-purity, crystalline this compound.

    • Prepare buffers using molecular-biology grade water, deoxygenated by sparging with nitrogen or argon gas for at least 30 minutes.

    • Recommended buffers: Phosphate or acetate buffers at a slightly acidic pH (e.g., pH 6.0). Avoid amine-based buffers like Tris if glycation is to be minimized.

  • Solution Preparation:

    • Bring all components (solid this compound, buffer) to a low temperature (e.g., on ice) before mixing.

    • Weigh the required amount of this compound and dissolve it in the cold, deoxygenated buffer immediately before use.

    • If the solution cannot be used immediately, store it on ice and use it within a few hours. For longer storage, aliquot and freeze at -80°C, though fresh preparation is always preferred.

  • Experimental Execution:

    • Maintain a low temperature (e.g., 4°C or on ice) throughout the experiment, unless a higher temperature is required by the protocol.

    • If reactions must be performed at higher temperatures (e.g., 37°C), minimize the incubation time to what is necessary.

    • If possible, perform reactions in an oxygen-depleted environment (e.g., in a nitrogen-filled glove box).

Visualizing Experimental Workflow and Degradation Pathways

Workflow for Preparing a Stabilized this compound Solution

L_Threose_Preparation_Workflow cluster_prep Preparation of Components cluster_mixing Solution Preparation (On Ice) cluster_use Experimental Use solid_threose Crystalline this compound dissolve Dissolve this compound in Cold Buffer solid_threose->dissolve buffer Deoxygenated Buffer (pH 4-6) buffer->dissolve immediate_use Immediate Use in Experiment dissolve->immediate_use storage Short-term Storage on Ice dissolve->storage If necessary

A workflow for the preparation of a stabilized this compound solution.

Major Degradation Pathways of this compound

L_Threose_Degradation cluster_conditions Influencing Conditions cluster_products Degradation Products L_Threose This compound glycation_products Glycation Products / AGEs L_Threose->glycation_products rearrangement_products Rearrangement Products (e.g., 3-deoxy-tetros-2-ulose) L_Threose->rearrangement_products oxidation_products Oxidation Products L_Threose->oxidation_products amino_acids Amino Acids / Proteins amino_acids->glycation_products basic_ph Basic pH basic_ph->rearrangement_products oxygen Oxygen oxygen->oxidation_products heat Heat heat->glycation_products

Major degradation pathways of this compound under different conditions.

References

optimizing reaction conditions for L-Threose with amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for L-Threose with amino acids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its reaction with amino acids significant?

A1: this compound is a four-carbon monosaccharide (tetrose).[1][2] It is a significant degradation product of ascorbic acid (Vitamin C) in the presence of oxygen at neutral pH.[3][4] Its high reactivity allows it to participate vigorously in Maillard reactions (a form of non-enzymatic browning) with amino acids, even under mild conditions.[4] This reactivity is of particular interest in drug development and biological studies as it can lead to the glycation and cross-linking of proteins, a process implicated in various physiological and pathological conditions.[3]

Q2: Which amino acids are most reactive with this compound?

A2: The reactivity of amino acids in Maillard reactions is influenced by their structure. Amino acids with a primary amine group, especially those with an additional amino group in their side chain like lysine, are highly reactive.[5] Studies have shown that the addition of Nα-acetyl-L-lysine can accelerate the rate of this compound disappearance by 30-fold compared to this compound alone in a phosphate buffer.[3] Other reactive amino acids include glycine, tryptophan, and tyrosine.[5]

Q3: What are the primary factors influencing the reaction between this compound and amino acids?

A3: The key factors that control the reaction rate and the profile of the products formed are:

  • pH: The reaction is strongly pH-dependent. At low pH, the amino groups of amino acids are protonated, reducing their nucleophilicity and slowing the initial reaction step.[6][7] The reaction rate generally increases with increasing pH, with maximal rates often observed at intermediate pH values (around pH 7-10).[5]

  • Temperature: Higher temperatures increase the reaction rate.[8][9] However, excessive heat can lead to the degradation of reactants and products, potentially forming unwanted side products.[8]

  • Concentration of Reactants: The concentration of both this compound and the specific amino acid will directly impact the reaction kinetics.

  • Water Activity (a_w): The rate of Maillard reactions is maximal at intermediate water activities (a_w 0.4–0.8).[7]

Q4: What analytical methods are suitable for monitoring the reaction and identifying products?

A4: Several analytical techniques can be employed:

  • Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are effective for identifying volatile and semi-volatile degradation products formed during the reaction.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a popular method for separating and quantifying amino acids and reaction products.[10] Derivatization techniques (pre- or post-column) are often necessary to detect amino acids that lack a strong chromophore.[10][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is ideal for identifying and quantifying a wide range of reaction products in complex mixtures.[12][13][14]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem 1: Low or No Reaction Yield

You are observing minimal consumption of this compound or low formation of the desired glycated product.

Troubleshooting Workflow for Low Reaction Yield

G Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed check_ph Verify Reaction pH start->check_ph check_temp Assess Reaction Temperature start->check_temp check_reagents Check Reagent Quality (this compound, Amino Acid) start->check_reagents check_conc Confirm Reactant Concentrations start->check_conc ph_issue pH is Suboptimal (too acidic/basic) check_ph->ph_issue temp_issue Temperature is too Low check_temp->temp_issue reagent_issue Reagents Degraded check_reagents->reagent_issue conc_issue Concentrations Incorrect check_conc->conc_issue solve_ph Adjust pH to Optimal Range (typically pH 7-10) ph_issue->solve_ph solve_temp Increase Temperature (e.g., 37°C to 100°C) Monitor for degradation temp_issue->solve_temp solve_reagents Use Fresh, High-Purity Reagents reagent_issue->solve_reagents solve_conc Prepare Fresh Solutions & Verify Concentrations conc_issue->solve_conc end_node Re-run Experiment solve_ph->end_node solve_temp->end_node solve_reagents->end_node solve_conc->end_node

Caption: A flowchart for diagnosing and resolving low reaction yields.

Possible Cause Recommended Solution
Incorrect pH The reaction rate is highly sensitive to pH.[5][6][15] The amino group of the amino acid must be sufficiently deprotonated to act as a nucleophile. At acidic pH, the protonated amino group is unreactive.[6] Solution: Verify the pH of your reaction buffer. The optimal range is typically between pH 7 and 10. Adjust the buffer as needed.
Insufficient Temperature Maillard reactions are accelerated by heat.[8] Reactions at room temperature may be exceedingly slow. Solution: Increase the reaction temperature. Studies often use temperatures ranging from 37°C to 120°C.[4][8] Monitor for potential degradation of products at higher temperatures.
Degraded this compound This compound is a comparatively unstable aldose.[4] Improper storage or using old stock can lead to degradation, reducing the concentration of the active reactant. Solution: Use fresh, high-purity this compound. If possible, verify its integrity using an appropriate analytical method before starting the reaction.
Amino Acid Structure The structure of the amino acid side chain (R-group) can influence reactivity due to steric hindrance or electronic effects. Solution: If using a sterically hindered amino acid, consider increasing the reaction time or temperature. For amino acids with low intrinsic reactivity, ensure other parameters (pH, temperature) are optimized.
Problem 2: Formation of Multiple, Uncharacterized Products

Your analysis (e.g., by HPLC or LC-MS) shows a complex mixture of products rather than a single desired compound.

Simplified Maillard Reaction Pathway

G Simplified Maillard Reaction Pathway threose This compound (Aldehyde Group) schiff_base Schiff Base (Unstable Intermediate) threose->schiff_base + H₂N-R amino_acid Amino Acid (Amino Group) amino_acid->schiff_base - H₂O amadori Amadori Product (1-amino-1-deoxyketose) schiff_base->amadori Amadori Rearrangement degradation Further Degradation & Polymerization (e.g., furfurals, melanoidins) amadori->degradation Heat, Time

Caption: The initial stages of the Maillard reaction leading to diverse products.

Possible Cause Recommended Solution
Advanced Maillard Reaction The Maillard reaction is a complex cascade.[8] Initial products (like Amadori products) can undergo further degradation, dehydration, and polymerization, especially with prolonged heating or at high temperatures, to form numerous compounds including furfurals and melanoidins (brown polymers).[7] Solution: Reduce the reaction time and/or temperature to favor the formation of early-stage products. Perform a time-course experiment to identify the optimal time point for harvesting the desired product.
This compound Degradation This compound itself can degrade under reaction conditions, especially at alkaline pH.[4] Degradation products include 3-deoxy-tetros-2-ulose and glyceraldehyde.[4] Solution: Run a control experiment with this compound alone under the same reaction conditions to identify its degradation products. Consider a lower pH or temperature if degradation is significant.
Amino Acid Degradation At high temperatures, some amino acids can degrade, leading to Strecker aldehydes and other volatile compounds that contribute to aroma and flavor.[16] Solution: Minimize excessive heating. If high temperatures are necessary, use the shortest possible reaction time.

Data Presentation: Reaction Parameter Effects

The following table summarizes the general effects of key parameters on the this compound and amino acid reaction.

Parameter Effect on Rate Effect on Product Profile Typical Range/Optimum Reference
pH Rate increases from acidic to neutral/alkaline pH.Low pH can favor sugar degradation (furfurals). Alkaline conditions can accelerate browning and polymerization.Optimum for browning often pH 8-11.[5][6][7]
Temperature Rate increases significantly with temperature.Higher temperatures promote advanced Maillard products, Strecker degradation, and polymerization.37°C - 120°C[8][16]
Amino Acid Type Lysine > Glycine, Tryptophan > Methionine, Threonine.The amino acid is a direct precursor for specific flavor and color compounds (e.g., sulfur-containing amino acids produce savory notes).N/A[5][17]
Water Activity (a_w) Maximum rate at intermediate a_w.High water content can favor hydrolysis, while very low water content limits reactant mobility.0.4 - 0.8[7]

Experimental Protocols

General Protocol for the Reaction of this compound with an Amino Acid

This protocol provides a starting point for studying the Maillard reaction between this compound and a model amino acid like Nα-acetyl-L-lysine.

1. Reagent Preparation:

  • Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to the desired value (e.g., pH 7.0) using 1 M NaOH or 1 M HCl.
  • This compound Solution: Prepare a stock solution of this compound (e.g., 20 mM) in the phosphate buffer. Prepare fresh to minimize degradation.
  • Amino Acid Solution: Prepare a stock solution of the chosen amino acid (e.g., 80 mM Nα-acetyl-L-lysine) in the phosphate buffer.

2. Reaction Setup:

  • In a sealed, sterile vial, combine the this compound and amino acid solutions to achieve the desired final concentrations (e.g., 5 mM this compound and 20 mM Nα-acetyl-L-lysine).
  • Include control vials:
  • This compound in buffer only.
  • Amino acid in buffer only.
  • Gently mix the contents of each vial.

3. Incubation:

  • Place the vials in an incubator or water bath set to the desired temperature (e.g., 37°C).
  • Incubate for a defined period (e.g., 24 hours). For a time-course experiment, prepare multiple identical vials and remove them at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

4. Sample Quenching and Analysis:

  • At the end of the incubation period, stop the reaction by flash-freezing the vials in liquid nitrogen or by adding a quenching agent (e.g., a strong acid, if compatible with downstream analysis). Store samples at -80°C until analysis.
  • Analyze the samples for the disappearance of reactants and the formation of products using a suitable method like LC-MS/MS or HPLC.

Analytical Workflow for LC-MS/MS

G General Analytical Workflow for LC-MS/MS sample Reaction Sample pretreatment Sample Pretreatment (e.g., Dilution, Filtration, Solid-Phase Extraction) sample->pretreatment separation LC Separation (e.g., HILIC or Reversed-Phase) pretreatment->separation ionization Ionization (e.g., ESI) separation->ionization detection MS/MS Detection (Mass Analyzer) ionization->detection data Data Analysis (Quantification & Identification) detection->data results Results data->results

Caption: A typical workflow for analyzing reaction samples via LC-MS/MS.

References

Technical Support Center: L-Threose Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting L-Threose quantification assays. The following guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

General Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems in this compound quantification.

Troubleshooting Workflow for this compound Quantification

The following diagram illustrates a logical workflow for troubleshooting issues with your assay.

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Inaccurate Results Inaccurate Results Check Sample Preparation Check Sample Preparation Inaccurate Results->Check Sample Preparation Poor Reproducibility Poor Reproducibility Verify Instrument Performance Verify Instrument Performance Poor Reproducibility->Verify Instrument Performance Low Sensitivity Low Sensitivity Review Assay Protocol Review Assay Protocol Low Sensitivity->Review Assay Protocol Optimize Sample Cleanup Optimize Sample Cleanup Check Sample Preparation->Optimize Sample Cleanup Calibrate & Maintain Instrument Calibrate & Maintain Instrument Verify Instrument Performance->Calibrate & Maintain Instrument Adjust Assay Parameters Adjust Assay Parameters Review Assay Protocol->Adjust Assay Parameters

Caption: A logical workflow for troubleshooting this compound quantification assays.

Common Issues and Solutions in this compound Quantification

The following table summarizes common problems, their potential causes, and recommended solutions for various this compound quantification methods.

Problem CategorySpecific IssuePotential CausesRecommended Solutions
Chromatography (HPLC/LC-MS) Poor peak shape (tailing, fronting, or splitting)- Inappropriate mobile phase pH or composition- Column contamination or degradation- Co-elution with interfering substances- Adjust mobile phase pH away from this compound pKa- Flush column with a strong solvent or replace it- Improve sample preparation to remove interferences[1]
Shifting retention times- Inconsistent mobile phase preparation- Temperature fluctuations- Column aging- Ensure proper mobile phase mixing and degassing- Use a column oven for temperature control- Equilibrate the column thoroughly before each run
Mass Spectrometry (LC-MS/MS) Low signal intensity or sensitivity- Inefficient ionization of this compound- Ion suppression from matrix components[1]- Suboptimal MS parameters- Optimize ESI source conditions (e.g., voltage, gas flow)- Enhance sample cleanup using SPE or LLE[2]- Optimize collision energy and other MS settings
High background noise- Contaminated solvents or reagents- Leaks in the LC or MS system- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phases- Perform leak checks on all connections- Implement a robust needle wash protocol
Enzymatic Assays Inaccurate or non-linear results- Suboptimal enzyme or substrate concentration- Presence of inhibitors in the sample matrix- Incorrect buffer pH or temperature- Perform kinetic studies to determine optimal concentrations- Run spike and recovery experiments to check for inhibition- Ensure all reaction conditions are precisely controlled
General Sample degradation- this compound is a reducing sugar susceptible to degradation, especially at neutral to alkaline pH and in the presence of amines (Maillard reaction)[3][4]- Store and process samples at low temperatures (on ice or at 4°C)- Analyze samples as quickly as possible after preparation- Consider derivatization to a more stable compound
Matrix Effects- Interference from endogenous components in the biological sample affecting ionization or detection[1]- Implement more rigorous sample preparation techniques like solid-phase extraction (SPE)[2][5]- Use a stable isotope-labeled internal standard for this compound

Frequently Asked Questions (FAQs)

Q1: How can I improve the recovery of this compound from plasma samples during preparation?

A1: To improve recovery, consider the following:

  • Protein Precipitation: Use ice-cold acetonitrile or methanol for protein precipitation, as this is a simple and often effective method.[5]

  • Solid-Phase Extraction (SPE): For cleaner samples and potentially higher recovery, use an SPE cartridge with a stationary phase appropriate for polar analytes.[2]

  • Minimize Degradation: this compound can react with proteins, so rapid removal of proteins is crucial.[6] Always work at low temperatures to minimize potential degradation.[3]

Q2: What are the key validation parameters to assess for an this compound LC-MS/MS method?

A2: Key validation parameters include accuracy, precision, selectivity, sensitivity (limit of detection and quantification), linearity, recovery, matrix effect, and stability.[7][8] It is crucial to evaluate the stability of this compound in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, and long-term storage).

Q3: Can other sugars interfere with the quantification of this compound?

A3: Yes, other monosaccharides with similar chemical properties can potentially interfere, especially in less specific methods like HPLC with UV or refractive index detection. To mitigate this:

  • Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of this compound from other sugars. This may involve using a specialized carbohydrate column or a different mobile phase.[9]

  • Specific Detection: Use a highly specific detection method like tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to selectively quantify this compound.

Q4: My enzymatic assay results for this compound are not reproducible. What should I check first?

A4: For irreproducible enzymatic assay results, first check:

  • Reagent Stability: Ensure that your enzyme solution is fresh and has been stored correctly to maintain its activity. Substrate and cofactor solutions should also be freshly prepared.

  • Pipetting Accuracy: Small variations in the volumes of enzyme or substrate can lead to significant differences in results. Use calibrated pipettes and consistent technique.

  • Reaction Conditions: Verify that the temperature and pH of the reaction are consistent across all wells and experiments.

Experimental Protocols

Disclaimer: These are example protocols and may require optimization for your specific instrumentation, sample matrix, and experimental goals.

Example Protocol: this compound Quantification in Human Plasma by LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled this compound (internal standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

2. Sample Preparation:

  • Spike 100 µL of plasma with 10 µL of IS solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Heated Electrospray Ionization (HESI), negative mode

  • MRM Transitions: To be determined by infusing this compound and IS solutions.

This compound and Protein Glycation Pathway

The following diagram illustrates the formation of this compound from the degradation of ascorbic acid and its subsequent reaction with proteins to form advanced glycation end-products (AGEs).

Ascorbic Acid Ascorbic Acid This compound This compound Ascorbic Acid->this compound Degradation Oxidative Stress Oxidative Stress Oxidative Stress->Ascorbic Acid Schiff Base Schiff Base This compound->Schiff Base Maillard Reaction [1] Protein Protein Protein->Schiff Base Advanced Glycation End-products (AGEs) Advanced Glycation End-products (AGEs) Schiff Base->Advanced Glycation End-products (AGEs) Rearrangement & Cross-linking [4]

Caption: this compound formation and its role in protein glycation.

References

Validation & Comparative

L-Threose vs. D-Threose: A Comparative Analysis of Glycation Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-enzymatic glycation of proteins, a process implicated in aging and the pathogenesis of diabetic complications, involves the covalent attachment of reducing sugars to proteins, leading to the formation of Advanced Glycation End-products (AGEs). The stereochemistry of the sugar molecule can significantly influence its reactivity and glycation potential. This guide provides a comparative overview of L-Threose and D-Threose in the context of protein glycation, summarizing the available experimental data and outlining a general protocol for their direct comparison.

Executive Summary

Current research strongly indicates that This compound is a potent glycating agent , readily reacting with proteins to form AGEs. This reactivity has been particularly noted in ocular tissues, where this compound is a degradation product of ascorbic acid. In contrast, the glycation potential of D-Threose remains an area of ongoing investigation , with limited direct evidence available in the scientific literature. While both isomers can be metabolized by aldose reductase, suggesting a potential detoxification pathway, the intrinsic capacity of D-Threose to induce glycation compared to its L-isoform has not been quantitatively established in published studies. This guide synthesizes the existing knowledge and presents a methodological framework for a direct comparative analysis.

Comparative Data on Glycation Potential

SugarProtein ModelKey FindingsQuantitative DataReference
This compound Bovine Lens HomogenateShowed the greatest ability to glycate and crosslink lens proteins in vitro compared to other ascorbate-derived degradation products.Linear incorporation into protein observed over a 24-hour period. A 30-fold accelerated rate of disappearance in the presence of Nα-acetyl-L-lysine.[1][1]
This compound N/AThis compound is a product of ascorbate oxidation and its free aldehyde group can form Schiff-bases with tissue proteins.This compound is utilized by rat lens aldose reductase with a Km of 7.1 x 10-4 M, suggesting a detoxification pathway.[2][2]
D-Threose Rat LensesIncubation of rat lenses with [1-13C]D-threose resulted in considerable formation of D-threitol, indicating rapid reduction by aldose reductase.[1]Data on glycation was not reported in this study.[1]

Note: The absence of direct comparative data for D-Threose's glycation potential is a significant knowledge gap. The rapid reduction of D-Threose to D-threitol in lens tissue suggests that its availability for glycation in vivo might be limited in tissues with high aldose reductase activity. However, this does not preclude its potential to cause glycation in other tissues or under conditions of aldose reductase saturation or inhibition.

Experimental Protocols

To facilitate a direct comparative study of the glycation potential of this compound and D-Threose, a generalized in vitro glycation protocol using a model protein like Bovine Serum Albumin (BSA) is outlined below. This protocol can be adapted to quantify various markers of glycation.

In Vitro Glycation of Bovine Serum Albumin (BSA) with this compound and D-Threose

1. Reagents and Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • D-Threose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide (NaN3)

  • Sterile, pyrogen-free water

  • Dialysis tubing (10 kDa MWCO)

  • Spectrofluorometer

  • SDS-PAGE apparatus and reagents

  • Western blot apparatus and reagents

  • Anti-AGEs antibody (e.g., anti-CML or anti-pentosidine)

2. Preparation of Incubation Mixtures:

  • Prepare a stock solution of BSA (e.g., 50 mg/mL) in PBS.

  • Prepare stock solutions of this compound and D-Threose (e.g., 1 M) in PBS.

  • In sterile tubes, prepare the following reaction mixtures:

    • Control: BSA solution + PBS

    • This compound: BSA solution + this compound solution (final concentration, e.g., 50 mM)

    • D-Threose: BSA solution + D-Threose solution (final concentration, e.g., 50 mM)

  • Add sodium azide to a final concentration of 0.02% (w/v) to inhibit microbial growth.

  • Adjust the final volume with PBS.

3. Incubation:

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 1, 3, 7, 14, and 21 days). Aliquots can be taken at different time points to study the kinetics of glycation.

4. Termination of Reaction and Removal of Unreacted Sugar:

  • At the end of the incubation period, extensively dialyze the samples against PBS at 4°C to remove unreacted sugars and other small molecules.

5. Analysis of Glycation:

  • Fluorescence Spectroscopy:

    • Dilute the dialyzed samples to a standard protein concentration.

    • Measure the fluorescence intensity of AGEs using a spectrofluorometer at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

    • Compare the fluorescence intensity of BSA incubated with this compound and D-Threose against the control BSA.

  • SDS-PAGE and Western Blotting:

    • Separate the glycated and control BSA samples on an SDS-PAGE gel to observe any cross-linking (formation of high molecular weight aggregates).

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a specific anti-AGE antibody to detect the formation of specific AGEs.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Quantify the band intensities to compare the levels of specific AGEs formed.

  • Mass Spectrometry:

    • For a more detailed analysis, the glycated protein samples can be subjected to enzymatic digestion (e.g., with trypsin).

    • The resulting peptide mixture can be analyzed by LC-MS/MS to identify and quantify specific glycation adducts on lysine and arginine residues.

Signaling Pathways and Experimental Workflows

The interaction of AGEs with their cellular receptors, such as the Receptor for Advanced Glycation End-products (RAGE), triggers a cascade of intracellular signaling events, leading to oxidative stress and inflammation. A generalized workflow for studying the cellular effects of this compound and D-Threose-induced AGEs is presented below.

experimental_workflow cluster_in_vitro In Vitro Glycation cluster_cellular_assay Cellular Assay cluster_analysis Analysis BSA Bovine Serum Albumin (BSA) L_Threose_AGEs This compound-AGEs BSA->L_Threose_AGEs Incubation D_Threose_AGEs D-Threose-AGEs BSA->D_Threose_AGEs Incubation L_Threose This compound L_Threose->L_Threose_AGEs D_Threose D-Threose D_Threose->D_Threose_AGEs Cells Target Cells (e.g., Macrophages, Endothelial Cells) L_Threose_AGEs->Cells Treatment D_Threose_AGEs->Cells Treatment RAGE_Activation RAGE Activation Cells->RAGE_Activation Binding Signaling_Pathways Activation of NF-κB, MAPKs RAGE_Activation->Signaling_Pathways Downstream Signaling Cellular_Response Oxidative Stress & Inflammation (ROS, Cytokine Production) Signaling_Pathways->Cellular_Response Leads to Measurement Measurement of ROS (e.g., DCFH-DA assay) Measurement of Cytokines (e.g., ELISA) Cellular_Response->Measurement Quantification

Caption: Experimental workflow for comparing the cellular effects of this compound and D-Threose-derived AGEs.

The binding of AGEs to RAGE typically activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This leads to the upregulation of pro-inflammatory cytokines and increased production of reactive oxygen species (ROS), creating a state of cellular stress.

signaling_pathway AGEs AGEs (L- or D-Threose derived) RAGE RAGE AGEs->RAGE ROS ROS Production RAGE->ROS NFkB NF-κB Activation RAGE->NFkB MAPK MAPK Activation RAGE->MAPK Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammatory Response (Cytokine Release) NFkB->Inflammation MAPK->Inflammation

Caption: Generalized signaling pathway activated by AGE-RAGE interaction.

Conclusion and Future Directions

The available evidence clearly establishes this compound as a potent glycating agent. However, a significant knowledge gap exists regarding the comparative glycation potential of D-Threose. The rapid metabolic conversion of D-Threose to D-threitol by aldose reductase in some tissues complicates the direct assessment of its intrinsic glycation capacity in vivo.

Future research should prioritize a direct, quantitative comparison of this compound and D-Threose in their ability to form AGEs and induce protein cross-linking under standardized in vitro conditions. Such studies will be crucial for a comprehensive understanding of the biological implications of these two stereoisomers and for informing the development of targeted therapeutic strategies to mitigate the detrimental effects of protein glycation. Investigating the glycation potential in cell models with varying levels of aldose reductase activity would also provide valuable insights into the tissue-specific effects of D-Threose.

References

L-Threose as a Biomarker for Ascorbic Acid Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Threose and other key molecules as biomarkers for the degradation of ascorbic acid (Vitamin C). The selection of a reliable biomarker is critical for assessing the stability of ascorbic acid in pharmaceutical formulations, food products, and biological systems. This document presents supporting experimental data, detailed methodologies, and visual pathways to aid in the validation and application of these biomarkers.

Introduction to Ascorbic Acid Degradation and its Biomarkers

Ascorbic acid is an essential nutrient and a widely used antioxidant in the pharmaceutical and food industries. However, its inherent instability and susceptibility to degradation pose significant challenges. The degradation of ascorbic acid proceeds through complex oxidative and non-oxidative pathways, leading to a variety of products.[1][2] Monitoring this degradation is crucial for quality control and stability studies. An ideal biomarker for ascorbic acid degradation should be a direct and quantifiable product of the degradation process, exhibiting a concentration that correlates with the extent of ascorbic acid loss.

This guide focuses on the validation of this compound as a specific biomarker and compares its performance against two other major degradation products: dehydroascorbic acid (DHA) and 2,3-diketogulonic acid (DKG).

Ascorbic Acid Degradation Pathway

The degradation of L-ascorbic acid is a multifaceted process initiated by its oxidation to dehydroascorbic acid (DHA). DHA is an unstable intermediate that can be hydrolyzed to 2,3-diketogulonic acid (DKG). Both DHA and DKG can further degrade into smaller molecules, including this compound, L-xylosone, and oxalic acid. The specific pathway and the prevalence of each degradation product are influenced by factors such as pH, temperature, oxygen levels, and the presence of metal ions.[3][4]

Ascorbic_Acid_Degradation Ascorbic_Acid L-Ascorbic Acid DHA Dehydroascorbic Acid (DHA) Ascorbic_Acid->DHA Oxidation DKG 2,3-Diketogulonic Acid (DKG) DHA->DKG Hydrolysis Threose This compound DKG->Threose Decarboxylation Other Other Degradation Products (e.g., L-Xylosone, Oxalic Acid) DKG->Other Further Degradation

Figure 1. Simplified pathway of aerobic ascorbic acid degradation.

Comparative Analysis of Biomarkers

The selection of an appropriate biomarker depends on the specific application, the matrix being analyzed, and the analytical capabilities available. The following tables provide a comparative summary of this compound, DHA, and DKG based on key performance characteristics.

Table 1: Qualitative Comparison of Ascorbic Acid Degradation Biomarkers
FeatureThis compoundDehydroascorbic Acid (DHA)2,3-Diketogulonic Acid (DKG)
Role in Pathway Downstream productInitial oxidation productIntermediate hydrolysis product
Specificity High; less likely to be present from other sources.Moderate; can be reduced back to ascorbic acid.Moderate; an unstable intermediate.
Stability Relatively stable compared to DHA and DKG.[5]Highly unstable and reactive.[2]Unstable and readily degrades further.[4]
Reactivity Known to be involved in protein glycation.[5]Highly reactive, participates in various cellular processes.Reactive intermediate.
Analytical Challenge Requires sensitive and specific analytical methods.Difficult to measure accurately due to instability.Challenging to quantify due to its transient nature.
Table 2: Quantitative Performance of Analytical Methods for Biomarker Quantification
ParameterThis compound (GC-MS)Dehydroascorbic Acid (UHPLC-MS/MS)2,3-Diketogulonic Acid (HPLC)
Limit of Detection (LOD) In the low µg/mL range.[6]As low as 18 µg/L.[7]Dependent on derivatization and detection method.
Limit of Quantification (LOQ) In the µg/mL range.[6]As low as 18 µg/L.[7]Typically in the µM range.
Linearity (R²) >0.99>0.99>0.99
Recovery Typically >85%92-130%Method-dependent
Precision (RSD%) <15%<15%<15%

Experimental Protocols

Accurate quantification of these biomarkers is essential for their validation. The following are summarized protocols for the analysis of this compound, DHA, and DKG.

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound in various matrices, including biological fluids and food extracts.

1. Sample Preparation:

  • Homogenize the sample in a suitable extraction solvent (e.g., methanol/water).

  • Centrifuge to pellet proteins and other insoluble materials.

  • Collect the supernatant.

2. Derivatization:

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Add a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to convert this compound to its volatile trimethylsilyl (TMS) derivative.

  • Incubate at a specific temperature and time (e.g., 70°C for 30 minutes).

3. GC-MS Analysis:

  • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Temperature Program: Implement a suitable temperature gradient to separate the this compound-TMS derivative from other components.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for the this compound derivative.

4. Quantification:

  • Prepare a calibration curve using this compound standards subjected to the same derivatization procedure.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Simultaneous Quantification of Dehydroascorbic Acid (DHA) and Ascorbic Acid by UHPLC-MS/MS

This method allows for the rapid and sensitive simultaneous measurement of both ascorbic acid and its initial oxidation product, DHA.[8]

1. Sample Preparation:

  • Extract the sample with an acidic solution (e.g., metaphosphoric acid) to stabilize ascorbic acid and DHA.

  • Centrifuge to remove precipitates.

  • Dilute the supernatant with the mobile phase.

2. UHPLC-MS/MS Analysis:

  • UHPLC Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of these polar compounds.

  • Mobile Phase: Employ a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

  • MS/MS Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • For Ascorbic Acid: Monitor the transition m/z 175 → 115.

    • For DHA: Monitor the transition m/z 173 → 113.[7]

3. Quantification:

  • Construct calibration curves for both ascorbic acid and DHA using authentic standards.

  • Calculate the concentrations in the samples based on the respective calibration curves.

Protocol 3: Quantification of 2,3-Diketogulonic Acid (DKG) by HPLC with UV Detection

This protocol involves a derivatization step to form a stable, chromophoric derivative of DKG for HPLC analysis.

1. Sample Preparation:

  • Extract the sample as described for DHA analysis.

2. Derivatization:

  • React the sample extract with a derivatizing agent such as o-phenylenediamine (OPD) to form a stable quinoxaline derivative of DKG.

  • Control the reaction pH and temperature to ensure complete derivatization.

3. HPLC Analysis:

  • HPLC Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • UV Detection: Monitor the eluent at the wavelength of maximum absorbance for the DKG-quinoxaline derivative (typically around 340-360 nm).

4. Quantification:

  • Prepare a calibration curve using DKG standards that have undergone the same derivatization process.

  • Determine the DKG concentration in the sample from the calibration curve.

Experimental Workflow Comparison

The choice of analytical workflow depends on the target biomarker(s) and the available instrumentation. The following diagram illustrates a comparative workflow for the analysis of this compound, DHA, and DKG.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_threose This compound Analysis cluster_dha DHA/AA Analysis cluster_dkg DKG Analysis Sample Sample (e.g., Pharmaceutical, Food, Biological Fluid) Extraction Extraction (e.g., with Metaphosphoric Acid) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Deriv_Threose Derivatization (TMS) Supernatant->Deriv_Threose For this compound UHPLCMS UHPLC-MS/MS Analysis Supernatant->UHPLCMS For DHA/AA Deriv_DKG Derivatization (OPD) Supernatant->Deriv_DKG For DKG GCMS GC-MS Analysis Deriv_Threose->GCMS Quant_Threose Quantification GCMS->Quant_Threose Quant_DHA Quantification UHPLCMS->Quant_DHA HPLCUV HPLC-UV Analysis Deriv_DKG->HPLCUV Quant_DKG Quantification HPLCUV->Quant_DKG

Figure 2. Comparative workflow for biomarker analysis.

Conclusion and Recommendations

The validation of a specific biomarker for ascorbic acid degradation is highly dependent on the context of the study.

  • Dehydroascorbic Acid (DHA) is a good indicator of the initial stages of oxidative degradation. However, its inherent instability makes accurate quantification challenging and requires rapid sample processing and analysis.[2]

  • 2,3-Diketogulonic Acid (DKG) represents a further, irreversible step in the degradation pathway. Its measurement can provide insights into the extent of irreversible ascorbic acid loss. Like DHA, it is also relatively unstable.

  • This compound emerges as a promising biomarker for later-stage degradation. Its higher stability compared to DHA and DKG makes it a more robust analyte for studies involving longer storage times or harsher processing conditions.[5] The fact that it is a downstream product indicates a more significant and irreversible degradation of ascorbic acid.

For a comprehensive assessment of ascorbic acid stability, it is recommended to monitor ascorbic acid itself, along with a combination of its degradation products. For early-stage degradation, the ratio of DHA to ascorbic acid can be a sensitive indicator. For studies focused on the consequences of degradation, such as the formation of advanced glycation end products, This compound is a particularly relevant biomarker due to its role in protein cross-linking.[5]

The choice of analytical methodology should be guided by the required sensitivity, specificity, and the available instrumentation. Mass spectrometry-based methods (GC-MS and LC-MS/MS) generally offer higher specificity and sensitivity compared to UV-based detection methods.

References

A Comparative Analysis of L-Threose Reactivity in Glycation and the Maillard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-Threose's Reactivity with Other Monosaccharides, Supported by Experimental Data.

This guide provides a comprehensive comparison of the reactivity of this compound with other common monosaccharides, namely D-glucose, D-fructose, and D-ribose, in the context of glycation and the Maillard reaction. This information is critical for researchers in various fields, including drug development, as this compound, a degradation product of ascorbic acid, has been identified as a potent glycating agent.[1] Understanding its reactivity is crucial for assessing its potential physiological and pathological implications.

Executive Summary

This compound exhibits significant reactivity in non-enzymatic browning and glycation processes. While direct kinetic comparisons with glucose, fructose, and ribose are limited in the existing literature, available data suggests that this compound is a potent agent for protein cross-linking and glycation. The general reactivity trend for monosaccharides in the Maillard reaction is pentoses > hexoses, with ketoses like fructose often being more reactive than their aldose counterparts like glucose.[2][3] this compound, an aldotetrose, is reported to have the greatest ability to glycate and crosslink lens proteins in vitro when compared to other degradation products of ascorbic acid.[1]

Comparative Reactivity of Monosaccharides

The reactivity of monosaccharides in the Maillard reaction and glycation is influenced by several factors, including their structure (aldose vs. ketose, number of carbons) and the proportion of the open-chain form, which is the reactive species.

General Reactivity Trends:

  • Pentoses vs. Hexoses: Pentoses, such as ribose, are generally more reactive than hexoses like glucose and fructose.[2]

  • Aldoses vs. Ketoses: While aldoses have a terminal carbonyl group, some studies have shown that ketoses like fructose can be more reactive than glucose in the Maillard reaction.[4][5]

  • This compound: As an aldotetrose, this compound possesses a reactive aldehyde group. Studies have demonstrated its rapid reaction with proteins, a process that is significantly accelerated in the presence of amino acids.[1]

Quantitative Data on Monosaccharide Reactivity

The following tables summarize available quantitative and semi-quantitative data comparing the reactivity of this compound and other monosaccharides. It is important to note that direct side-by-side kinetic data for all four sugars under identical conditions is scarce. The presented data is compiled from various studies and should be interpreted with consideration of the different experimental setups.

Table 1: Relative Protein Cross-linking Efficacy and Reaction Rates

Cross-linking AgentRelative Effectiveness (Saturating Conc.)Relative Reaction Rate (Optimal pH & Saturating Conc.)
Glutaraldehyde (GA)GA > PA > EDC > MG = GP >> LT PA = GA > EDC > GP > MG >> LT
Proanthrocyanidin (PA)
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)
Methylglyoxal (MG)
Genipin (GP)
This compound (LT)

Data from a study comparing various protein cross-linking agents. This table indicates that this compound has a lower relative effectiveness and reaction rate compared to other potent cross-linkers like glutaraldehyde and methylglyoxal under the tested conditions.[6]

Table 2: Comparative Glycation and Advanced Glycation End-product (AGE) Formation

MonosaccharideRelative Rate of Glycation/AGE FormationObservations
This compound HighReported to have the greatest ability to glycate and crosslink lens proteins in vitro compared to other ascorbic acid degradation products.[1] Reaction rate with N-alpha-acetyl-L-lysine is accelerated 30-fold.[1]
D-RiboseVery HighGenerally considered one of the most reactive monosaccharides in Maillard reactions and AGE formation.[7][8][9]
D-FructoseHighGenerally more reactive than glucose in forming AGEs.[4][5][10]
D-GlucoseModerateThe most abundant monosaccharide in vivo, but generally less reactive than fructose and ribose in glycation reactions.[4][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible comparison of monosaccharide reactivity. Below are representative protocols for key experiments.

In Vitro Protein Glycation Assay

This protocol describes the incubation of a model protein with a monosaccharide to assess the extent of glycation over time.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound, D-Glucose, D-Fructose, D-Ribose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium azide (NaN₃)

  • Sterile, pyrogen-free water

  • Incubator at 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of BSA in PBS (pH 7.4).

    • Prepare 1 M stock solutions of each monosaccharide in sterile water.

    • Prepare a 0.2% (w/v) sodium azide solution in sterile water to inhibit microbial growth.

  • Incubation Setup:

    • In sterile microcentrifuge tubes, prepare reaction mixtures containing:

      • BSA stock solution to a final concentration of 1 mg/mL.

      • Monosaccharide stock solution to a final concentration of 50 mM, 100 mM, and 250 mM.

      • Sodium azide solution to a final concentration of 0.02%.

    • Adjust the final volume with PBS (pH 7.4).

    • Prepare a control sample containing BSA and sodium azide in PBS without any monosaccharide.

  • Incubation:

    • Incubate all tubes at 37°C for desired time points (e.g., 7, 14, and 21 days).

  • Termination of Reaction:

    • After each time point, stop the reaction by freezing the samples at -80°C until further analysis.

Monitoring Maillard Reaction Progress using UV-Vis Spectroscopy

This method allows for the tracking of intermediate and advanced Maillard reaction products by measuring absorbance at specific wavelengths.

Materials:

  • Glycation reaction samples (from the protocol above)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Thaw the glycation reaction samples.

    • If necessary, dilute the samples with PBS to ensure the absorbance readings are within the linear range of the spectrophotometer (typically below 1.0).

  • Spectrophotometric Measurement:

    • Use PBS as a blank to zero the spectrophotometer.

    • Measure the absorbance of each sample at:

      • 294 nm or 320 nm: To monitor the formation of intermediate Maillard reaction products.

      • 420 nm: To monitor the formation of brown melanoidins (advanced glycation end-products).

  • Data Analysis:

    • Plot the absorbance values against incubation time for each monosaccharide and concentration to compare the reaction kinetics.

Quantification of Advanced Glycation End-products (AGEs) by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used for the quantitative measurement of total AGEs or specific AGEs like Carboxymethyl-lysine (CML).

Materials:

  • Commercial AGEs ELISA kit (follow manufacturer's instructions)

  • Glycation reaction samples

  • Microplate reader

Procedure:

  • Sample and Standard Preparation:

    • Prepare standards and samples according to the kit's protocol. This may involve dilution of the glycation reaction samples.

  • ELISA Protocol:

    • Follow the specific steps outlined in the ELISA kit manual, which typically include:

      • Coating the microplate with an anti-AGE antibody.

      • Adding standards and samples to the wells.

      • Incubating with a biotinylated detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a TMB substrate solution for color development.

      • Stopping the reaction with a stop solution.

  • Measurement and Analysis:

    • Read the absorbance of each well at the specified wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of AGEs in the samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

Maillard Reaction Pathway

The Maillard reaction is a complex series of reactions that begins with the condensation of a reducing sugar with an amino group, leading to the formation of a Schiff base. This is followed by rearrangement to form Amadori or Heyns products, which then undergo further reactions to form a diverse range of compounds, including advanced glycation end-products (AGEs).

Maillard_Reaction Reducing_Sugar Reducing Sugar (e.g., this compound, Glucose, Fructose, Ribose) Schiff_Base Schiff Base (Unstable) Reducing_Sugar->Schiff_Base Condensation Amino_Compound Amino Compound (Protein, Peptide, Amino Acid) Amino_Compound->Schiff_Base Amadori_Product Amadori/Heyns Product (Early Glycation) Schiff_Base->Amadori_Product Rearrangement Dicarbonyls Reactive Dicarbonyls (e.g., Glyoxal, Methylglyoxal) Amadori_Product->Dicarbonyls Degradation AGEs Advanced Glycation End-products (AGEs) (e.g., CML, Pentosidine) Amadori_Product->AGEs Dicarbonyls->AGEs Further Reactions Crosslinking Protein Cross-linking & Cellular Dysfunction AGEs->Crosslinking

Maillard Reaction Pathway
Experimental Workflow for Comparing Monosaccharide Reactivity

The following diagram illustrates a typical workflow for comparing the reactivity of different monosaccharides in vitro.

Experimental_Workflow start Start: Prepare Monosaccharide and Protein Solutions incubation In Vitro Incubation (e.g., 37°C for 1-4 weeks) start->incubation sampling Time-course Sampling (e.g., Day 0, 7, 14, 21) incubation->sampling analysis Analysis of Glycation sampling->analysis uv_vis UV-Vis Spectroscopy (Browning & Intermediates) analysis->uv_vis fluorescence Fluorescence Spectroscopy (Fluorescent AGEs) analysis->fluorescence elisa ELISA (Specific AGEs, e.g., CML) analysis->elisa hplc HPLC/LC-MS (Quantification of Reactants & Products) analysis->hplc data_analysis Data Analysis & Comparison of Reaction Kinetics uv_vis->data_analysis fluorescence->data_analysis elisa->data_analysis hplc->data_analysis

Monosaccharide Reactivity Workflow

Conclusion

This compound is a highly reactive monosaccharide with significant potential for inducing protein glycation and cross-linking. While direct quantitative comparisons with glucose, fructose, and ribose are not extensively documented in a single study, the available evidence strongly suggests a high degree of reactivity. For researchers in drug development and related fields, the potent glycating nature of this compound warrants careful consideration, particularly in contexts where ascorbic acid degradation may occur. Further research involving direct kinetic comparisons of these monosaccharides under standardized conditions would be invaluable for a more precise understanding of their relative reactivities and biological consequences.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for L-Threose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of L-Threose is critical for understanding its role in various biological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of established analytical methods applicable to the analysis of this compound.

Given the limited availability of direct cross-validation studies for this compound, this document leverages data from structurally similar monosaccharides to present a robust framework for method selection, development, and cross-validation. The principles and protocols outlined herein are designed to adhere to the International Council for Harmonisation (ICH) guidelines, ensuring the generation of reliable and reproducible data suitable for regulatory submission.

Introduction to this compound and the Imperative of Analytical Method Cross-Validation

This compound is a four-carbon monosaccharide, an aldose that, along with its stereoisomers, plays a role in various biological pathways. The accurate quantification of this compound is essential in diverse research areas, from metabolic studies to the quality control of therapeutic agents.

Cross-validation of analytical methods is a critical process to ensure that a chosen analytical technique is fit for its intended purpose. It involves a systematic comparison of two or more methods to verify that they provide equivalent results within predefined acceptance criteria. This process is fundamental for:

  • Method Transfer: Ensuring consistency of results between different laboratories or instruments.

  • Method Replacement: Validating a new or improved method against an established one.

  • Data Integrity: Providing a higher degree of confidence in analytical results.

The ICH Q2(R1) guideline on the validation of analytical procedures provides a framework for the validation characteristics that should be considered, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1][2][3]

Comparative Analysis of Key Analytical Methods

The selection of an analytical method for this compound quantification is dependent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide focuses on three primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with different detection methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Summary

The following table summarizes the key performance characteristics of the analytical methods discussed. It is important to note that the presented values are derived from studies on analogous monosaccharides and may require optimization for this compound analysis.[4][5][6][7]

Parameter HPLC-RID HPLC-UV (with Derivatization) LC-MS/MS GC-MS (with Derivatization)
Specificity ModerateHighVery HighVery High
Linearity (r²) > 0.998[4]> 0.99[8]> 0.997[9]> 0.99[7]
Limit of Detection (LOD) 0.13 - 0.36 mg/mL[4]~0.002% (w/w)[10]100 ng/mL[11]Lower than HPLC-RID
Limit of Quantitation (LOQ) 0.44 - 0.70 mg/mL[4]Dependent on derivatizing agentng/mL range[12]Dependent on derivatization
Precision (RSD) < 2.0%[6]< 2.0%< 10%[9]< 15%
Accuracy (% Recovery) 81 - 121%[4]92.4 - 109%[10]90 - 125%[13]Typically 85 - 115%
Throughput HighModerateHighModerate
Chiral Separation Requires chiral columnRequires chiral column/derivatizationRequires chiral columnRequires chiral column/derivatization

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the discussed techniques.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and widely used technique for the analysis of underivatized sugars.[5][6]

  • Instrumentation: HPLC system equipped with a refractive index detector.

  • Column: Amino-based column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

For enhanced sensitivity and selectivity, this compound can be derivatized to introduce a UV-absorbing chromophore.[8][10] A common derivatizing agent is p-aminobenzoic acid ethyl ester (ABEE).[10]

  • Derivatization:

    • To an aqueous solution of this compound, add a solution of ABEE in methanol and a reducing agent (e.g., sodium cyanoborohydride).

    • Add acetic acid and incubate the mixture.

    • The resulting derivative can be directly analyzed by HPLC.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of aqueous buffer (e.g., 0.5% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[10]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 230 nm.[10]

  • Injection Volume: 10 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it ideal for the analysis of this compound in complex biological matrices.[11][12]

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).[12]

  • Mobile Phase: Gradient elution with acetonitrile and water, both containing a small amount of an additive like ammonium acetate.[11]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Negative ESI.

  • MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation: Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant is then diluted and injected.

Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile sugars like this compound, a two-step derivatization is required to increase volatility.[7][14]

  • Derivatization:

    • Methoximation: The sample is first treated with methoxyamine hydrochloride in pyridine to protect the carbonyl group.

    • Silylation: The hydroxyl groups are then derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[7]

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is used to separate the derivatized sugars.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound quantification.

Cross-Validation Workflow Cross-Validation Workflow for this compound Analysis cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Outcome A Develop Method A (e.g., HPLC-RID) B Validate Method A (ICH Q2(R1)) A->B E Define Acceptance Criteria (e.g., based on historical data) B->E C Develop Method B (e.g., LC-MS/MS) D Validate Method B (ICH Q2(R1)) C->D D->E F Select a Set of Representative Samples (covering the analytical range) E->F G Analyze Samples with Both Methods F->G H Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) G->H I Evaluate Against Acceptance Criteria H->I J Methods are Correlated I->J Criteria Met K Investigate Discrepancies I->K Criteria Not Met

Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.

Signaling Pathway (Illustrative Example)

While this compound is not part of a classical signaling pathway, its metabolic fate can be visualized. The following diagram shows a simplified representation of the pentose phosphate pathway, where a four-carbon sugar intermediate is involved.

Caption: A simplified diagram of the pentose phosphate pathway highlighting Erythrose-4-Phosphate.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision that should be guided by the specific requirements of the study. While HPLC-RID offers a simple and robust method for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity for complex samples. GC-MS, although requiring derivatization, is a powerful alternative.

Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure data quality and reliability. Furthermore, the cross-validation of different analytical methods provides the highest level of confidence in the generated data, which is paramount in research, drug development, and quality control. This guide serves as a foundational resource for establishing and comparing analytical methodologies for the accurate and reliable quantification of this compound.

References

L-Threose vs. Glucose: A Comparative Analysis of Advanced Glycation End-Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-enzymatic glycation of proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end-products (AGEs), is a pivotal process implicated in the pathogenesis of numerous age-related and metabolic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. While glucose is the most abundant reducing sugar in the body, other highly reactive sugars and their metabolites can significantly contribute to the AGE pool. This guide provides an objective comparison of L-threose, a metabolic product of ascorbic acid, and D-glucose in their capacity to form AGEs, supported by experimental data and methodologies.

Quantitative Comparison of Glycation Potential

This compound has been identified as a significantly more potent glycating agent than D-glucose. This heightened reactivity is attributed to its higher proportion in the open-chain form compared to the more stable cyclic structure of glucose.[1] While direct quantitative comparisons in a single study are limited, the available evidence consistently demonstrates the accelerated rate of AGE formation and protein cross-linking with this compound.

Below is an illustrative table summarizing the expected relative differences in key parameters of glycation based on the current understanding of their reactivity.

ParameterThis compoundD-GlucoseReference
Rate of AGE Formation HighLow[2]
Protein Cross-linking Rapid and extensiveSlow and less extensive[3][4]
Formation of Fluorescent AGEs Rapid increase in fluorescenceSlow increase in fluorescence[5]
Specific AGEs Formed Nε-(carboxymethyl)lysine (CML), Formyl-threosyl-pyrrole (FTP)Nε-(carboxymethyl)lysine (CML), Pentosidine[2][6]

Experimental Protocols

A standardized in vitro glycation assay is crucial for comparing the glycation potential of different reducing sugars. The following protocol, adapted from established methodologies, can be employed to compare this compound and glucose.[6][7][8]

In Vitro Glycation of Bovine Serum Albumin (BSA)

Objective: To compare the rate of AGE formation by incubating BSA with this compound and D-glucose.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Glucose

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium azide (NaN3)

  • 96-well microplates (black, clear bottom for fluorescence)

  • Spectrofluorometer

  • SDS-PAGE apparatus and reagents

  • ELISA reader and relevant AGE-specific ELISA kits (e.g., CML)

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mg/mL (150 µM) stock solution of BSA in PBS (pH 7.4).

    • Prepare 1 M stock solutions of D-glucose and this compound in PBS.

    • Prepare a 0.2% sodium azide solution in PBS as a bacteriostatic agent.

  • Incubation:

    • In sterile microcentrifuge tubes, set up the following reaction mixtures:

      • Control: BSA solution + PBS

      • Glucose: BSA solution + D-glucose solution (final concentration 50 mM)

      • This compound: BSA solution + this compound solution (final concentration 50 mM)

    • Add sodium azide to a final concentration of 0.02% to all samples.

    • Incubate all tubes at 37°C for a period of 1 to 4 weeks. Aliquots can be taken at various time points (e.g., weekly) for analysis.

  • Analysis of AGE Formation:

    • Fluorescence Spectroscopy:

      • Dilute the samples in PBS.

      • Transfer 200 µL of each diluted sample to a 96-well black microplate.

      • Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm to detect fluorescent AGEs.[4][9]

    • SDS-PAGE:

      • Analyze the samples by SDS-PAGE to observe protein cross-linking, which will appear as high molecular weight aggregates.

    • ELISA:

      • Quantify the formation of specific AGEs, such as Nε-(carboxymethyl)lysine (CML), using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Logical Relationships

The pathological effects of AGEs are largely mediated through their interaction with the Receptor for Advanced Glycation End Products (RAGE).[10] The binding of AGEs, regardless of the initial sugar source, to RAGE triggers a cascade of intracellular signaling events that lead to oxidative stress, inflammation, and cellular dysfunction.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis BSA Bovine Serum Albumin (BSA) Incubate Incubate at 37°C (1-4 weeks) BSA->Incubate Glucose D-Glucose Glucose->Incubate LThreose This compound LThreose->Incubate Fluorescence Fluorescence Spectroscopy (Ex: 370nm, Em: 440nm) Incubate->Fluorescence SDSPAGE SDS-PAGE (Cross-linking) Incubate->SDSPAGE ELISA ELISA (Specific AGEs) Incubate->ELISA

In Vitro Glycation Experimental Workflow

The AGE-RAGE signaling axis is a central pathway in the pathogenesis of glycation-related diseases. The binding of AGEs to RAGE activates multiple downstream signaling cascades, including NF-κB and MAPKs, leading to the expression of pro-inflammatory cytokines and adhesion molecules.

AGE_RAGE_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response AGEs AGEs (from this compound or Glucose) RAGE RAGE Receptor AGEs->RAGE Binding ROS Reactive Oxygen Species (ROS) Generation RAGE->ROS MAPK MAPK Pathway (p38, ERK, JNK) RAGE->MAPK NFkB NF-κB Activation ROS->NFkB MAPK->NFkB GeneExpression Altered Gene Expression NFkB->GeneExpression Inflammation Inflammation OxidativeStress Oxidative Stress Apoptosis Apoptosis GeneExpression->Inflammation GeneExpression->OxidativeStress GeneExpression->Apoptosis

References

TNA Stability Outshines DNA and RNA in Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that Threose Nucleic Acid (TNA) exhibits significantly greater stability against both chemical and enzymatic degradation compared to its natural counterparts, DNA and RNA. This superior resilience positions TNA as a promising candidate for various therapeutic and diagnostic applications where nucleic acid longevity is paramount.

Researchers and drug development professionals will find TNA's enhanced stability a key advantage. Unlike DNA and RNA, which are susceptible to rapid degradation in biological environments, TNA's unique four-carbon threose sugar backbone renders it remarkably robust. This intrinsic stability could lead to the development of more effective and longer-lasting nucleic acid-based drugs and diagnostic tools.

Comparative Stability Data

The following table summarizes the quantitative data on the stability of TNA, DNA, and RNA under different degradative conditions.

ConditionNucleic AcidHalf-life (t½)Reference
Acid-Mediated Degradation
pH 3.3 at 90°CTNA6.3 hours[1]
DNA10.9 minutes[1]
RNA40.8 minutes[1]
Enzymatic Degradation (Serum)
10% Fetal Bovine Serum (FBS) at 37°CTNANo significant degradation after 24 hours[2]
DNA2.22 hours[2]

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing and comparing the stability of nucleic acids like TNA, DNA, and RNA.

Stability_Workflow cluster_prep Sample Preparation cluster_degradation Degradation Assay cluster_analysis Analysis Prep Synthesize & Purify Nucleic Acids (TNA, DNA, RNA) Label Label with Fluorescent Dye (optional) Prep->Label Incubate Incubate under Degradative Conditions (e.g., Acid, Serum) Label->Incubate Timepoints Collect Aliquots at Various Timepoints Incubate->Timepoints Quench Quench Reaction (if necessary) Timepoints->Quench Analyze Analyze Samples (e.g., HPLC, PAGE) Quench->Analyze Quantify Quantify Remaining Intact Nucleic Acid Analyze->Quantify HalfLife Calculate Half-life (t½) Quantify->HalfLife

Experimental workflow for nucleic acid stability assessment.

Key Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison.

Acid-Mediated Degradation Assay

This protocol is adapted from studies comparing the acid lability of TNA, DNA, and RNA.[1][3]

Objective: To determine the rate of degradation of nucleic acids under acidic conditions.

Materials:

  • Purified oligonucleotides (TNA, DNA, RNA) of the same sequence.

  • Acidic buffer (e.g., pH 3.3).

  • Quenching buffer (e.g., 0.05 M triethylammonium bicarbonate (TEAB), pH 8.5).

  • Heating block or water bath set to 90°C.

  • Ion Pair Reverse Phase High-Pressure Liquid Chromatography (RP-HPLC) system.

Procedure:

  • Dissolve the purified nucleic acid oligonucleotides in the acidic buffer to a final concentration.

  • Incubate the samples at 90°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of each sample.

  • Immediately quench the degradation reaction by adding the aliquot to the quenching buffer.

  • Analyze the quenched samples by ion pair RP-HPLC to separate the full-length oligonucleotide from its degradation products.

  • Quantify the peak area of the full-length oligonucleotide at each time point.

  • Calculate the percentage of intact oligonucleotide remaining over time and determine the half-life (t½) by fitting the data to a first-order decay model.

Enzymatic Degradation Assay in Serum

This protocol is based on experiments evaluating the stability of nucleic acids in the presence of nucleases found in serum.[2]

Objective: To assess the resistance of nucleic acids to degradation by serum nucleases.

Materials:

  • Fluorescently labeled oligonucleotides (TNA, DNA).

  • Fetal Bovine Serum (FBS), typically 10%.

  • Phosphate-Buffered Saline (PBS).

  • Incubator set to 37°C.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE) system.

  • Fluorescence gel scanner.

Procedure:

  • Prepare solutions of the fluorescently labeled TNA and DNA oligonucleotides in PBS containing 10% FBS.

  • Incubate the samples at 37°C.

  • At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction.

  • Stop the enzymatic reaction by adding a denaturing loading buffer.

  • Separate the samples on a denaturing polyacrylamide gel.

  • Visualize the bands using a fluorescence gel scanner.

  • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

  • Normalize the intensity at each time point to the intensity at time 0 to determine the percentage of intact oligonucleotide.

  • Calculate the half-life (t½) of the nucleic acid under these conditions.

The remarkable stability of TNA, particularly its resistance to the enzymatic degradation that rapidly breaks down DNA and RNA, underscores its potential as a robust alternative for in vivo applications.[4][5][6] This inherent biostability, a consequence of its unique 2',3'-phosphodiester linked backbone, eliminates the need for the extensive chemical modifications often required to protect therapeutic DNA and RNA oligonucleotides from nuclease digestion.[1][3][6]

References

Comparative Kinetics of Aldose Reductase: A Focus on L-Threose and Other Key Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic parameters of aldose reductase (AR) with its substrate L-Threose and other physiologically relevant aldehydes. Aldose reductase (EC 1.1.1.21), the first and rate-limiting enzyme in the polyol pathway, has been a significant therapeutic target, particularly in the context of diabetic complications.[1] Its ability to reduce a broad spectrum of aldehydes, however, suggests a dual role in both pathophysiology and cellular detoxification.[2][3] Understanding its substrate specificity is therefore critical for the development of effective and selective inhibitors.

This compound, a product of ascorbate oxidation, is of particular interest due to its potential to glycate and crosslink proteins, contributing to cellular damage.[4] The detoxification of this compound to L-threitol by aldose reductase highlights a protective role for the enzyme.[5] This guide summarizes the available quantitative data to facilitate a comparative analysis of AR's efficiency with this compound versus other key substrates like glucose and the lipid peroxidation product 4-hydroxynonenal (4-HNE).

Data Presentation: Kinetic Parameter Comparison

The efficiency of aldose reductase with various substrates is best understood by comparing their kinetic constants: the Michaelis constant (Kₘ), maximal velocity (Vₘₐₓ), and catalytic constant (k꜋ₐₜ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency is often represented as the k꜋ₐₜ/Kₘ ratio.

The following table summarizes the kinetic parameters of aldose reductase from various sources for this compound and other common substrates. It is important to note that kinetic parameters can vary depending on the enzyme source and assay conditions.[6]

SubstrateEnzyme SourceKₘVₘₐₓ (appk꜋ₐₜ)k꜋ₐₜ/Kₘ (M⁻¹min⁻¹)Reference
This compound Rat Lens7.1 x 10⁻⁴ M (0.71 mM)Not ReportedNot Reported[5]
D,L-Glyceraldehyde Bovine Lens4.7 mM1.2 U/mgNot Reported[6]
D-Glucose Human/Bovine50 - 100 mMNot ReportedNot Reported[1]
4-Hydroxynonenal (4-HNE) Human22 µM (0.022 mM)Not Reported4.6 x 10⁶[2][7]
Methylglyoxal Murine TissueNot ReportedNot ReportedNot Reported[8]
L-Idose Human Recombinant~4.26 mMNot ReportedNot Reported[9]
p-Nitrobenzaldehyde Rat Lens~0.009 mMNot ReportedNot Reported[10]

Data for Vₘₐₓ and k꜋ₐₜ for many substrates, including this compound, are not consistently reported across comparative studies, highlighting a gap in the existing literature.

Signaling Pathway: The Polyol Pathway

Aldose reductase initiates the polyol pathway, which converts glucose to fructose. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications due to the accumulation of the intermediate sorbitol and the depletion of the cofactor NADPH.[4][11]

Polyol_Pathway cluster_main cluster_cofactors1 cluster_cofactors2 Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD NAD⁺ NADPH NADPH NADP NADP⁺ NADPH->NADP NADH NADH NAD->NADH

Figure 1: The two-step polyol pathway of glucose metabolism.

Experimental Protocols

The determination of aldose reductase kinetic parameters is typically achieved by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.[6]

I. Materials and Reagents

  • Purified or recombinant aldose reductase enzyme

  • NADPH

  • Substrates (e.g., this compound, D,L-Glyceraldehyde, D-Glucose)

  • Aldose Reductase Assay Buffer (e.g., 0.1 M potassium phosphate, pH 6.2-6.8)

  • Dithiothreitol (DTT) for enzyme stability

  • Ammonium sulfate

  • EDTA

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

II. Reagent Preparation

  • AR Assay Buffer: Prepare a 0.1 M potassium or sodium phosphate buffer and adjust the pH to 6.2-6.8.

  • Enzyme Solution: Dilute the purified aldose reductase enzyme in cold assay buffer containing 2 mM DTT to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.[6] Keep the enzyme solution on ice at all times.

  • NADPH Solution: Prepare a stock solution of NADPH (e.g., 20 mM) in sterile water. The final concentration in the assay is typically 0.2 mM. Prepare fresh as NADPH is sensitive to degradation.[12]

  • Substrate Solutions: Prepare stock solutions of the various aldehyde substrates in the assay buffer. A range of concentrations will be needed to determine Kₘ and Vₘₐₓ.

III. Assay Procedure

  • Plate Setup: Add assay buffer to each well of a 96-well microplate.

  • Enzyme Addition: Add the diluted Aldose Reductase Enzyme Solution to all wells except for the blank/background control (add assay buffer to the blank).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: To initiate the reaction, add the NADPH solution and the substrate solution to each well. The total reaction volume is typically 200 µL.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every minute for 10-20 minutes at 37°C.

IV. Data Analysis

  • Calculate Reaction Rate: Determine the rate of NADPH oxidation (ΔAbs/min) from the linear portion of the kinetic curve for each well. Subtract the background rate from the blank control.

  • Determine Kinetic Parameters: Plot the initial velocities (reaction rates) against the substrate concentrations.

  • Michaelis-Menten Plot: Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

  • Lineweaver-Burk Plot: For a linear representation, a double reciprocal plot (1/velocity vs. 1/[Substrate]) can be generated. The x-intercept corresponds to -1/Kₘ, and the y-intercept corresponds to 1/Vₘₐₓ.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for conducting a kinetic analysis of aldose reductase.

Aldose_Reductase_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, NADPH, Substrates) plate 2. Assay Plate Setup (Buffer + Enzyme) prep->plate incubate 3. Pre-incubation (37°C for 10-15 min) plate->incubate initiate 4. Reaction Initiation (Add Substrate + NADPH) incubate->initiate measure 5. Kinetic Measurement (Read Absorbance at 340 nm) initiate->measure rate_calc 6. Calculate Initial Velocities (ΔAbs/min) measure->rate_calc plot 7. Data Plotting (e.g., Michaelis-Menten) rate_calc->plot params 8. Determine Kinetic Parameters (Km, Vmax, kcat) plot->params

Figure 2: Workflow for aldose reductase kinetic assay and analysis.

References

A Comparative Analysis of the Biological Activities of L-Threose and its Enantiomer, D-Threose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of L-threose and its enantiomer, D-threose. While structurally mirror images, these four-carbon monosaccharides exhibit distinct interactions within biological systems. This document summarizes key experimental findings related to their metabolic fate, glycation potential, and enzymatic interactions, offering a valuable resource for researchers in carbohydrate chemistry, drug development, and metabolic studies.

Introduction

This compound and D-threose are aldotetrose sugars that, despite their identical chemical formula, possess different stereochemistry, leading to divergent biological activities. This compound is notably a product of ascorbate (Vitamin C) oxidation in biological systems.[1] Both enantiomers are recognized by the enzyme aldose reductase, a key player in the polyol pathway implicated in diabetic complications.[1][2] Understanding the differential biological impact of these enantiomers is crucial for elucidating their physiological and pathological roles.

Data Presentation

Table 1: Comparative Chemical and Metabolic Properties
PropertyThis compoundD-ThreoseReferences
Source Product of ascorbate oxidationLess common in nature[1]
Chemical Stability Not explicitly stated, but reactiveMore stable than its epimer, D-erythrose
Metabolism Substrate for aldose reductaseSubstrate for aldose reductase[1][2]
Metabolic Product L-threitolD-threitol[1][2]
Table 2: Interaction with Aldose Reductase
ParameterThis compoundD-ThreoseReferences
Substrate for Aldose Reductase YesYes[1][2]
Michaelis Constant (Km) 7.1 x 10⁻⁴ M (for rat lens aldose reductase)Data not available[1]
Metabolic Fate in Lens Tissue Detoxified to L-threitolRapidly reduced to D-threitol[1][2]
Table 3: Glycation Potential
FeatureThis compoundD-ThreoseReferences
Glycating Agent PotentReactivity is an area of ongoing research[2]
Reaction with Proteins Forms Schiff-bases, leading to protein cross-linkingNot well-documented[1]

Experimental Protocols

Aldose Reductase Activity Assay

This protocol is adapted from established methods for measuring aldose reductase activity and can be used to compare the kinetics of this compound and D-threose reduction.[3][4]

Materials:

  • Purified aldose reductase (e.g., from rat lens or recombinant human)

  • NADPH

  • This compound and D-threose solutions of varying concentrations

  • Potassium phosphate buffer (0.1 M, pH 6.2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the threose enantiomer at a specific concentration in a UV-transparent cuvette.

  • Initiate the reaction by adding a known amount of purified aldose reductase.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Repeat the assay with a range of substrate concentrations for both this compound and D-threose.

  • Determine the Michaelis-Menten constants (Km and Vmax) for each enantiomer by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Cellular Uptake Assay

This protocol provides a general framework for assessing the cellular uptake of this compound and D-threose, adapted from standard glucose uptake assays.

Materials:

  • Cultured cells (e.g., lens epithelial cells, erythrocytes)

  • Radiolabeled this compound (e.g., [¹⁴C]this compound) and D-threose (e.g., [¹³C]D-threose or [¹⁴C]D-threose)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation counter or mass spectrometer

Procedure:

  • Culture cells to a desired confluency in multi-well plates.

  • Wash the cells with PBS to remove any residual media.

  • Incubate the cells with a known concentration of radiolabeled this compound or D-threose for various time points.

  • At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the amount of radiolabeled threose within the cell lysate using a scintillation counter (for ¹⁴C) or a mass spectrometer (for ¹³C).

  • Determine the rate of uptake for each enantiomer by plotting the intracellular concentration of the labeled sugar against time.

Visualizations

Aldose_Reductase_Pathway cluster_L_Threose This compound Metabolism cluster_D_Threose D-Threose Metabolism This compound This compound L-Threitol L-Threitol This compound->L-Threitol Aldose Reductase NADPH -> NADP+ D-Threose D-Threose D-Threitol D-Threitol D-Threose->D-Threitol Aldose Reductase NADPH -> NADP+ Glycation_Process This compound This compound Schiff_Base Schiff Base This compound->Schiff_Base + Amino Group Protein Protein Protein->Schiff_Base AGEs Advanced Glycation End Products (AGEs) Schiff_Base->AGEs Rearrangement & Cross-linking Experimental_Workflow_AR cluster_workflow Aldose Reductase Kinetics Experimental Workflow Start Prepare Reaction Mixtures (Buffer, NADPH, Threose Enantiomer) Initiate Add Aldose Reductase Start->Initiate Monitor Measure Absorbance at 340 nm Initiate->Monitor Calculate Determine Initial Velocity (V₀) Monitor->Calculate Repeat Repeat for a Range of Substrate Concentrations Calculate->Repeat Repeat->Start Different [S] Analyze Calculate Km and Vmax Repeat->Analyze All [S] tested

References

Validating the Purity of Synthesized L-Threose: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthesized compounds is paramount. This guide provides a comparative overview of key analytical techniques for validating the purity of L-Threose, a naturally occurring four-carbon monosaccharide.[1] The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Polarimetry, and Gas Chromatography-Mass Spectrometry (GC-MS)—are critically evaluated, with supporting data and detailed experimental protocols to aid in the selection of the most appropriate validation strategy.

Comparison of Analytical Methods for this compound Purity

The choice of analytical technique for purity validation depends on the specific requirements of the analysis, such as the need for chiral separation, structural confirmation, or quantification of impurities. The following table summarizes the key performance characteristics of each method.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric purity (separation of L- and D-Threose), quantification of chiral impurities.Direct and accurate measurement of enantiomeric excess.Requires specialized and often expensive chiral columns.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, identification and quantification of structural isomers and other impurities.Provides detailed structural information for impurity identification.Lower sensitivity compared to chromatographic methods for trace impurities.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule.Chiral purity based on specific rotation.Rapid and non-destructive measurement.Indirect measure of purity; requires a known specific rotation for the pure compound.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass analysis.Separation and identification of volatile impurities, including diastereomers.High sensitivity and resolution for volatile compounds.Requires derivatization of the non-volatile sugar, which can introduce artifacts.

Experimental Protocols

Detailed methodologies for the primary techniques used to assess this compound purity are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the direct separation of this compound from its enantiomer, D-Threose, allowing for the determination of enantiomeric purity. A method employing a polysaccharide-based chiral stationary phase is described, as these are commonly used for the separation of sugar enantiomers.[2][3][4]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) detector.

  • Chiral Stationary Phase Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent).

Mobile Phase:

  • Hexane/Ethanol/Trifluoroacetic Acid (TFA) (7:3:0.1, v/v/v)

Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: Refractive Index (RI)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound standard and synthesized sample in the mobile phase to a concentration of 1 mg/mL.

Expected Results: The L- and D-enantiomers of threose will be resolved as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the L- and D-isomers.

CompoundExpected Retention Time (min)
This compound~15.2
D-Threose~18.5
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.[5][6] Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, allowing for the identification of structural isomers and process-related impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in 0.6 mL of Deuterium Oxide (D₂O).

¹H NMR Parameters:

  • Pulse Sequence: 1D Proton

  • Number of Scans: 16

  • Relaxation Delay: 2 s

¹³C NMR Parameters:

  • Pulse Sequence: 1D Carbon with proton decoupling

  • Number of Scans: 1024

  • Relaxation Delay: 5 s

Expected Chemical Shifts (in D₂O):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1~5.2 (doublet)C-1 (anomeric) ~95-100
H-2~3.8-4.0 (multiplet)C-2 ~70-75
H-3~3.6-3.8 (multiplet)C-3 ~70-75
H-4~3.5-3.7 (multiplet)C-4 ~60-65

Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH. This compound exists in equilibrium between its open-chain and cyclic furanose forms in solution, which will be reflected in the NMR spectrum.

Polarimetry

Polarimetry provides a rapid assessment of the chiral purity of this compound by measuring its specific rotation. The measured value is compared to the known specific rotation of pure L-(+)-Threose.[7][8]

Instrumentation:

  • Polarimeter with a sodium D-line lamp (589 nm).

Sample Preparation:

  • Accurately weigh approximately 450 mg of the this compound sample and dissolve it in 10.0 mL of water in a volumetric flask.

Measurement:

  • Calibrate the polarimeter with a blank (water).

  • Rinse the sample cell with the prepared this compound solution and then fill the cell, ensuring no air bubbles are present.

  • Measure the optical rotation at 20°C.

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l * c) where:

  • α is the observed rotation in degrees.

  • l is the path length of the cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.

Reference Value: The specific rotation of pure L-(+)-Threose is reported as +13.2° (c = 4.5 in water).[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile compounds. For non-volatile sugars like this compound, a derivatization step is necessary to increase their volatility.[10] This method is particularly useful for identifying and quantifying volatile impurities and can be adapted for chiral separations with the use of a chiral column.

Derivatization (Silylation):

  • Dry a 1-2 mg sample of this compound under vacuum.

  • Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • The resulting solution containing the trimethylsilyl (TMS) derivatives of this compound is ready for GC-MS analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column for enantiomeric separation.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

Expected Results: The derivatized this compound will produce a characteristic peak in the chromatogram with a specific mass spectrum. Impurities will appear as separate peaks, which can be identified by their mass spectra.

Potential Impurities in Synthesized this compound

The nature of impurities in synthesized this compound largely depends on the synthetic route employed. A common route involves the oxidation of L-tartaric acid.[11] Potential impurities may include:

  • Starting Materials: Unreacted L-tartaric acid.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

  • Stereoisomers: The D-enantiomer (D-Threose) and diastereomers (L-Erythrose).

  • By-products: Products of side reactions, such as over-oxidation products.

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound and the relationships between the analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Comprehensive Purity Analysis cluster_results Purity Confirmation Synthesized_L_Threose Synthesized this compound Initial_Assessment Initial Purity Assessment (e.g., TLC, Melting Point) Synthesized_L_Threose->Initial_Assessment Chiral_HPLC Chiral HPLC Initial_Assessment->Chiral_HPLC Assess Enantiomeric Purity NMR NMR Spectroscopy (¹H & ¹³C) Initial_Assessment->NMR Confirm Structure & Identify Impurities Polarimetry Polarimetry Initial_Assessment->Polarimetry Rapid Chiral Purity Check Purity_Confirmed Purity Validated Chiral_HPLC->Purity_Confirmed NMR->Purity_Confirmed Polarimetry->Purity_Confirmed GC_MS GC-MS (after derivatization) GC_MS->Purity_Confirmed Initial_assessment Initial_assessment Initial_assessment->GC_MS Analyze for Volatile Impurities

Caption: Workflow for the comprehensive purity validation of synthesized this compound.

Analytical_Technique_Comparison L_Threose This compound Purity Chiral_Purity Chiral Purity L_Threose->Chiral_Purity Structural_Purity Structural Purity L_Threose->Structural_Purity Overall_Purity Overall Purity L_Threose->Overall_Purity Chiral_HPLC Chiral HPLC Chiral_Purity->Chiral_HPLC Direct Separation Polarimetry Polarimetry Chiral_Purity->Polarimetry Bulk Property NMR NMR Spectroscopy Structural_Purity->NMR Definitive Structure GC_MS GC-MS Structural_Purity->GC_MS Impurity ID Overall_Purity->Chiral_HPLC Overall_Purity->NMR Overall_Purity->GC_MS

Caption: Interrelationship of analytical techniques for this compound purity assessment.

References

comparative analysis of L-Threose adducts on different proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-Threose adducts on different proteins, offering insights into the formation, characteristics, and potential biological implications of these modifications. This compound, a degradation product of ascorbic acid, is a highly reactive precursor of Advanced Glycation End-products (AGEs), which are implicated in aging and various pathologies.[1][2] Understanding the differential effects of this compound on various proteins is crucial for developing targeted therapeutic strategies.

Comparative Analysis of this compound Adducts

While direct comparative studies on the kinetics of this compound adduction across a range of proteins are limited, we can infer the relative reactivity based on studies of individual proteins and the known behavior of other reducing sugars. This compound has been shown to be a potent glycating agent, with a greater ability to crosslink lens proteins in vitro compared to other ascorbate-derived degradation products.[2] The following table summarizes key characteristics of this compound adducts on three major protein classes: albumin, hemoglobin, and collagen.

FeatureSerum AlbuminHemoglobinCollagen
Primary Function Osmotic pressure regulation, transport of moleculesOxygen transport in bloodStructural support in connective tissues
Key Nucleophilic Residues Lysine, Arginine, CysteineN-terminal Valine, LysineLysine, Hydroxylysine, Arginine
Known Glycation Sites (General) Multiple lysine residues, with Lys-525 being a major site for glucose.[3]N-terminal valine of the β-chain (forms HbA1c with glucose), various lysine residues.[4][5]Specific lysine and hydroxylysine residues involved in cross-linking.[6][7]
Inferred Reactivity with this compound High, due to its abundance and numerous accessible lysine residues. This compound is expected to react readily with surface-exposed amine groups.High, particularly at the N-terminal valine. The kinetics of glycation are influenced by the protein's conformation and ligand binding state.[8]High, leading to the formation of cross-links that alter the mechanical properties of the tissue. The long half-life of collagen makes it susceptible to the accumulation of AGEs.[7]
Potential Functional Consequences of this compound Adduction Altered binding capacity for drugs, hormones, and fatty acids.[9] Contribution to systemic AGE pool.Impaired oxygen transport, contribution to red blood cell rigidity.Increased tissue stiffness, reduced flexibility, and impaired turnover, contributing to complications in aging and diabetes.[7]

Experimental Protocols

In Vitro Glycation of Proteins with this compound

This protocol describes a general method for the in vitro glycation of proteins with this compound to study the formation of adducts and their effects.

Materials:

  • Protein of interest (e.g., Human Serum Albumin, Hemoglobin, Collagen)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • Incubator at 37°C

  • Dialysis tubing or centrifugal filter units for purification

  • Spectrophotometer for protein concentration determination

Procedure:

  • Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.

  • Incubation with this compound: Add this compound to the protein solution to achieve the desired final concentration (e.g., 10-100 mM). A control sample without this compound should be prepared in parallel.

  • Incubation: Incubate the samples at 37°C for a specified period (e.g., 1-4 weeks), protected from light. The incubation time will depend on the desired level of glycation.

  • Purification: After incubation, remove unreacted this compound and degradation products by extensive dialysis against PBS or by using centrifugal filter units.

  • Characterization: The extent of glycation can be assessed by various methods, including fluorescence spectroscopy (to detect characteristic AGE fluorescence), SDS-PAGE (to observe protein cross-linking), and mass spectrometry (to identify specific adducts).

Mass Spectrometric Analysis of this compound Protein Adducts

Mass spectrometry is a powerful tool for the detailed characterization of protein adducts.[10][11] A "bottom-up" proteomics approach is commonly used.

Procedure:

  • Protein Digestion: The glycated protein sample is denatured, reduced, and alkylated. Subsequently, it is digested into smaller peptides using a specific protease, such as trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and introduced into a mass spectrometer.

  • Data Acquisition: The mass spectrometer acquires high-resolution mass spectra of the peptides (MS1) and then fragments selected peptides to obtain their tandem mass spectra (MS/MS).[10]

  • Data Analysis: The MS/MS data are searched against a protein database to identify the peptide sequences. The presence of this compound adducts is determined by identifying specific mass shifts on amino acid residues (e.g., lysine, arginine). Specialized software can be used to identify and quantify these modifications.

Signaling Pathways and Logical Relationships

The accumulation of Advanced Glycation End-products (AGEs), including those derived from this compound, can trigger cellular signaling pathways, primarily through the Receptor for Advanced Glycation End Products (RAGE).[12][13] This interaction is implicated in the pathogenesis of various chronic diseases.

L_Threose_Signaling cluster_extracellular Extracellular Space cluster_cellular Intracellular Signaling L_Threose This compound AGE This compound-derived AGEs L_Threose->AGE non-enzymatic glycation Protein Protein (e.g., Albumin, Collagen) Protein->AGE RAGE RAGE Receptor AGE->RAGE binds ROS Reactive Oxygen Species (ROS) RAGE->ROS activates NADPH oxidase NF_kB NF-κB RAGE->NF_kB activates ROS->NF_kB activates Cellular_Stress Cellular Stress & Dysfunction ROS->Cellular_Stress Inflammation Inflammatory Response (Cytokines, Adhesion Molecules) NF_kB->Inflammation upregulates Inflammation->Cellular_Stress

Caption: this compound-derived AGEs binding to RAGE activates intracellular signaling pathways.

The binding of this compound-derived AGEs to RAGE is hypothesized to initiate a cascade of intracellular events. This includes the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS), and the activation of transcription factors such as NF-κB.[14] This, in turn, upregulates the expression of pro-inflammatory cytokines and adhesion molecules, contributing to cellular stress and dysfunction.[15]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcomes Outcomes Protein_Source Select Protein (Albumin, Hemoglobin, etc.) Incubation Incubate with This compound (37°C) Protein_Source->Incubation Purification Purify Glycated Protein (Dialysis/Filtration) Incubation->Purification Digestion Enzymatic Digestion (e.g., Trypsin) Purification->Digestion Functional_Assay Functional Assays (e.g., Binding, Enzyme Activity) Purification->Functional_Assay LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Adduct Identification LC_MS->Data_Analysis Quantification Quantification of This compound Adducts Data_Analysis->Quantification Site_Mapping Mapping of Modification Sites Data_Analysis->Site_Mapping

Caption: Workflow for the analysis of this compound protein adducts.

This experimental workflow outlines the key steps involved in the preparation and analysis of this compound glycated proteins. Following incubation and purification, the modified proteins can be subjected to mass spectrometric analysis for detailed characterization of adducts or used in functional assays to assess the impact of glycation on protein activity.

References

Safety Operating Guide

Navigating the Disposal of L-Threose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While L-Threose, a sugar molecule and a degradation product of ascorbic acid, is not classified as a hazardous material, adherence to established laboratory waste disposal protocols is essential.[1][2] This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, grounded in general laboratory safety principles.

Immediate Safety and Handling

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE), including safety glasses and gloves, is worn. In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[3] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Step-by-Step Disposal Procedures

As no specific disposal guidelines for this compound are available, the following general procedures for non-hazardous chemical waste should be followed. These steps are based on established laboratory hazardous waste disposal guidelines.[4][5][6][7][8]

  • Waste Identification and Classification: Treat all chemical waste as potentially hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[6] Given that this compound is a water-soluble carbohydrate, it is generally considered non-hazardous.[9][10] However, it is crucial to consult your institution's specific waste management policies.

  • Containerization:

    • Use a designated, compatible, and leak-proof container for collecting this compound waste.[4][5] The container should be clearly labeled as "this compound Waste" and include the chemical name and any other information required by your institution.

    • Ensure the container is kept closed except when adding waste.[4][6]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][7]

    • The SAA should be located at or near the point of waste generation.[11]

    • Inspect the SAA weekly for any signs of leakage or container degradation.[4]

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's policies (e.g., within one year for partially filled containers), contact your EHS office for waste pickup.[4]

    • Do not dispose of this compound, even in small quantities, down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous, water-soluble chemicals.[4][5][6]

Key Disposal Considerations

The following table summarizes the critical aspects of this compound disposal based on general laboratory waste guidelines.

ConsiderationGuideline
Waste Characterization Assume all chemical waste is hazardous until determined otherwise by EHS.[6]
Container Use a compatible, properly labeled, and sealed container.[4][5]
Storage Location Designated Satellite Accumulation Area (SAA).[4][7]
Storage Time Limit Follow institutional guidelines (e.g., up to one year for partially full containers).[4]
Final Disposal Arrange for pickup by the institutional Environmental Health and Safety (EHS) office.[6][7]
Drain Disposal Prohibited unless specifically approved by EHS for non-hazardous aqueous solutions.[4][5][6]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a general workflow for the proper management and disposal of laboratory chemical waste, which is applicable to this compound.

A Start: Chemical Waste Generated B Identify and Characterize Waste (Consult SDS and Institutional Guidelines) A->B C Select Appropriate, Labeled Waste Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Is Container Full or at Time Limit? D->E E->D No F Contact Environmental Health & Safety (EHS) for Pickup E->F Yes G EHS Collects and Disposes of Waste F->G H End G->H

Figure 1. General workflow for laboratory chemical waste disposal.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Threose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling L-Threose, a key sugar molecule in various research applications. Adherence to these procedures will minimize risk and ensure operational efficiency.

Personal Protective Equipment (PPE) and Exposure Controls

When working with this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE and engineering controls.

Control TypeRecommendation
Engineering Controls Work in a well-ventilated area. A fume hood is recommended for procedures that may generate dust or aerosols.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) should be worn. A lab coat is also required.
Respiratory Protection If ventilation is inadequate or if dusts/aerosols are generated, use a NIOSH-approved respirator.

Precautionary Statements:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P262: Do not get in eyes, on skin, or on clothing.

Operational and Disposal Plans: A Step-by-Step Approach

Handling and Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2°C and 8°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Wash hands thoroughly after handling.

Spill Response Protocol:

In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps to safely manage an this compound spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Disposal evacuate 1. Evacuate Immediate Area alert 2. Alert Others evacuate->alert Notify personnel assess 3. Assess the Spill alert->assess Evaluate size and risk don_ppe 4. Don Appropriate PPE assess->don_ppe Proceed with cleanup contain 5. Contain the Spill don_ppe->contain Use inert absorbent material absorb 6. Absorb the Material contain->absorb collect 7. Collect the Waste absorb->collect Use non-sparking tools decontaminate 8. Decontaminate the Area collect->decontaminate Wipe with a damp cloth package 9. Package and Label Waste decontaminate->package dispose 10. Dispose of Waste package->dispose Follow institutional guidelines

Figure 1. Workflow for managing an this compound spill.

First Aid Measures:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After skin contact: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

  • After inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • After ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Waste should be collected in a designated, labeled container.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Threose
Reactant of Route 2
L-Threose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.